Swazine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
7-hydroxy-5,7-dimethyl-4-methylidenespiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-6,2'-oxirane]-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-10-11(2)18(9-24-18)17(3,22)16(21)23-8-12-4-6-19-7-5-13(14(12)19)25-15(10)20/h4,11,13-14,22H,1,5-9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPOYLQBTYIKSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C)C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C14CO4)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959569 | |
| Record name | 6-Hydroxy-4,6-dimethyl-3-methylidene-3,4,9,11,13,14,14a,14b-octahydro-2H-spiro[1,6-dioxacyclododecino[2,3,4-gh]pyrrolizine-5,2'-oxirane]-2,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38763-74-5 | |
| Record name | Swazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Hydroxy-4,6-dimethyl-3-methylidene-3,4,9,11,13,14,14a,14b-octahydro-2H-spiro[1,6-dioxacyclododecino[2,3,4-gh]pyrrolizine-5,2'-oxirane]-2,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of Swainsonine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swainsonine, an indolizidine alkaloid first isolated from plants of the Swainsona genus, has garnered significant attention in the scientific community for its potent biological activities. Initially identified as the causative agent of "locoism" in livestock, a neurological disease characterized by abnormal behavior, subsequent research has unveiled its potential as a therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of the core mechanism of action of Swainsonine, focusing on its enzymatic inhibition, the resultant disruption of glycoprotein processing, and the downstream cellular sequelae. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the molecular intricacies of Swainsonine's effects and providing a foundation for future research and therapeutic applications.
Primary Molecular Target: Inhibition of α-Mannosidases
The principal mechanism of action of Swainsonine is its potent and reversible inhibition of specific α-mannosidases, key enzymes in the N-linked glycosylation pathway.[1][2] Its structure mimics the mannosyl cation transition state, allowing it to bind to the active site of these enzymes.[1]
Golgi α-Mannosidase II
Swainsonine is a powerful inhibitor of Golgi α-mannosidase II (GMII), an enzyme located in the medial-Golgi that is critical for the maturation of N-linked glycans.[3][4][5] GMII catalyzes the removal of the α-1,3- and α-1,6-linked mannose residues from GlcNAcMan5GlcNAc2, a crucial step in the conversion of high-mannose oligosaccharides to complex and hybrid types.[2] The inhibition of GMII by Swainsonine is highly specific and occurs at nanomolar concentrations.[3]
Lysosomal α-Mannosidase
In addition to its effect on Golgi mannosidase II, Swainsonine also inhibits lysosomal α-mannosidase.[6][7][8] This enzyme is involved in the catabolism of glycoproteins within the lysosome. Inhibition of lysosomal α-mannosidase leads to the accumulation of mannose-rich oligosaccharides, a condition that phenotypically resembles the genetic lysosomal storage disease α-mannosidosis.[6][8]
Disruption of N-linked Glycosylation
The inhibition of Golgi α-mannosidase II by Swainsonine has a profound impact on the biosynthesis of N-linked glycoproteins. By blocking the trimming of mannose residues, Swainsonine prevents the formation of complex N-glycans and leads to the accumulation of aberrant "hybrid" type oligosaccharides on cell surface and secreted glycoproteins. These hybrid structures contain both high-mannose and complex-type features on the same oligosaccharide chain.
Data Presentation: Quantitative Inhibition Data
The following table summarizes the inhibitory potency of Swainsonine against its primary enzyme targets.
| Enzyme Target | Organism/Source | Inhibition Constant | Reference |
| Golgi α-Mannosidase II (GMII) | Drosophila melanogaster | Ki = 20-50 nM | [3] |
| Golgi α-Mannosidase II (GMII) | Drosophila melanogaster | Ki = 40 nM | [2] |
| Lysosomal α-Mannosidase | Human (fibroblasts) | Ki (8a-epimer) = 7.5 x 10-5 M | [9] |
| Lysosomal α-Mannosidase | Human (fibroblasts) | Ki (8,8a-diepimer) = 2 x 10-6 M | [9] |
Downstream Cellular Consequences
The alteration of cell surface and secreted glycoprotein glycosylation by Swainsonine triggers a cascade of cellular events with significant therapeutic implications.
Induction of Endoplasmic Reticulum (ER) Stress
The accumulation of improperly folded or modified glycoproteins due to disrupted N-linked glycosylation can lead to stress in the endoplasmic reticulum (ER). This ER stress activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. Key markers of the UPR, such as the chaperone BiP (Binding immunoglobulin protein) and the transcription factor CHOP (C/EBP homologous protein), are upregulated in response to Swainsonine treatment.
Apoptosis and Paraptosis
Prolonged or severe ER stress can ultimately lead to programmed cell death. Swainsonine has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, Swainsonine can trigger a form of non-apoptotic programmed cell death known as paraptosis, which is characterized by extensive cytoplasmic vacuolization originating from the ER and mitochondria.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which regulates a wide range of cellular processes including proliferation, differentiation, and apoptosis, is also modulated by Swainsonine. Specifically, the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways have been shown to be activated in response to Swainsonine-induced ER stress.
Immunomodulatory Effects
The altered glycan structures on the surface of tumor cells treated with Swainsonine can render them more immunogenic. This can lead to enhanced recognition and killing by immune cells such as natural killer (NK) cells and cytotoxic T lymphocytes.
Anti-Metastatic Activity
Changes in cell surface glycosylation are known to play a crucial role in cancer metastasis. The abnormal hybrid-type glycans induced by Swainsonine can interfere with cell-cell and cell-matrix interactions that are essential for tumor cell invasion and migration.
Mandatory Visualizations
Signaling Pathways
References
- 1. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 2. Golgi α-mannosidase II cleaves two sugars sequentially in the same catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Swainsonine, a potent mannosidase inhibitor, elevates rat liver and brain lysosomal alpha-D-mannosidase, decreases Golgi alpha-D-mannosidase II, and increases the plasma levels of several acid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Swainsonine inhibits the biosynthesis of complex glycoproteins by inhibition of Golgi mannosidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The storage products in genetic and swainsonine-induced human mannosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship of swainsonine. Inhibition of human alpha-mannosidases by swainsonine analogues - PMC [pmc.ncbi.nlm.nih.gov]
Swainsonine: From Discovery to Therapeutic Potential - A Technical Guide
Abstract
Swainsonine, a natural indolizidine alkaloid, has garnered significant attention in the scientific community for its potent biological activities. Initially identified as the toxic principle in certain plants causing "locoism" in livestock, subsequent research has unveiled its remarkable therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of the discovery of swainsonine, its diverse natural sources, and its multifaceted mechanism of action. We delve into detailed experimental protocols for its isolation and characterization, present quantitative data on its inhibitory effects and natural abundance, and elucidate the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction
Swainsonine ((1S,2R,8R,8aR)-octahydroindolizine-1,2,8-triol) is a hydrophilic indolizidine alkaloid first isolated from the Australian plant Swainsona canescens, from which it derives its name.[1] For many years, it was primarily known as the causative agent of "locoism" or "peastruck," a neurological disease in livestock that graze on swainsonine-containing plants.[2] This condition is characterized by symptoms such as depression, ataxia, and reproductive issues.[3] The underlying cause of this toxicity was later identified as the potent and reversible inhibition of lysosomal α-mannosidase and Golgi α-mannosidase II, leading to a lysosomal storage disease analogous to genetic mannosidosis.[4][5]
Beyond its toxicological profile, the unique mechanism of action of swainsonine has opened avenues for its therapeutic application. As a powerful inhibitor of glycosidases, it disrupts the normal processing of N-linked glycoproteins, a pathway often altered in cancerous cells.[6] This has led to extensive research into its anticancer properties, with studies demonstrating its ability to inhibit tumor growth and metastasis.[7] Furthermore, swainsonine has been shown to possess immunomodulatory effects, further enhancing its potential as a therapeutic agent.[7] This guide will provide an in-depth exploration of the scientific journey of swainsonine, from its discovery in poisonous plants to its emergence as a promising candidate for drug development.
Discovery and Natural Sources
The discovery of swainsonine is intrinsically linked to the investigation of "locoweed" poisoning in livestock, a significant economic problem in regions like North America and Australia.[8]
Initial Discovery
The toxic principle of locoweeds was a long-standing mystery until 1979, when Colegate and his team isolated and characterized a novel indolizidine alkaloid from Swainsona canescens in Australia.[9] This compound, named swainsonine, was found to be a potent inhibitor of α-mannosidase, providing the first crucial insight into the mechanism of locoism.[5]
Natural Sources
Swainsonine is produced by a variety of organisms, including plants and fungi. Interestingly, it is now understood that in many cases, the plants themselves are not the primary producers of swainsonine but rather host endophytic fungi that synthesize the alkaloid.[2]
2.2.1. Plant Sources
Swainsonine has been identified in several genera of the family Fabaceae, most notably:
-
Astragalus (Locoweed): Numerous species of Astragalus found in North America are known to contain swainsonine.[10] The concentration of swainsonine can vary significantly between different species and even within populations of the same species.[11]
-
Oxytropis (Pointvetch): Similar to Astragalus, various Oxytropis species are major sources of swainsonine and are also referred to as locoweeds.[10]
-
Swainsona (Darling Pea): This genus, native to Australia, is the original source from which swainsonine was isolated.[2]
2.2.2. Fungal Sources
The realization that endophytic fungi are the true producers of swainsonine in many locoweeds was a significant breakthrough. These fungi live symbiotically within the plant tissues. Key swainsonine-producing fungi include:
-
Alternaria oxytropis : An endophyte found in various Oxytropis species.[12]
-
Undifilum spp. : Endophytes associated with Astragalus and Oxytropis species.[2]
-
Slafractonia leguminicola : A fungus that can infect red clover.[13]
-
Metarhizium anisopliae : An entomopathogenic fungus.[14]
The discovery of fungal biosynthesis opened up possibilities for producing swainsonine through fermentation, offering a more controlled and potentially higher-yielding alternative to extraction from plant material.[3][5]
Quantitative Data
Table 1: Swainsonine Yield from Various Natural Sources
| Natural Source | Plant Part/Method | Swainsonine Yield (% dry weight or µg/g) | Reference |
| Astragalus mollissimus | Whole Plant | > 0.01% | [11] |
| Astragalus lentiginosus | Whole Plant | > 0.01% | [11] |
| Oxytropis sericea | Whole Plant | 0.046% - 0.097% | [15] |
| Oxytropis lambertii | Whole Plant | < 0.001% to > 0.001% | [15] |
| Swainsona spp. | Various | Detected in 9 of 41 species | [16] |
| Alternaria oxytropis OW7.8 | Mycelia (in vitro culture) | 262.6569 ± 8.1911 µg/g DW | [17] |
| Alternaria oxytropis (swnR knockout) | Mycelia (in vitro culture) | 45.3986 ± 12.8587 µg/g DW | [17] |
Table 2: Inhibitory Concentration (IC50) of Swainsonine Against Various Glycosidases
| Enzyme | Source | IC50 | Reference |
| Lysosomal α-D-mannosidase | - | 50% inhibition at 1 µM | [18] |
| Golgi α-mannosidase II | - | Potent inhibitor | [6][19] |
Table 3: Cytotoxicity (IC50) of Swainsonine Against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| A549 | Human Lung Cancer | Concentration-dependent apoptosis | [20] |
| Various Cancer Cell Lines | - | IC50 values between 10 and 50 µM | [8] |
Experimental Protocols
Isolation and Purification of Swainsonine from Locoweed (Astragalus lentiginosus)
This protocol is adapted from Gardner et al. (2003).[4]
4.1.1. Extraction
-
Dry and grind the locoweed plant material to a fine powder.
-
Perform a continuous liquid/liquid extraction of the plant material with dichloromethane.
-
The crude extract is then subjected to an acid-base partitioning to isolate the alkaloid fraction.
4.1.2. Ion-Exchange Chromatography
-
Dissolve the alkaloid fraction in an appropriate acidic buffer.
-
Load the solution onto a strong cation-exchange column (e.g., Dowex 50W-X8).
-
Wash the column extensively with deionized water to remove neutral and anionic compounds.
-
Elute the bound swainsonine using a gradient of ammonium hydroxide.
-
Collect fractions and monitor for the presence of swainsonine using a suitable analytical method (e.g., TLC or LC-MS).
4.1.3. Purification
-
Pool the swainsonine-containing fractions and lyophilize to remove the solvent.
-
Further purify the crude swainsonine by either:
-
Recrystallization: Dissolve the solid in ammonia-saturated chloroform and allow crystals to form.
-
Sublimation: Heat the solid under vacuum to sublimate the swainsonine, which is then collected on a cold surface.
-
-
Alternatively, for small-scale purification, form the chloroform-soluble methylboronate derivative, which can be easily hydrolyzed to regenerate pure swainsonine.
α-Mannosidase Inhibition Assay
This is a general protocol to determine the inhibitory activity of swainsonine.
-
Prepare a solution of jack bean α-mannosidase in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.0).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-mannopyranoside, in the same buffer.
-
Prepare a series of dilutions of swainsonine.
-
In a microplate, add the enzyme solution, a swainsonine dilution (or buffer for control), and pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.2 M sodium carbonate).
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each swainsonine concentration and determine the IC50 value.
Determination of Swainsonine Cytotoxicity in Cancer Cells (MTT Assay)
This protocol outlines a common method for assessing the effect of swainsonine on cancer cell viability.
-
Seed cancer cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a range of concentrations of swainsonine in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of swainsonine. Include a vehicle control (medium without swainsonine).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Swainsonine exerts its biological effects primarily through the inhibition of α-mannosidases, which leads to the disruption of glycoprotein processing and the accumulation of mannose-rich oligosaccharides.[13][21] This fundamental action triggers a cascade of downstream effects, particularly in the context of cancer, involving multiple signaling pathways.
Inhibition of Glycoprotein Processing
The primary molecular target of swainsonine is Golgi α-mannosidase II, a key enzyme in the N-linked glycosylation pathway.[6] By inhibiting this enzyme, swainsonine prevents the trimming of mannose residues from high-mannose oligosaccharide precursors, thereby blocking the formation of complex and hybrid N-glycans. This alteration in cell surface glycoproteins can affect cell-cell recognition, adhesion, and signaling, which are critical processes in tumor progression and metastasis.[7]
Induction of Apoptosis
Swainsonine has been shown to induce apoptosis in various cancer cell lines.[20] The primary mechanism appears to be through the mitochondria-mediated intrinsic apoptotic pathway.
-
Modulation of Bcl-2 Family Proteins: Swainsonine treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[4][22] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane.
-
Cytochrome c Release and Caspase Activation: The increased mitochondrial permeability results in the release of cytochrome c into the cytosol.[4][22] Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3.[4][22] Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[4]
Modulation of PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Swainsonine has been found to inhibit this pathway, contributing to its anti-cancer effects.[1][23] Treatment with swainsonine leads to a decrease in the phosphorylation of key components of this pathway, including Akt and mTOR.[1][23] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.
Involvement of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Some studies suggest that swainsonine can also modulate the MAPK pathway, although the specific effects may be cell-type dependent.[24]
Visualizations
Diagram 1: Swainsonine Biosynthesis Pathway
References
- 1. Swainsonine induces autophagy via PI3K/AKT/mTOR signaling pathway to injure the renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of the alkaloid swainsonine by a fungal endophyte in the host Swainsona canescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of the alkaloid swainsonine by a fungal endosymbiont of the Ascomycete order Chaetothyriales in the host Ipomoea carnea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Swainsonine induces apoptosis through mitochondrial pathway and caspase activation in goat trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of swainsonine by fungal endophytes of locoweed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potential importance of swainsonine in therapy for cancers and immunology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Swainsonine induces caprine luteal cells apoptosis via mitochondrial-mediated caspase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. librarysearch.colby.edu [librarysearch.colby.edu]
- 10. A swainsonine survey of North American Astragalus and Oxytropis taxa implicated as locoweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of seed endophyte amounts on swainsonine concentrations in Astragalus and Oxytropis locoweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. siRNA-Silencing of swnR gene greatly reduced biosynthesis of swainsonine in Alternaria oxytropis without affecting the growth characteristics of leguminous host - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Swainsonine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Effect of the swnR Gene on Swainsonine Biosynthesis in Alternaria oxytropis OW7.8, an Endophytic Fungus of Oxytropis glabra [mdpi.com]
- 18. Swainsonine as a lysosomal toxin affects dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The similar effects of swainsonine and locoweed on tissue glycosidases and oligosaccharides of the pig indicate that the alkaloid is the principal toxin responsible for the induction of locoism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Swainsonine activates mitochondria-mediated apoptotic pathway in human lung cancer A549 cells and retards the growth of lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Swainsonine induces apoptosis of rat cardiomyocytes via mitochondria‑mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Swainsonine Triggers Paraptosis via ER Stress and MAPK Signaling Pathway in Rat Primary Renal Tubular Epithelial Cells [frontiersin.org]
Unraveling the Fungal Blueprint for Swainsonine: A Technical Guide to its Biosynthesis
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the intricate biosynthetic pathway of swainsonine in fungi. This valuable resource provides a detailed examination of the molecular machinery fungi employ to produce this potent alkaloid, which holds promise for various therapeutic applications, including cancer treatment.
Swainsonine, a natural indolizidine alkaloid, is a powerful inhibitor of α-mannosidase, an enzyme involved in glycoprotein processing. This inhibitory action disrupts cellular processes and is the basis for its toxic effects in livestock and its potential as an anti-cancer agent.[1][2][3] Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for developing strategies to mitigate its toxic effects in agriculture.
This guide delves into the genetic and enzymatic basis of swainsonine production, focusing on the conserved "SWN" gene cluster found in various swainsonine-producing fungi, including species of Metarhizium, Slafractonia, and Alternaria.[1][4] The centerpiece of this cluster is the swnK gene, which encodes a hybrid nonribosomal peptide-polyketide synthase (NRPS-PKS) responsible for assembling the core indolizidine ring structure from L-pipecolic acid.[1][4][5]
The Swainsonine Biosynthetic Pathway: A Step-by-Step Elucidation
The biosynthesis of swainsonine is a multi-step process involving a series of enzymatic transformations. The pathway initiates with the conversion of L-lysine to L-pipecolic acid.[6] The core indolizidine scaffold is then assembled by the SwnK enzyme. Subsequent tailoring enzymes, including hydroxylases and reductases encoded by other genes within the SWN cluster, modify this core structure to produce the final swainsonine molecule.
Recent research has shed light on the precise sequence of these tailoring reactions, revealing a complex interplay of enzymes that hydroxylate and reduce the indolizidine ring at specific positions.[7][8] While a linear pathway has been strongly supported by recent in vivo and in vitro reconstitution studies[7], some studies have proposed a more complex, multibranched pathway involving several intermediates.[5][9]
The following diagram illustrates the currently accepted linear biosynthetic pathway of swainsonine:
Quantitative Insights into Swainsonine Production
While comprehensive quantitative data on the kinetics of every enzyme in the pathway remains an active area of research, studies involving heterologous expression and gene deletion have provided valuable insights into the efficiency of the pathway and the impact of specific genes. For instance, reconstitution of the swainsonine biosynthetic pathway in Aspergillus nidulans has allowed for the quantification of intermediate production.
| Gene Combination Expressed in A. nidulans | Product | Titer (mg/L) |
| swnK + L-pipecolic acid | 1-hydroxyindolizidine | Not specified |
| swnK + swnA | 1-hydroxyindolizidine | 14 |
| swnK + swnA + swnN | 1-hydroxyindolizidine | 40 |
| swnK + swnA + swnR | 1-hydroxyindolizidine | 114 |
Table 1: Production of 1-hydroxyindolizidine in a heterologous host, Aspergillus nidulans, expressing different combinations of swainsonine biosynthesis genes. Data sourced from in vivo reconstitution studies.[7]
Furthermore, mutagenesis studies have demonstrated the potential to significantly alter swainsonine yields. For example, heavy-ion irradiation of Alternaria oxytropis resulted in mutant strains with both increased and decreased swainsonine production.
| Alternaria oxytropis Strain | Average Swainsonine Content (μg/g) | Percentage Change from Wild Type |
| Wild Type (C) | 219.45 | - |
| Mutant 70 | 338.13 | +54.08% |
| Mutant 2 | 195.57 | -10.88% |
| Mutant 61 | 156.99 | -28.46% |
Table 2: Swainsonine content in wild-type and mutant strains of Alternaria oxytropis after heavy-ion irradiation. Data highlights the potential for genetic manipulation to alter toxin production.[10]
Key Experimental Protocols for Studying Swainsonine Biosynthesis
A thorough understanding of the swainsonine biosynthetic pathway has been achieved through a combination of genetic, biochemical, and analytical techniques. The following sections provide an overview of the methodologies for key experiments.
Gene Deletion and Complementation in Metarhizium robertsii
Gene function is often elucidated by creating a knockout mutant and then restoring the function by reintroducing the wild-type gene (complementation). This process confirms the gene's role in a specific phenotype, such as swainsonine production.
Methodology:
-
Construct Preparation: A gene replacement cassette is assembled using fusion PCR. This construct contains flanking regions homologous to the target gene (swnK) and a selectable marker gene, such as the bar gene conferring resistance to glufosinate ammonium.[11]
-
Protoplast Transformation: Protoplasts of M. robertsii are generated by enzymatic digestion of the fungal cell wall. The gene replacement construct is then introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.
-
Selection and Screening: Transformed protoplasts are plated on a selective medium containing the appropriate antibiotic (e.g., glufosinate ammonium). Resistant colonies are then screened by PCR to confirm the homologous recombination event and the successful deletion of the target gene.[1][12]
-
Complementation: To confirm that the loss of swainsonine production is due to the deletion of swnK, the wild-type gene is reintroduced into the knockout mutant. This is typically done using a similar transformation protocol but with a different selectable marker.
-
Analysis: Swainsonine production in wild-type, mutant, and complemented strains is analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS).[11]
Heterologous Expression in Aspergillus nidulans
Expressing the swainsonine biosynthesis genes in a well-characterized fungal host like Aspergillus nidulans allows for the functional characterization of the enzymes in a controlled genetic background.
Methodology:
-
Gene Cloning: The coding sequences of the swn genes are amplified from the genomic DNA or cDNA of a swainsonine-producing fungus. These genes are then cloned into Aspergillus expression vectors, typically under the control of an inducible or constitutive promoter.
-
Fungal Transformation: The expression constructs are introduced into a suitable A. nidulans host strain using protoplast transformation.
-
Culturing and Induction: Transformed strains are grown in a suitable culture medium. If an inducible promoter is used, the expression of the swn genes is induced by adding the appropriate chemical to the medium.
-
Metabolite Extraction and Analysis: After a period of growth, the fungal mycelium and culture broth are harvested. Metabolites are extracted using organic solvents and analyzed by LC-MS to identify and quantify the products of the heterologously expressed enzymes.[7][13]
Swainsonine Extraction and Quantification
Accurate measurement of swainsonine is essential for both research and agricultural applications. The standard method involves solvent extraction followed by analysis using mass spectrometry.
Methodology:
-
Sample Preparation: Fungal cultures or plant material are dried and ground to a fine powder.
-
Extraction: Swainsonine is extracted from the prepared sample using an acidic solution, typically 2% acetic acid.[11] A liquid-liquid extraction or solid-phase extraction with a cation-exchange resin can be used for further purification.[14]
-
Analysis by LC-MS/MS: The extracted samples are analyzed by liquid chromatography with tandem mass spectrometry (LC-MS/MS).[14] This technique provides high sensitivity and specificity for the detection and quantification of swainsonine. The analysis is often performed by monitoring specific precursor and product ion transitions for swainsonine and its derivatives.[14]
Future Directions and Conclusion
The elucidation of the swainsonine biosynthetic pathway in fungi represents a significant scientific achievement. However, further research is needed to fully understand the regulatory mechanisms that control the expression of the SWN gene cluster and the intricate enzymatic mechanisms of the tailoring enzymes. A deeper understanding of these aspects will be instrumental in developing robust strategies for the large-scale production of swainsonine for pharmaceutical purposes and for controlling its production in agricultural settings. This technical guide provides a solid foundation for researchers to build upon in their quest to unlock the full potential of this remarkable fungal metabolite.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Biosynthesis Pathway of Swainsonine, a New Anticancer Drug from Three Endophytic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Biosynthesis Pathway of Swainsonine, a New Anticancer Drug from Three Endophytic Fungi [jmb.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. uknowledge.uky.edu [uknowledge.uky.edu]
- 12. "Swainsonine Biosynthesis Genes in Diverse Symbiotic and Pathogenic Fun" by Daniel Cook, Bruno G. G. Donzelli et al. [uknowledge.uky.edu]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
Swainsonine: A Potent Inhibitor of Golgi Alpha-Mannosidase II - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swainsonine, an indolizidine alkaloid, is a powerful and specific inhibitor of Golgi alpha-mannosidase II (GMII), a critical enzyme in the N-linked glycosylation pathway.[1] This enzyme catalyzes the removal of two mannose residues from GlcNAcMan5GlcNAc2, a key step in the maturation of N-glycans from high-mannose to complex and hybrid types.[2][3] By inhibiting GMII, swainsonine disrupts this process, leading to the accumulation of hybrid-type glycans.[1] This alteration of cell surface glycoproteins has significant implications for various cellular processes, including cell-cell recognition, signaling, and metastasis, making swainsonine a valuable tool in cancer research and a potential therapeutic agent.[1][4] This technical guide provides an in-depth overview of swainsonine's interaction with Golgi alpha-mannosidase II, including quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Inhibition Data
Swainsonine exhibits potent inhibition of Golgi alpha-mannosidase II across different species, typically in the nanomolar range. The following table summarizes key quantitative data for the inhibition of Golgi alpha-mannosidase II by swainsonine.
| Enzyme Source | Inhibitor | Inhibition Constant (Kᵢ) | 50% Inhibitory Concentration (IC₅₀) | Notes |
| Drosophila melanogaster GMII | Swainsonine | 20–50 nM[1] | Kᵢ values are in the nanomolar range. | |
| Drosophila melanogaster GMII | Swainsonine | 40 nM | A potent inhibitor of the insect enzyme.[2] | |
| Human GMII (hGMII) | Swainsonine | 0.08 µM (80 nM) | ||
| Human MAN2A1/hGMII | Swainsonine | >100 µM | In cell lysates overexpressing the enzyme. | |
| Human MAN2B1 (lysosomal) | Swainsonine | >100 µM | Shows selectivity for GMII over some other mannosidases at higher concentrations. | |
| Human MAN2B2 | Swainsonine | >100 µM | ||
| Human MAN2C1 | Swainsonine | >100 µM |
Mechanism of Inhibition
Swainsonine's inhibitory power stems from its structural similarity to the mannosyl cation transition state that occurs during the enzymatic hydrolysis of mannose residues. This allows it to bind tightly to the active site of Golgi alpha-mannosidase II, effectively blocking the natural substrate from accessing the enzyme.[5] The enzyme's active site contains a zinc ion that is crucial for catalysis, and swainsonine's interaction within this site prevents the proper processing of N-glycans.[1]
Experimental Protocols
Purification of Golgi Alpha-Mannosidase II (Example from Rat Liver)
A soluble, catalytically active form of Golgi alpha-mannosidase II can be purified from rat liver Golgi-enriched membrane fractions. A key step involves the proteolytic cleavage of the enzyme from the membrane.
-
Membrane Solubilization: Golgi membranes are permeabilized or solubilized using a detergent such as Triton X-114.
-
Proteolytic Cleavage: Mild digestion with chymotrypsin cleaves the intact 124-kDa enzyme, releasing a 110-kDa soluble catalytic domain.[6]
-
Phase Separation: The mixture is subjected to phase separation. The soluble catalytic domain will partition into the aqueous phase, while the intact membrane-bound enzyme remains in the detergent phase.[6]
-
Chromatography: The aqueous phase containing the catalytic domain is then further purified using standard chromatography techniques, such as ion exchange and size exclusion chromatography, to yield a homogeneous protein.[6]
In Vitro Golgi Alpha-Mannosidase II Inhibition Assay (Colorimetric)
This protocol describes a common method to determine the inhibitory activity of swainsonine on Golgi alpha-mannosidase II using the artificial substrate p-nitrophenyl-α-D-mannopyranoside (pNPM). The cleavage of pNPM by the enzyme releases p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405 nm.
Materials:
-
Purified Golgi alpha-mannosidase II
-
Swainsonine (in appropriate buffer)
-
p-nitrophenyl-α-D-mannopyranoside (pNPM) solution
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5)
-
Stop Solution (e.g., 0.5 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified Golgi alpha-mannosidase II to the desired concentration in cold assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of swainsonine in the assay buffer.
-
Reaction Setup:
-
To each well of a 96-well plate, add a specific volume of assay buffer.
-
Add the swainsonine dilutions to the appropriate wells. Include a control well with no inhibitor.
-
Add the diluted enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add the pNPM substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The stop solution will also develop the yellow color of the p-nitrophenol product.
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each swainsonine concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the swainsonine concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: N-Linked Glycosylation Pathway Inhibition by Swainsonine.
Experimental Workflow
Caption: Workflow for a Colorimetric Inhibition Assay.
References
- 1. Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Golgi α-mannosidase II cleaves two sugars sequentially in the same catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting cancer via Golgi α-mannosidase II inhibition: How far have we come in developing effective inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha Mannosidase Activity Assay Kit (Colorimetric) (ARG82182) - arigo Biolaboratories [arigobio.com]
- 6. Novel purification of the catalytic domain of Golgi alpha-mannosidase II. Characterization and comparison with the intact enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Properties of Swainsonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swainsonine (SW) is an indolizidine alkaloid first isolated from the Australian plant Swainsona canescens and later found in various species of Astragalus and Oxytropis (commonly known as locoweeds), as well as in fungi like Rhizoctonia leguminicola.[1][2][3] Historically known for causing "locoism," a neurological disease in livestock, swainsonine has garnered significant scientific interest for its potent biological activities.[4][5][6] It is a powerful inhibitor of α-mannosidases, enzymes crucial for glycoprotein processing and catabolism.[7][8][9] This inhibitory action forms the basis of its diverse pharmacological properties, including anti-cancer, immunomodulatory, and anti-viral effects, making it a promising candidate for therapeutic development.[3][10][11]
Mechanism of Action: Inhibition of Glycoprotein Processing
Swainsonine's primary molecular mechanism is the potent and reversible inhibition of α-mannosidases, specifically Golgi α-mannosidase II and lysosomal α-mannosidase.[4][8][12] Its structure mimics the mannosyl cation intermediate formed during the hydrolysis of mannose, allowing it to bind tightly to the enzyme's active site.[8][13]
-
Inhibition of Golgi α-Mannosidase II: This enzyme is a key component in the N-linked glycoprotein processing pathway within the Golgi apparatus. It is responsible for trimming mannose residues from high-mannose oligosaccharide precursors to form complex-type oligosaccharides. By inhibiting this enzyme, swainsonine prevents the maturation of these glycoproteins.[14][15][16] This results in the accumulation of glycoproteins with aberrant, hybrid-type oligosaccharide chains on the cell surface.[14][17]
-
Inhibition of Lysosomal α-Mannosidase: This enzyme is involved in the catabolism of glycoproteins within lysosomes. Inhibition by swainsonine leads to the accumulation of mannose-rich oligosaccharides in lysosomes, causing a condition that biochemically mimics the genetic lysosomal storage disease α-mannosidosis.[1][7][8]
The alteration of cell surface glycoproteins is central to swainsonine's pharmacological effects, as these molecules are critical for cell-cell recognition, adhesion, signaling, and receptor function.
Caption: Swainsonine inhibits Golgi α-mannosidase II, blocking complex glycoprotein synthesis.
Pharmacological Properties
Anti-Cancer and Anti-Metastatic Activity
Swainsonine has demonstrated significant potential as an anti-cancer agent, primarily by inhibiting tumor growth and metastasis.[10][11]
-
Inhibition of Metastasis: The altered cell surface glycans resulting from swainsonine treatment can reduce tumor cell adhesion to the extracellular matrix and endothelial cells, a critical step in the metastatic cascade. Studies have shown that swainsonine potently inhibits experimental metastasis of melanoma cells in mice.[18] An 80% or greater reduction in pulmonary colonization was seen with just 3 µg/ml of swainsonine in drinking water.[18]
-
Inhibition of Tumor Growth: Swainsonine has been found to inhibit the growth of various human and murine tumor cells.[10][19] For example, it inhibited the growth rate of human colorectal carcinoma and melanoma xenografts in nude mice by 50%.[19]
-
Immunomodulation: A key component of its anti-cancer effect is the stimulation of the host immune system. Swainsonine augments the activity of natural killer (NK) cells and macrophages, which are crucial for tumor cell killing.[11][18][20] The anti-metastatic activity of swainsonine is dependent on a functional NK cell population.[18]
Immunomodulatory Effects
Swainsonine is a potent immunomodulator, capable of stimulating various components of the immune system.[10][20]
-
Macrophage and NK Cell Activation: It enhances peritoneal macrophage activity and cytotoxicity against tumor cells.[20][21] It also causes a two- to three-fold increase in splenic NK cell activity.[18]
-
T-Cell Proliferation: Swainsonine can potentiate Concanavalin A-induced T-cell proliferation and the expression of interleukin-2 (IL-2) receptors.[22] This effect is specific and mediated through the T-cell receptor complex.[22]
-
Hematopoietic Stimulation: Swainsonine stimulates bone marrow cell proliferation.[11] It has been shown to protect both murine and human hematopoietic systems from the toxicity of chemotherapeutic agents like cyclophosphamide and AZT, suggesting its potential use as an adjuvant in chemotherapy to mitigate myelosuppression.[23]
Anti-Viral Activity
The requirement of host cell machinery for viral glycoprotein synthesis makes swainsonine a candidate for anti-viral therapy. By altering the glycosylation of viral envelope proteins, it can interfere with viral life cycles.
-
Influenza Virus: Swainsonine prevents the processing of the oligosaccharide chains of the influenza virus hemagglutinin.[17] While it doesn't affect viral infectivity, it alters the structure of the hemagglutinin glycopeptides, causing them to be of the high-mannose type instead of the complex type.[17]
-
Human Immunodeficiency Virus (HIV): The envelope glycoprotein of HIV, gp120, is heavily glycosylated and essential for viral entry. While direct studies are limited, the principle of altering crucial viral glycoproteins suggests a potential therapeutic avenue.[3][24]
Quantitative Pharmacological Data
The following tables summarize key quantitative data regarding swainsonine's activity and toxicity.
| Table 1: In Vitro Inhibitory Activity | ||
| Target Enzyme | Inhibitor | IC50 / Ki Value |
| Jack Bean α-Mannosidase | Swainsonine | 50% inhibition at 0.1-0.5 µM[13] |
| Lysosomal α-Mannosidase | Swainsonine | ~50% inhibition at 1 µM[25] |
| Lysosomal α-Mannosidase | 8a-epi-swainsonine | Ki = 7.5 x 10⁻⁵ M[26] |
| Lysosomal α-Mannosidase | 8,8a-diepimer-swainsonine | Ki = 2 x 10⁻⁶ M[26] |
| Golgi α-Mannosidase II | Swainsonine | Inhibition at 0.1-1.0 µM[14] |
| Table 2: Preclinical Anti-Cancer Efficacy | ||
| Tumor Model | Treatment | Observed Effect |
| B16-F10 Melanoma (Murine) | 3 µg/ml SW in drinking water | ≥80% reduction in pulmonary metastasis[18] |
| Human Colorectal Carcinoma (Xenograft) | SW in drinking water | 50% inhibition of tumor growth rate[19] |
| MeWo Melanoma (Xenograft) | SW in drinking water | 50% inhibition of tumor growth rate[19] |
| Sarcoma 180 Ascites (Murine) | 30-100 mg/kg/day SW (i.p.) | Complete inhibition of tumor growth[19] |
| Table 3: Clinical Pharmacokinetics & Dosage (Phase I Study) | ||
| Parameter | Value | Notes |
| Administration Route | Continuous IV infusion over 5 days | Repeated every 28 days[27] |
| Maximum Tolerated Dose (MTD) | 550 µg/kg/day | Dose-limiting toxicity was hepatotoxicity[27] |
| Recommended Starting Dose | 450 µg/kg/day | [27] |
| Serum Half-life (t1/2) | ~0.5 days | [27] |
| Clearance | ~2 ml/h/kg | [27] |
Toxicology: Locoism
The primary toxicity associated with swainsonine is locoism, a chronic neurological disease affecting livestock that graze on locoweeds.[4][5][12] The condition is a direct result of the induced lysosomal storage disease (mannosidosis).[7][8]
-
Clinical Signs: Symptoms include staggering gait, depression, nervousness, lack of muscular coordination, aberrant behavior, and emaciation.[4][12]
-
Pathology: The underlying pathology is the widespread vacuolation of cells in most tissues, particularly in the central nervous system, due to the engorgement of lysosomes with undigested oligosaccharides.[4]
-
Reproductive Effects: Swainsonine is also a reproductive toxin, causing decreased fertility, abortions, and birth defects in animals.[12]
Key Experimental Protocols
α-Mannosidase Inhibition Assay (In Vitro)
This protocol describes a general method to determine the inhibitory activity of swainsonine on α-mannosidase.
-
Enzyme Source: A commercially available α-mannosidase (e.g., from Jack Bean) or a lysate from cultured cells/tissues.
-
Substrate: A chromogenic or fluorogenic substrate, such as p-nitrophenyl-α-D-mannopyranoside (pNP-Man).
-
Procedure: a. Prepare a series of dilutions of swainsonine in an appropriate buffer (e.g., citrate buffer, pH 4.5). b. Pre-incubate the enzyme solution with the different concentrations of swainsonine for a short period (e.g., 2-5 minutes) at 37°C.[13] c. Initiate the reaction by adding the pNP-Man substrate. d. Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). e. Stop the reaction by adding a high pH solution, such as 0.2 M sodium carbonate. This develops the color of the liberated p-nitrophenol. f. Measure the absorbance at 405 nm using a spectrophotometer. g. Calculate the percentage of inhibition for each swainsonine concentration relative to a control without inhibitor. The IC50 value is determined by plotting inhibition versus log[inhibitor] concentration.
Murine Experimental Metastasis Model
This protocol outlines a typical in vivo experiment to assess the anti-metastatic properties of swainsonine.
-
Animal Model: Use a suitable mouse strain, such as C57BL/6, which is syngeneic to the B16-F10 melanoma cell line.[18][28]
-
Tumor Cells: Culture B16-F10 melanoma cells, known for their high metastatic potential to the lungs.
-
Treatment: Administer swainsonine to the mice. A common method is via drinking water (e.g., 3 µg/ml), starting 24-48 hours before tumor cell injection and continuing throughout the experiment.[18]
-
Tumor Cell Injection: Harvest B16-F10 cells and inject a known quantity (e.g., 2.5 x 10⁵ cells) intravenously via the lateral tail vein into both control and swainsonine-treated mice.
-
Endpoint: After a set period (e.g., 14-21 days), euthanize the mice.
-
Analysis: a. Excise the lungs and fix them in Bouin's solution. The pigment of the melanoma colonies will turn black, making them easily visible against the yellow-fixed lung tissue. b. Count the number of tumor colonies on the lung surface for each mouse. c. Compare the number of lung metastases between the control and swainsonine-treated groups to determine the percentage of inhibition.
Caption: A typical workflow for evaluating the anti-metastatic potential of Swainsonine.
Conclusion and Future Directions
Swainsonine is a remarkable natural product with a well-defined mechanism of action that translates into a wide array of pharmacological activities. Its ability to inhibit glycoprotein processing provides a powerful tool for cancer therapy, immunomodulation, and potentially anti-viral applications. Phase I clinical trials have established its safety profile and recommended dosage in humans, though dose-limiting hepatotoxicity requires careful patient monitoring.[27]
Future research should focus on several key areas:
-
Combination Therapies: Exploring the synergistic effects of swainsonine with conventional chemotherapy and immunotherapy to enhance efficacy and reduce toxicity.[23]
-
Drug Delivery and Analogs: Developing prodrugs or novel delivery systems to improve pharmacokinetics and target swainsonine to specific tissues, potentially reducing systemic toxicity.[29]
-
Broader Anti-Viral Screening: Systematically evaluating its efficacy against a wider range of enveloped viruses that rely on host glycoprotein processing.
-
Understanding Resistance: Investigating potential mechanisms of resistance to swainsonine's effects in cancer cells.
The unique profile of swainsonine as an anti-metastatic and immunomodulatory agent continues to make it a compelling molecule for translational research and drug development.[10]
References
- 1. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative isolation of swainsonine from locoweed: extraction and purification procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The toxicology mechanism of endophytic fungus and swainsonine in locoweed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. A Guide to Locoweed: Poisoning and Management | UA Cooperative Extension [extension.arizona.edu]
- 7. researchgate.net [researchgate.net]
- 8. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 9. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Swainsonine: a new antineoplastic immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The potential importance of swainsonine in therapy for cancers and immunology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reproductive Toxicities Caused by Swainsonine from Locoweed in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Inhibition of Jack Bean alpha-Mannosidase by Swainsonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Swainsonine: an inhibitor of glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Swainsonine affects the processing of glycoproteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Swainsonine inhibits the biosynthesis of complex glycoproteins by inhibition of Golgi mannosidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Swainsonine prevents the processing of the oligosaccharide chains of influenza virus hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Augmentation of murine natural killer cell activity by swainsonine, a new antimetastatic immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. scialert.net [scialert.net]
- 21. scialert.net [scialert.net]
- 22. Swainsonine, an inhibitor of mannosidase II during glycoprotein processing, enhances concanavalin A-induced T cell proliferation and interleukin 2 receptor expression exclusively via the T cell receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Swainsonine protects both murine and human haematopoietic systems from chemotherapeutic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Swainsonine as a lysosomal toxin affects dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Structure-activity relationship of swainsonine. Inhibition of human alpha-mannosidases by swainsonine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A phase I study of swainsonine in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Carbonoyloxy analogs of the anti-metastatic drug swainsonine. Activation in tumor cells by esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
Swainsonine and Lysosomal Storage Disease: A Technical Guide to Early Foundational Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swainsonine, an indolizidine alkaloid first isolated from the plant Swainsona canescens, has played a pivotal role in our understanding of lysosomal storage diseases, particularly α-mannosidosis.[1][2] Early research into its mechanism of action revealed its potent and specific inhibition of key enzymes involved in glycoprotein processing, leading to a phenocopy of the genetic disorder. This technical guide provides an in-depth overview of the foundational studies on Swainsonine, focusing on its effects on lysosomal and Golgi-associated enzymes, the resulting cellular pathology, and the experimental approaches used in this seminal research.
Core Concept: Inhibition of Mannosidases
Swainsonine's biological effects stem from its activity as a reversible, active site-directed inhibitor of α-mannosidases.[1][2] Its structural similarity to the mannosyl cation intermediate allows it to bind with high affinity to the active sites of both lysosomal α-mannosidase and Golgi α-mannosidase II.[3] This inhibition disrupts the normal catabolism of glycoproteins within lysosomes and the maturation of N-linked oligosaccharides in the Golgi apparatus.[3]
Affected Metabolic Pathway: N-linked Glycoprotein Processing
The biosynthesis of N-linked glycoproteins is a critical cellular process responsible for the proper folding, stability, and function of a vast number of proteins. This pathway involves the sequential removal and addition of sugar residues, primarily mannose, as the glycoprotein transits from the endoplasmic reticulum to the Golgi apparatus. Swainsonine's inhibition of Golgi α-mannosidase II leads to the accumulation of glycoproteins with unprocessed high-mannose or hybrid-type oligosaccharide chains.
Caption: Swainsonine's dual inhibition of Golgi and lysosomal α-mannosidases.
Quantitative Data from Early Studies
The following tables summarize key quantitative findings from foundational research on Swainsonine's effects on mannosidase activity.
Table 1: Inhibition of α-Mannosidase by Swainsonine and its Analogues
| Compound | Target Enzyme | Inhibition Type | Ki (M) | Source |
| Swainsonine | Human Lysosomal α-Mannosidase | Competitive | 7.5 x 10-5 | Cenci di Bello et al., 1983 |
| 8a-epi-Swainsonine | Human Lysosomal α-Mannosidase | Competitive | 7.5 x 10-5 | Cenci di Bello et al., 1983 |
| 8,8a-diepi-Swainsonine | Human Lysosomal α-Mannosidase | Competitive | 2 x 10-6 | Cenci di Bello et al., 1983 |
| Swainsonine | Jack Bean α-Mannosidase | Competitive | 1-5 x 10-7 (IC50) | Elbein et al., 1983 |
Table 2: Effect of Swainsonine Administration on Enzyme Activities in Rats
| Enzyme | Tissue | Change in Activity (% of Control) | Swainsonine Dose | Duration | Source |
| Golgi Mannosidase II | Liver | 22% | 10 µg/ml in drinking water | 7 days | Tulsiani & Touster, 1983[4] |
| Lysosomal α-D-Mannosidase | Liver | ~250% | 10 µg/ml in drinking water | 7 days | Tulsiani & Touster, 1983[4] |
| Lysosomal α-D-Mannosidase | Brain | ~200% | 10 µg/ml in drinking water | 7 days | Tulsiani & Touster, 1983[4] |
| β-Galactosidase | Liver | ~150% | 10 µg/ml in drinking water | 7 days | Tulsiani & Touster, 1983[4] |
| N-Acetyl-β-Hexosaminidase | Liver | ~130% | 10 µg/ml in drinking water | 7 days | Tulsiani & Touster, 1983[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental protocols employed in the early Swainsonine studies.
Isolation of Lysosomal and Golgi Enzymes
The preparation of enriched fractions of lysosomes and Golgi apparatus was a prerequisite for in vitro enzyme inhibition studies.
Caption: A typical workflow for studying Swainsonine's effects in vivo.
Protocol for Induction of Mannosidosis in Rats (example): [4]
-
Animal Model: Weanling rats were used for the study.
-
Swainsonine Administration: Swainsonine was administered in the drinking water at a concentration of 10 µg/ml.
-
Treatment Duration: The animals were treated for a period of 7 days.
-
Tissue Collection: At the end of the treatment period, the rats were euthanized, and various tissues, including the liver and brain, were collected for biochemical analysis.
Conclusion
The early studies on Swainsonine were instrumental in establishing its role as a potent inhibitor of α-mannosidases and in elucidating the subsequent pathological consequences that mimic lysosomal storage disease. This foundational research not only provided a valuable chemical tool for studying glycoprotein processing but also paved the way for the development of animal models of mannosidosis, which have been crucial for testing therapeutic strategies. The quantitative data and experimental protocols from these pioneering studies remain relevant for researchers in lysosomal storage diseases and drug development professionals exploring new therapeutic avenues.
References
- 1. Golgi Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Swainsonine toxicosis suppresses appetite and retards growth in weanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abnormal Processing of the Modified Oligosaccharide Side Chains of Phytohemagglutinin in the Presence of Swainsonine and Deoxynojirimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Swainsonine, a potent mannosidase inhibitor, elevates rat liver and brain lysosomal alpha-D-mannosidase, decreases Golgi alpha-D-mannosidase II, and increases the plasma levels of several acid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
Swainsonine's Role in N-linked Glycosylation Inhibition: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-linked glycosylation is a critical post-translational modification influencing protein folding, stability, trafficking, and function. Aberrations in this pathway are implicated in numerous pathologies, most notably cancer metastasis. Swainsonine, an indolizidine alkaloid, is a potent and well-characterized inhibitor of a key enzyme in this pathway, Golgi α-mannosidase II. By arresting N-glycan processing, swainsonine induces the accumulation of hybrid-type oligosaccharides on the cell surface, leading to profound downstream effects on cell adhesion, immunogenicity, and tumorigenicity. This technical guide provides an in-depth examination of the mechanism of swainsonine, quantitative data on its inhibitory activity, detailed experimental protocols for its study, and an overview of its therapeutic potential.
The N-linked Glycosylation Pathway and Swainsonine's Point of Inhibition
N-linked glycosylation is a multi-step process initiated in the endoplasmic reticulum (ER) and finalized in the Golgi apparatus.[1][2] The pathway begins with the synthesis of a lipid-linked oligosaccharide precursor (Glc₃Man₉GlcNAc₂) which is transferred en bloc to nascent polypeptide chains.[1][3] Following transfer, the glycan undergoes extensive trimming by glucosidases and mannosidases.
The glycoprotein then transits to the Golgi apparatus for further processing. This is where swainsonine exerts its effect. Specifically, swainsonine inhibits Golgi α-mannosidase II (GMII), a key enzyme that catalyzes the removal of two mannose residues from the GlcNAcMan₅GlcNAc₂ intermediate.[4][5] This trimming step is essential for the subsequent addition of other sugars (like GlcNAc, galactose, and sialic acid) to form complex N-glycans.[4] Inhibition of GMII by swainsonine effectively halts this maturation process, leading to the accumulation and cell-surface expression of glycoproteins bearing "hybrid-type" N-glycans, which contain both high-mannose features and a partially processed complex-type branch.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 5. Using Enzyme Inhibitor to Intervene Host Biosynthesis Pathway - Creative Biolabs [creative-biolabs.com]
- 6. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunomodulatory Effects of Swainsonine
For Researchers, Scientists, and Drug Development Professionals
Abstract: Swainsonine (SW), an indolizidine alkaloid, is a potent inhibitor of α-mannosidases, enzymes critical for N-linked glycoprotein processing. This interference with glycosylation profoundly alters the structure of cell surface receptors, leading to significant immunomodulatory effects. SW has demonstrated the ability to stimulate both innate and adaptive immune responses, including the activation of macrophages and natural killer (NK) cells, and the modulation of T-cell and B-cell functions. Its capacity to enhance anti-tumor immunity and stimulate hematopoietic activity has positioned it as a compound of interest for cancer therapy and immunodeficiency disorders. This guide provides a comprehensive overview of the molecular mechanisms, cellular effects, and key experimental protocols associated with Swainsonine's immunomodulatory properties, supported by quantitative data and pathway visualizations.
Core Mechanism of Action: Inhibition of Glycosylation
Swainsonine's primary molecular mechanism is the reversible inhibition of Golgi α-mannosidase II and lysosomal α-mannosidase.[1][2] Golgi α-mannosidase II is a key enzyme in the N-linked glycosylation pathway, responsible for trimming mannose residues from high-mannose oligosaccharides to form complex-type oligosaccharides.[2][3][4] By inhibiting this enzyme, Swainsonine causes the accumulation of hybrid-type N-glycans on the surface of glycoproteins.[2][5] This alteration of surface glycans modifies the function of numerous receptors and adhesion molecules on immune cells, thereby triggering a cascade of immunomodulatory events.[5][6]
Effects on the Immune System
Swainsonine's impact spans both the innate and adaptive immune systems, primarily through the stimulation of various immune cell populations. The alkaloid has been shown to be retained in lymphoid tissues like the spleen and thymus for extended periods (at least 72 hours), which may explain its sustained immunomodulatory effects.[7]
Innate Immunity: Macrophages and Natural Killer (NK) Cells
Swainsonine is a potent activator of macrophages and NK cells, key components of the first-line immune defense.
-
Macrophages: Swainsonine stimulates macrophage tumoricidal activity.[8] This activation is associated with increased secretion of Interleukin-1 (IL-1) and enhanced expression of Major Histocompatibility Complex (MHC) class II antigens on the cell surface.[8] The stimulation of cytotoxicity by Swainsonine is comparable to that of known activating agents like lipopolysaccharide (LPS) and recombinant gamma-interferon (rIFN-γ).[8] In some models, it also enhances macrophage spreading and the production of hydrogen peroxide (H2O2).[9]
-
Natural Killer (NK) Cells: The antimetastatic activity of Swainsonine is largely mediated through the augmentation of NK cell activity.[10] Studies have shown that Swainsonine can increase splenic NK cell numbers and induce a 2- to 3-fold increase in their cytotoxic activity.[10] This effect is crucial, as the depletion of NK cells abrogates Swainsonine's anti-metastatic benefits.[10] Furthermore, Swainsonine augments the activity of lymphokine-activated killer (LAK) cells, particularly at suboptimal doses of Interleukin-2 (IL-2).[11][12]
Adaptive Immunity: T-Cells and B-Cells
Swainsonine exerts complex, often context-dependent, effects on lymphocytes.
-
T-Cells: The effect of Swainsonine on T-cell proliferation depends on the stimulus. It enhances T-cell proliferation induced by concanavalin A (ConA) but suppresses proliferation stimulated by phytohemagglutinin (PHA).[5][6] The suppression of PHA-stimulated proliferation is linked to a decreased expression of the IL-2 receptor.[6] However, this suppression can be overcome by the addition of exogenous IL-2.[6] In pregnant mouse models, Swainsonine has been shown to shift the T-helper cell balance towards a Th1 phenotype, characterized by increased production of IFN-γ and reduced IL-4.[13][14]
-
B-Cells: While the direct effects on B-cells are less characterized, Swainsonine has been shown to restore the capacity of immunodeficient mice to produce antibodies against sheep red blood cells (SRBC), indicating a positive effect on the overall humoral immune response.[15] However, in the presence of a strong stimulus like LPS, Swainsonine may slightly lower the humoral response.[16]
Quantitative Data on Immunomodulatory Effects
The following tables summarize key quantitative findings from various studies investigating Swainsonine's effects on immune parameters.
Table 1: Effects of Swainsonine on Innate Immune Cells
| Immune Cell Type | Parameter Measured | Effect of Swainsonine | Dosage/Model | Reference |
| Peritoneal Macrophages | Cytotoxicity vs. Tumor Cells | 3-fold stimulation (in vivo) | In vivo murine model | [8] |
| Peritoneal Macrophages | Cytotoxicity vs. Tumor Cells | 6- to 8-fold stimulation (in vitro) | In vitro murine model | [8] |
| Peritoneal Macrophages | Interleukin-1 (IL-1) Secretion | Increased | In vivo murine model | [8] |
| Peritoneal Macrophages | MHC Class II (Iak) Expression | Increased | In vivo murine model | [8] |
| Splenic NK Cells | Cytotoxic Activity | 2- to 3-fold increase | 3 µg/ml in drinking water (C57BL/6 mice) | [10] |
| Splenic NK Cells | Cell Number | 32% increase | C57BL/6 mice | [10] |
| LAK Cells | Cytotoxicity vs. Tumor Cells | 2- to 3-fold augmentation | 0.1-10 µg/ml (Human mononuclear leukocytes) | [11] |
Table 2: Effects of Swainsonine on Adaptive Immune Cells and Cytokines
| Immune Cell Type/Cytokine | Parameter Measured | Effect of Swainsonine | Dosage/Model | Reference |
| Human Lymphocytes | Proliferation (ConA-stimulated) | Enhanced | In vitro | [5][17] |
| Human Lymphocytes | Proliferation (PHA-stimulated) | Suppressed | In vitro | [5][6] |
| Bovine/Ovine Lymphocytes | Proliferation (PHA-P-stimulated) | Inhibited | 0.2 and 2 µg/mL (in vitro) | [18] |
| Human Lymphocytes | IL-2 Receptor Expression (PHA-stimulated) | Decreased | In vitro | [6] |
| Murine PBMC | IFN-γ, TNF-α, IL-1β (mRNA & protein) | Significantly increased | Pregnant BALB/c mice | [13][14] |
| Murine PBMC | IL-4, IL-10 (mRNA & protein) | Significantly decreased | Pregnant BALB/c mice | [13][14] |
| Murine Spleen Cells | Antibody Response (to SRBC) | Restored in immunodeficient mice | In vivo | [15] |
Signaling Pathways
Swainsonine's modulation of cell surface glycoproteins can trigger intracellular signaling cascades. While the exact pathways are still under investigation, evidence points towards the involvement of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway. In some cell types, Swainsonine has been shown to induce Endoplasmic Reticulum (ER) stress, which subsequently activates MAPK pathways, including ERK and JNK.[19] This activation can lead to various cellular outcomes, including cell death by paraptosis in non-immune cells, but in immune cells, it likely contributes to their activation and effector functions.[19]
Key Experimental Protocols
This section details methodologies for assessing the immunomodulatory effects of Swainsonine.
Protocol: In Vitro Macrophage Cytotoxicity Assay
This assay measures the ability of Swainsonine-activated macrophages to kill tumor cells.
-
Macrophage Isolation: Elicit peritoneal macrophages from mice (e.g., C57BL/6) by intraperitoneal injection of 3% thioglycollate broth. Harvest cells 3-4 days later by peritoneal lavage with cold PBS.
-
Macrophage Plating: Plate the harvested cells in a 96-well flat-bottom plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium with 10% FBS. Allow cells to adhere for 2 hours at 37°C, 5% CO₂.
-
Activation: Wash off non-adherent cells. Add fresh medium containing various concentrations of Swainsonine (e.g., 0.1-10 µg/mL). Include positive controls (LPS, 1 µg/mL) and negative controls (medium alone). Incubate for 24-48 hours.
-
Target Cell Labeling: Label target tumor cells (e.g., B16-F10 melanoma) with ⁵¹Cr (sodium chromate) for 1 hour at 37°C. Wash cells thoroughly to remove unincorporated ⁵¹Cr.
-
Co-culture: Add 1 x 10⁴ labeled target cells to each well containing the activated macrophages (Effector:Target ratio of 20:1).
-
Cytotoxicity Measurement: Incubate the co-culture for 4-18 hours. Centrifuge the plate and collect the supernatant. Measure radioactivity in the supernatant using a gamma counter.
-
Calculation: Calculate percent specific lysis using the formula: % Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
Protocol: T-Cell Proliferation Assay (CFSE-based)
This assay measures the effect of Swainsonine on lymphocyte proliferation by tracking cell divisions.
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from human blood or splenocytes from mice using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend cells at 1 x 10⁷ cells/mL in PBS. Add an equal volume of 5 µM Carboxyfluorescein succinimidyl ester (CFSE) solution for a final concentration of 2.5 µM. Incubate for 10 minutes at 37°C. Quench the reaction with 5 volumes of cold RPMI-1640 with 10% FBS.
-
Cell Culture: Wash cells twice and resuspend in complete medium. Plate 2 x 10⁵ cells/well in a 96-well round-bottom plate.
-
Stimulation: Add mitogens (e.g., ConA at 2.5 µg/mL or PHA at 5 µg/mL) and varying concentrations of Swainsonine (e.g., 0.1-10 µg/mL). Include unstimulated and mitogen-only controls.
-
Incubation: Culture cells for 3-5 days at 37°C, 5% CO₂.
-
Flow Cytometry: Harvest cells and stain with antibodies for T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8) if desired.
-
Data Analysis: Acquire data on a flow cytometer. Gate on the lymphocyte population (and specific T-cell subsets). Proliferation is measured by the sequential halving of CFSE fluorescence intensity in daughter cells. Analyze using proliferation modeling software.
Conclusion and Future Directions
Swainsonine is a powerful immunomodulatory agent with a unique mechanism of action centered on the inhibition of N-linked glycosylation. Its ability to stimulate macrophage and NK cell activity, modulate T-cell responses, and promote hematopoietic recovery makes it a promising candidate for adjuvant therapy in oncology and for treating certain immune deficiencies.[8][20][21][22]
However, its effects can be complex and sometimes contradictory, as seen in the differential response to T-cell mitogens and a potential for exacerbating tumor growth in specific contexts by increasing myeloid-derived suppressor cells.[5][23] Future research should focus on elucidating the precise signaling pathways it modulates in different immune subsets, optimizing dosing strategies to maximize therapeutic benefit while minimizing adverse effects, and developing derivatives with greater selectivity for Golgi mannosidase II to reduce off-target effects.[4][24] A deeper understanding of its interaction with the tumor microenvironment is critical for its successful clinical translation.
References
- 1. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 2. Swainsonine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-guided design of C3-branched swainsonine as potent and selective human Golgi α-mannosidase (GMII) inhibitor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Effect of swainsonine on stimulation and cell cycle progression of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of swainsonine on interleukin-2 alpha chain receptor expression and proliferation of human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of swainsonine with lymphoid and highly perfused tissues: a pharmacokinetics explanation for sustained immunomodulation [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of macrophage tumoricidal activity, major histocompatibility complex class II antigen (Iak) expression, and interleukin-1 production by swainsonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Augmentation of murine natural killer cell activity by swainsonine, a new antimetastatic immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potentiation of human lymphokine-activated killer cell activity by swainsonine, an inhibitor of glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Swainsonine augments the cytotoxicity of human lymphokine-activated killer cells against autologous thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Swainsonine exposure induces impairment of host immune response in pregnant BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Studies of an immunomodulator, swainsonine. II. Effect of swainsonine on mouse immunodeficient system and experimental murine tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of swainsonine on the humoral immune response of lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Studies of an immunomodulator, swainsonine. I. Enhancement of immune response by swainsonine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro effect of swainsonine on bovine and ovine lymphoblastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Swainsonine Triggers Paraptosis via ER Stress and MAPK Signaling Pathway in Rat Primary Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The potential importance of swainsonine in therapy for cancers and immunology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Swainsonine: a new antineoplastic immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Swainsonine protects both murine and human haematopoietic systems from chemotherapeutic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Swainsonine, an alpha-mannosidase inhibitor, may worsen cervical cancer progression through the increase in myeloid derived suppressor cells population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure-guided design of C3-branched swainsonine as potent and selective human Golgi α-mannosidase (GMII) inhibitor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Preliminary research on Swainsonine in cancer therapy.
An In-depth Examination of the Glycosylation Inhibitor's Anti-neoplastic Properties for Researchers and Drug Development Professionals
Abstract
Swainsonine, a natural indolizidine alkaloid, has garnered significant interest in oncology for its potential as a cancer therapeutic. Its primary mechanism of action involves the inhibition of Golgi α-mannosidase II, a key enzyme in the N-linked glycosylation pathway. This interference with glycoprotein processing leads to a cascade of anti-neoplastic effects, including the inhibition of tumor growth and metastasis, induction of apoptosis, and modulation of the immune system. This technical guide provides a comprehensive overview of the pre-clinical and clinical research on swainsonine, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental methodologies.
Introduction
Alterations in protein glycosylation are a hallmark of cancer, contributing to malignant transformation, tumor progression, and metastasis. Swainsonine, by targeting a critical step in this pathway, represents a promising therapeutic strategy. This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on swainsonine's application in cancer therapy.
Mechanism of Action
Swainsonine's anti-cancer effects are multi-faceted, stemming from its ability to inhibit N-linked glycosylation and modulate various cellular processes.
Inhibition of Glycosylation
Swainsonine is a potent inhibitor of Golgi α-mannosidase II, an enzyme responsible for trimming mannose residues from N-linked oligosaccharides on newly synthesized glycoproteins. This inhibition leads to the accumulation of hybrid-type oligosaccharides and a decrease in complex-type oligosaccharides on the cell surface.[1][2] This altered glycosylation pattern can affect the function of numerous proteins involved in cell adhesion, signaling, and recognition.
Induction of Apoptosis
Swainsonine has been shown to induce apoptosis in various cancer cell lines through the mitochondria-mediated pathway.[3] This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[3]
Immunomodulation
Swainsonine exhibits immunomodulatory properties by augmenting the activity of natural killer (NK) cells and macrophages.[4][5][6] This enhanced immune response contributes to its anti-tumor and anti-metastatic effects.[7][8]
Quantitative Data
In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of swainsonine in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| SGC-7901 | Human Gastric Carcinoma | 0.84 (at 24h) | [4] |
In Vivo Anti-Tumor Efficacy
The anti-tumor efficacy of swainsonine has been evaluated in several preclinical animal models.
| Animal Model | Cancer Type | Swainsonine Dose | Tumor Growth Inhibition | Reference |
| Nude Mice | Human Gastric Carcinoma (SGC-7901 xenograft) | 3, 6, 12 mg/kg (i.p.) | 13.2%, 28.9%, 27.3% | [4] |
| Athymic Nude Mice | Human Melanoma (MeWo xenograft) | 10 µg/mL in drinking water | ~50% | [9] |
| Athymic Nude Mice | Human Melanoma (MeWo xenograft) | 0.5 mg/kg/day (miniosmotic pump) | ~50% | [9] |
Anti-Metastatic Activity
Swainsonine has demonstrated significant anti-metastatic effects in murine models.
| Animal Model | Cancer Type | Swainsonine Dose | Inhibition of Metastasis | Reference |
| C57BL/6 Mice | B16-BL6 Melanoma (spontaneous metastasis) | up to 3 µg/mL in drinking water | 88% (lung) | [1][7] |
| C57BL/6 Mice | M5076 Reticulum Sarcoma (spontaneous metastasis) | up to 3 µg/mL in drinking water | 95% (liver) | [1][7] |
| C57BL/6 Mice | MDAY-D2 Lymphoid Tumor (experimental metastasis) | 0.3 µg/mL (in vitro pre-treatment) | Reduced metastasis | [10] |
| C57BL/6 Mice | B16F10 Melanoma (experimental metastasis) | 2.5 µg/mL in drinking water | Reduced lung colonization | [10] |
Clinical Trial Data
Phase I and IB clinical trials have been conducted to evaluate the safety and pharmacokinetics of swainsonine in patients with advanced malignancies.
| Study Phase | Number of Patients | Dose Range | Maximum Tolerated Dose (MTD) | Key Findings & Adverse Events | Reference |
| Phase I | 19 | 50-550 µg/kg/day (continuous i.v. infusion for 5 days) | 550 µg/kg/day | Dose-limiting toxicity: hepatotoxicity. Common side effects: edema, mild liver dysfunction, rise in serum amylase. One patient with head and neck cancer showed >50% tumor shrinkage. | [11] |
| Phase IB | 16 (+ 2 HIV-positive) | 50-600 µg/kg/day (bi-weekly oral) | 300 µg/kg/day | Dose-limiting toxicities: serum AST abnormalities and dyspnea. Other adverse events: fatigue, anorexia, abdominal pain. Inhibition of Golgi α-mannosidase II was dose-dependent. | [12] |
Experimental Protocols
This section provides an overview of key experimental methodologies used in swainsonine research.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of swainsonine on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of swainsonine for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after swainsonine treatment.
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
General Protocol:
-
Treat cancer cells with swainsonine for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
Analyze the cells by flow cytometry.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of swainsonine in a living organism.
General Protocol:
-
Inject human cancer cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into control and treatment groups.
-
Administer swainsonine to the treatment group via a specified route (e.g., intraperitoneal injection, oral gavage, or in drinking water) and dose.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry).
Conclusion
Swainsonine has demonstrated significant potential as a multi-target anti-cancer agent. Its ability to inhibit glycosylation, induce apoptosis, and stimulate the immune system provides a strong rationale for its further development. The quantitative data from preclinical and early clinical studies are encouraging, although more extensive clinical trials are needed to establish its efficacy and safety in a broader patient population. The experimental protocols outlined in this guide provide a framework for future research aimed at further elucidating the therapeutic potential of swainsonine in cancer therapy.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of the growth of human gastric carcinoma in vivo and in vitro by swainsonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potential importance of swainsonine in therapy for cancers and immunology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Swainsonine inhibition of spontaneous metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of growth of subcutaneous xenografts and metastasis of human breast carcinoma by swainsonine: modulation of tumor cell HLA class I antigens and host immune effector mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth inhibition of human melanoma tumor xenografts in athymic nude mice by swainsonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of swainsonine and polyinosinic:polycytidylic acid on murine tumor cell growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I study of swainsonine in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase IB clinical trial of the oligosaccharide processing inhibitor swainsonine in patients with advanced malignancies [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Swainsonine in Preclinical Research: Application Notes and Protocols for Animal Models
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
Swainsonine, an indolizidine alkaloid, is a potent inhibitor of α-mannosidase, an enzyme crucial for glycoprotein processing.[1][2] This inhibitory action disrupts normal cellular function, leading to a condition analogous to the genetic lysosomal storage disease, mannosidosis.[1][3] In animal models, swainsonine administration is a key tool for studying the pathophysiology of lysosomal storage diseases and for investigating its potential as an anti-cancer and immunomodulatory agent.[4][5][6] These notes provide a comprehensive overview of swainsonine dosage and administration in various animal models, offering detailed protocols for researchers in drug development and biomedical science.
The primary mechanism of swainsonine involves the inhibition of two key enzymes: lysosomal α-mannosidase and Golgi mannosidase II.[7][8] This leads to the accumulation of unprocessed mannose-containing oligosaccharides within lysosomes, resulting in cellular vacuolation and organ dysfunction, particularly in neural tissues.[4][9] This induced state of mannosidosis provides a valuable model for understanding the disease's progression and for testing potential therapeutic interventions. Furthermore, swainsonine's ability to modulate the immune system and inhibit tumor growth and metastasis has opened avenues for its investigation in oncology.[6][10]
Data Presentation: Swainsonine Dosage in Animal Models
The following tables summarize quantitative data on swainsonine administration across different animal models and research contexts.
Table 1: Swainsonine Dosage for Toxicity and Reproductive Studies in Mice
| Strain/Model | Route of Administration | Dosage Range | Frequency | Duration | Key Findings | Reference |
| Female Mice | Intraperitoneal Injection | 0.60, 1.20, 2.50 mg/kg BW | Once every 3 days | 14 days before mating and throughout gestation and lactation | Decreased copulation, fertility, and gestation indices; increased spleen, liver, and kidney indices; lower body weights. | [11] |
| F0 and F1 Mice | Intraperitoneal Injection | 0.175, 0.2625, 0.525 mg/kg BW | Once every 3 days | 6-8 weeks (F0), nursing period (F1) | Increased indirect bilirubin and reticulocyte numbers; hemosiderin deposits in uterus and spleen. | [12] |
Table 2: Swainsonine Dosage for Anti-Cancer Studies in Mice
| Strain/Model | Route of Administration | Dosage Range | Frequency | Duration | Key Findings | Reference |
| Nude Mice with Human Gastric Carcinoma Xenografts | Intraperitoneal Injection | 3, 6, 12 mg/kg BW | Daily | Not Specified | Inhibition of tumor growth (13.2%, 28.9%, 27.3% respectively). | [10] |
| Mice with B16F10 Melanoma Cells | In Drinking Water | 2.5 µg/mL | Ad libitum | Not Specified | Reduced incidence of lung colonization. | [13] |
Table 3: Swainsonine Dosage for Toxicological Studies in Rats
| Strain/Model | Route of Administration | Dosage Range | Frequency | Duration | Key Findings | Reference |
| Weanling Rats | Not Specified | 7.6, 46 mg/kg/day | Daily | 21 days | Marked retardation of growth due to appetite suppression. | [14] |
| Sprague-Dawley Rats | Intragastric Administration | 88.64 mg/kg BW (from crude extract) | Daily | 65 days | Pathological lesions in the brain, heart, liver, and kidney; diffuse vacuolation of neurons and renal tubule epithelial cells. | [9] |
Experimental Protocols
Protocol 1: Induction of Swainsonine Toxicity in Mice for Reproductive Studies
This protocol is adapted from studies investigating the reproductive and developmental toxicities of swainsonine.[11]
Materials:
-
Swainsonine (pure compound)
-
Sterile 0.9% saline solution
-
Female mice (e.g., Kunming mice), 6 weeks old
-
Male mice of the same strain for mating
-
Standard animal housing and diet
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimation: Acclimate female mice to the laboratory environment for at least one week prior to the experiment.
-
Swainsonine Preparation: Prepare stock solutions of swainsonine in sterile saline. For example, to achieve doses of 0.60, 1.20, and 2.50 mg/kg body weight (BW), calculate the required concentration based on the average weight of the mice and the injection volume.
-
Grouping: Randomly divide female mice into four groups: a control group receiving saline only, and three experimental groups receiving different doses of swainsonine.
-
Administration: Administer swainsonine or saline via intraperitoneal injection once every three days.[11] Continue this regimen for 14 days before mating.
-
Mating: After the 14-day pre-mating period, cohabit one female with one male mouse per cage for a mating period of two weeks.
-
Gestation and Lactation: Continue the swainsonine injections every three days throughout the gestation and lactation periods for the female mice.
-
Data Collection: Monitor and record body weights, estrous cycles, copulation index, fertility index, gestation index, and number of live pups.[11]
-
Necropsy and Tissue Collection: At the end of the experiment, euthanize the mice and collect organs such as the liver, kidney, heart, spleen, lungs, uterus, and ovaries for weighing and histopathological analysis.[11]
Protocol 2: Evaluation of Anti-Tumor Effects of Swainsonine in a Xenograft Mouse Model
This protocol is based on research investigating the inhibitory effects of swainsonine on human gastric carcinoma growth in nude mice.[10]
Materials:
-
Swainsonine (pure compound)
-
Sterile 0.9% saline solution
-
Nude mice (e.g., BALB/c nude mice)
-
Human gastric carcinoma cells (e.g., SGC-7901)
-
Cell culture medium and reagents
-
Syringes and needles for subcutaneous and intraperitoneal injections
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation: Culture the human gastric carcinoma cells in appropriate media. Once a sufficient number of cells is reached, harvest and resuspend them in sterile saline or medium. Inject the cells subcutaneously into the flank of each nude mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly divide the mice into experimental and control groups.
-
Swainsonine Preparation: Prepare swainsonine solutions in sterile saline for intraperitoneal injection at the desired concentrations (e.g., 3, 6, and 12 mg/kg BW).[10]
-
Administration: Administer the prepared swainsonine solutions or saline (for the control group) via intraperitoneal injection daily.
-
Tumor Measurement: Measure the tumor size (length and width) with calipers every few days. Calculate the tumor volume using the formula: (Length × Width²) / 2.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor inhibition rate for each treatment group compared to the control group.
-
Histopathological Examination: Fix the tumor tissues in formalin and embed in paraffin for histological analysis to observe for necrosis, hemorrhage, and inflammatory cell infiltration.[10]
Visualizations
Signaling Pathway of Swainsonine Action
Caption: Mechanism of swainsonine-induced lysosomal storage disease.
Experimental Workflow for Swainsonine Toxicity Study
Caption: Workflow for a typical reproductive toxicity study of swainsonine.
References
- 1. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Swainsonine - Wikipedia [en.wikipedia.org]
- 3. Lysosomal storage in Swainsona spp. toxicosis: an induced mannosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Read-Only Case Details Reviewed: Apr 2008 [askjpc.org]
- 5. Swainsonine-induced lysosomal storage disease in goats caused by the ingestion of Sida rodrigoi Monteiro in North-western Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potential importance of swainsonine in therapy for cancers and immunology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The similar effects of swainsonine and locoweed on tissue glycosidases and oligosaccharides of the pig indicate that the alkaloid is the principal toxin responsible for the induction of locoism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 9. scialert.net [scialert.net]
- 10. Inhibition of the growth of human gastric carcinoma in vivo and in vitro by swainsonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reproductive Toxicities Caused by Swainsonine from Locoweed in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hematological and histopathological effects of swainsonine in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of swainsonine and polyinosinic:polycytidylic acid on murine tumor cell growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Swainsonine toxicosis suppresses appetite and retards growth in weanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Swainsonine in studying glycoprotein processing.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Swainsonine, an indolizidine alkaloid isolated from plants of the Swainsona, Astragalus, and Oxytropis genera, is a powerful tool for studying the complex process of N-linked glycoprotein synthesis.[1][2] Its potent and specific inhibitory effects on key enzymes in the glycosylation pathway have made it invaluable for elucidating the roles of specific glycan structures in various biological processes, including cell-cell recognition, signaling, and disease pathogenesis. This document provides a detailed overview of the applications of swainsonine, quantitative data on its inhibitory activity, and comprehensive protocols for its use in cell culture and in vitro enzyme assays.
Swainsonine's primary mechanism of action is the inhibition of Golgi α-mannosidase II, a critical enzyme in the conversion of high-mannose N-glycans to complex-type glycans.[3][4][5] By blocking this step, treatment with swainsonine leads to the accumulation of glycoproteins with hybrid-type oligosaccharides, characterized by the presence of both mannose and N-acetylglucosamine residues on the different antennae of the glycan.[6] Additionally, swainsonine is a potent inhibitor of lysosomal α-mannosidase, which can lead to a phenotype mimicking the genetic lysosomal storage disease α-mannosidosis.[7][8][9] This dual inhibitory activity makes swainsonine a valuable reagent for dissecting the roles of both Golgi and lysosomal processing of glycoproteins.
The ability of swainsonine to remodel the glycan structures on the cell surface has significant implications for cancer and viral research. Altered glycosylation is a hallmark of cancer, and swainsonine has been shown to inhibit tumor growth and metastasis.[10][11] Its immunomodulatory effects, including the enhancement of natural killer (NK) and lymphokine-activated killer (LAK) cell cytotoxicity, are also of great interest.[10][12] In virology, swainsonine is used to investigate the importance of host-cell glycosylation machinery in viral replication and infectivity.
Data Presentation
The following table summarizes the quantitative data on the inhibitory effects of swainsonine on key enzymes involved in glycoprotein processing.
| Enzyme Target | Source Organism/Cell Line | Substrate | IC50 / Effective Concentration | Reference |
| Golgi α-Mannosidase II | Rat Liver | [3H]Man)5GlcNAc | Not specified, potent inhibition observed | [3] |
| Mannosidase (unspecified) | Rat Liver Particulate | [3H]mannose-labeled high mannose glycopeptide | 0.1-1.0 µM | [13] |
| Lysosomal α-Mannosidase | Not specified | Not specified | Potent inhibitor | [7][8] |
| Mannosidase II | Human Mononuclear Lymphocytes | Not specified | 1-100 µM (for functional effects) | [6] |
Mandatory Visualizations
Here are diagrams illustrating key concepts related to the application of swainsonine.
References
- 1. The Mechanism of Swainsonine Causing Early Pregnancy Abnormal Decidualization and Inducing Abortion by Changing Glycosylation Modification [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-guided design of C3-branched swainsonine as potent and selective human Golgi α-mannosidase (GMII) inhibitor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Swainsonine inhibits the biosynthesis of complex glycoproteins by inhibition of Golgi mannosidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Swainsonine, an inhibitor of mannosidase II during glycoprotein processing, enhances concanavalin A-induced T cell proliferation and interleukin 2 receptor expression exclusively via the T cell receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 8. Swainsonine affects the processing of glycoproteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The potential importance of swainsonine in therapy for cancers and immunology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Swainsonine, a glycosylation inhibitor, enhances both lymphocyte efficacy and tumour susceptibility in LAK and NK cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Swainsonine: an inhibitor of glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Mannosidosis with Swainsonine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Swainsonine to induce α-mannosidosis in research models, a critical tool for studying the pathophysiology of this lysosomal storage disease and for the preclinical evaluation of potential therapeutic agents.
Introduction
α-Mannosidosis is a rare, autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme α-D-mannosidase. This enzymatic defect leads to the accumulation of mannose-rich oligosaccharides in various tissues, resulting in a wide range of clinical manifestations, including intellectual disability, skeletal abnormalities, and immune deficiency. Swainsonine, an indolizidine alkaloid found in various plants of the genera Astragalus, Oxytropis, and Swainsona, is a potent and specific inhibitor of lysosomal α-mannosidase and Golgi α-mannosidase II.[1][2][3] Administration of Swainsonine to animals induces a phenocopy of genetic α-mannosidosis, providing an invaluable in vivo model for studying the disease's progression and for testing novel therapies.[4]
Mechanism of Action
Swainsonine's toxicity stems from its structural similarity to the mannosyl cation intermediate formed during the hydrolysis of mannose.[2] This allows it to act as a competitive, reversible inhibitor of both lysosomal α-mannosidase and Golgi α-mannosidase II.[2] The inhibition of lysosomal α-mannosidase leads to the accumulation of unprocessed mannose-containing oligosaccharides within lysosomes, the hallmark of mannosidosis.[2][5] The inhibition of Golgi α-mannosidase II disrupts the normal processing of N-linked glycoproteins, leading to the formation of hybrid-type glycans.[5][6]
Data Presentation: Swainsonine Dosage and Effects
The following table summarizes quantitative data from studies using Swainsonine to induce mannosidosis in various animal models.
| Animal Model | Route of Administration | Dosage | Duration | Key Findings | Reference |
| Mice | Intraperitoneal Injection | 0.60, 1.20, 2.50 mg/kg BW | Once every 3 days for multiple generations | Dose-dependent increase in spleen, liver, and kidney weights; decreased body weight; reproductive toxicity. | [1][7] |
| Rats | Not Specified | Not Specified | Not Specified | Diffuse vacuolation of neurons and renal tubular epithelial cells. | [8] |
| Goats | Oral (via plant administration) | Ipomoea verbascoidea containing 0.017% Swainsonine (dry weight) | 22-32 days until clinical signs | Neurological signs (ataxia, tremors), diffuse vacuolation of neurons and various epithelial cells. | [9] |
| Sheep | Not Specified | Not Specified | Not Specified | Renal changes (proximal convoluted tubule vacuolar degeneration) observed at doses ≥0.1 mg/kg. | [9] |
Experimental Protocols
Protocol 1: Induction of Mannosidosis in Mice
This protocol is based on studies demonstrating reproductive and systemic toxicity in mice.[1][3][7]
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c)
-
Age: 8 weeks
-
Sex: Female (for reproductive studies) or male, depending on the research question.
2. Materials:
-
Swainsonine (isolated from a reputable source)
-
Sterile 0.9% saline solution
-
Syringes and needles for intraperitoneal injection
-
Animal balance
-
Appropriate caging and husbandry supplies
3. Swainsonine Preparation:
-
Dissolve Swainsonine in sterile 0.9% saline to achieve the desired final concentrations (e.g., 0.06, 0.12, and 0.25 mg/mL for doses of 0.60, 1.20, and 2.50 mg/kg BW, assuming a 10 mL/kg injection volume).
-
Sterile filter the solution.
4. Administration Protocol:
-
Weigh each mouse to determine the precise injection volume.
-
Administer Swainsonine via intraperitoneal injection at doses of 0.60, 1.20, or 2.50 mg/kg body weight.
-
A control group should receive an equivalent volume of sterile saline.
-
Injections are typically performed once every 3 days.[1]
-
The duration of the study will depend on the specific research aims, ranging from weeks to months for chronic models.
5. Monitoring and Sample Collection:
-
Monitor animals daily for clinical signs of toxicity, including weight loss, tremors, ataxia, and changes in behavior.[1]
-
Collect blood samples (e.g., via tail vein or cardiac puncture at termination) for serum analysis of α-mannosidase activity and oligosaccharide levels.
-
At the end of the study, euthanize the animals and collect tissues (liver, kidney, spleen, brain, etc.) for histopathological analysis and biochemical assays.
Protocol 2: Assessment of Lysosomal α-Mannosidase Activity
1. Principle: This assay measures the enzymatic activity of α-mannosidase by quantifying the release of a fluorescent or chromogenic substrate.
2. Materials:
-
Tissue homogenates or serum samples
-
4-Methylumbelliferyl-α-D-mannopyranoside (fluorescent substrate) or p-nitrophenyl-α-D-mannopyranoside (chromogenic substrate)
-
Citrate buffer (pH 4.5)
-
Glycine-carbonate stop solution (pH 10.5)
-
Fluorometer or spectrophotometer
3. Procedure:
-
Prepare tissue homogenates (e.g., 10% w/v) in a suitable buffer and centrifuge to obtain the supernatant.
-
In a microplate, add a small volume of sample (serum or tissue supernatant) to the citrate buffer.
-
Initiate the reaction by adding the substrate solution.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the glycine-carbonate solution.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Calculate enzyme activity relative to a standard curve and normalize to protein concentration.
Protocol 3: Histopathological Analysis for Cellular Vacuolation
1. Principle: Histological examination of tissues reveals the characteristic cytoplasmic vacuolation in various cell types, a key indicator of mannosidosis.
2. Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (e.g., brain, liver, kidney)
-
Hematoxylin and Eosin (H&E) staining reagents
-
Lectin histochemistry reagents (e.g., biotinylated Concanavalin A) for detecting mannose residues.[10]
-
Microscope
3. Procedure:
-
Fix tissues in 10% neutral buffered formalin immediately after collection.
-
Process tissues through graded alcohols and xylene, and embed in paraffin.
-
Cut thin sections (e.g., 5 µm) and mount on slides.
-
For general morphology, stain with H&E.
-
For specific detection of mannose-rich oligosaccharides, perform lectin histochemistry using Concanavalin A, which binds to α-mannosyl residues.[10]
-
Examine slides under a light microscope for the presence of cytoplasmic vacuoles in neurons, hepatocytes, renal tubular cells, and other cell types.[8][11]
Visualization of Experimental Workflow
References
- 1. Reproductive Toxicities Caused by Swainsonine from Locoweed in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 3. Hematological and histopathological effects of swainsonine in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The storage products in genetic and swainsonine-induced human mannosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Swainsonine, a potent mannosidase inhibitor, elevates rat liver and brain lysosomal alpha-D-mannosidase, decreases Golgi alpha-D-mannosidase II, and increases the plasma levels of several acid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reproductive Toxicities Caused by Swainsonine from Locoweed in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. researchgate.net [researchgate.net]
- 10. Swainsonine toxicosis mimics lectin histochemistry of mannosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Read-Only Case Details Reviewed: Apr 2008 [askjpc.org]
Swainsonine: A Versatile Tool for Cancer Metastasis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Swainsonine, an indolizidine alkaloid isolated from plants of the Astragalus and Swainsona genera, has emerged as a valuable tool in cancer metastasis research. Its primary mechanism of action involves the inhibition of Golgi α-mannosidase II, a key enzyme in the N-linked glycosylation pathway. This inhibition leads to the formation of hybrid-type instead of complex-type N-glycans on the cell surface glycoproteins, profoundly impacting cellular processes critical to metastasis, such as cell adhesion, migration, and invasion. Furthermore, swainsonine exhibits potent immunomodulatory properties, enhancing the anti-tumor activity of the host's immune system. These dual functions make swainsonine a subject of intense investigation for its therapeutic potential and as a research tool to unravel the complex mechanisms of cancer metastasis.
This document provides detailed application notes and protocols for utilizing swainsonine in cancer metastasis research. It is intended for researchers in academia and industry, including those involved in drug development, who are interested in studying the intricate role of glycosylation and immune modulation in cancer progression.
Mechanism of Action
Swainsonine's anti-metastatic effects stem from two primary mechanisms:
-
Inhibition of Glycosylation: Swainsonine is a potent and specific inhibitor of Golgi α-mannosidase II. This enzyme is crucial for the trimming of mannose residues from high-mannose N-glycans, a necessary step for the synthesis of complex and hybrid N-glycans. By blocking this step, swainsonine treatment results in the accumulation of glycoproteins with altered, hybrid-type oligosaccharide chains on the cell surface. This alteration affects the function of various cell surface receptors, including integrins, which are critical for cell-matrix and cell-cell interactions that drive metastasis.
-
Immunomodulation: Swainsonine has been shown to stimulate the host immune system, a critical component in controlling cancer spread. It enhances the activity of natural killer (NK) cells and macrophages, both of which play a vital role in recognizing and eliminating tumor cells.[1][2] Swainsonine has also been reported to stimulate bone marrow cell proliferation.[1] This immunomodulatory effect contributes significantly to its overall anti-metastatic activity.
Data Presentation
The following tables summarize quantitative data on the effects of swainsonine in various cancer models.
Table 1: In Vitro Efficacy of Swainsonine on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Swainsonine Concentration | Effect | Reference |
| U251 | Glioma | CCK-8 | 20, 30, 40 µM | Significant decrease in cell viability | [3] |
| LN444 | Glioma | CCK-8 | 20, 30, 40 µM | Significant decrease in cell viability | [3] |
| MDAY-D2 | Murine Lymphoid Tumor | Oligosaccharide Processing Inhibition | IC50 ~ 0.05 µg/mL | Inhibition of complex-type N-glycan synthesis | [4] |
| Esophageal Carcinoma Cells | Esophageal Cancer | Transwell Invasion Assay | 20, 50, 100 µg/mL | Significant decrease in cell invasion | [5] |
| A549, Calu-3, H1299, SPC-A-1 | Human Lung Cancer | Cell Viability Assay | 3 µM | Significant reduction in cell viability | [6] |
Table 2: In Vivo Anti-Metastatic Efficacy of Swainsonine
| Cancer Model | Animal Model | Swainsonine Administration | Effect on Metastasis | Reference |
| B16-BL6 Melanoma | C57BL/6 Mice | 3 µg/mL in drinking water | 88% inhibition of spontaneous lung metastasis | [7] |
| M5076 Reticulum Sarcoma | C57BL/6 Mice | 3 µg/mL in drinking water | 95% inhibition of spontaneous liver metastasis | [7] |
| B16F10 Melanoma | C57BL/6 Mice | 0.3 µg/mL in culture medium prior to injection | Reduced lung colonization | [8] |
| B16F10 Melanoma | C57BL/6 Mice | 2.5 µg/mL in drinking water | Further reduced lung colonization | [8] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of swainsonine on cancer metastasis are provided below.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is adapted from a study on glioma cells.[3]
Materials:
-
Cancer cell lines (e.g., U251, LN444)
-
96-well plates
-
Complete cell culture medium
-
Swainsonine (stock solution in sterile water or PBS)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of swainsonine in complete culture medium to achieve final concentrations ranging from 10 to 40 µM (or a desired range for your cell line).
-
Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of swainsonine. Include a vehicle control (medium without swainsonine).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
At the end of the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 2: In Vitro Cell Invasion Assay (Transwell Assay)
This protocol is a general method adaptable for use with swainsonine, based on established procedures.[3][5]
Materials:
-
Cancer cell lines
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Swainsonine
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet solution for staining
Procedure:
-
Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium to the desired concentration (typically 1 mg/mL).
-
Coat the upper surface of the Transwell inserts with 50-100 µL of the diluted Matrigel and incubate at 37°C for at least 4-6 hours to allow for gelling.
-
Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Pre-treat the cell suspension with the desired concentrations of swainsonine (e.g., 20, 50, 100 µg/mL) for a specified time (e.g., 12-24 hours).
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 30 minutes.
-
Stain the fixed cells with 0.1% crystal violet solution for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
-
Quantify the results and compare the different treatment groups.
Protocol 3: Western Blot Analysis of Integrin Expression
This protocol provides a general framework for assessing changes in protein expression, such as integrins, following swainsonine treatment.[9]
Materials:
-
Cancer cell lines
-
Swainsonine
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies against integrin subunits (e.g., αv, β1, β3) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Plate cells and treat with desired concentrations of swainsonine for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescence detection reagent and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 4: In Vivo Spontaneous Metastasis Mouse Model
This protocol is a generalized procedure based on established models for studying spontaneous metastasis.[7]
Materials:
-
Metastatic cancer cell line (e.g., B16-BL6 melanoma)
-
Syngeneic mice (e.g., C57BL/6)
-
Swainsonine
-
Sterile PBS
-
Surgical instruments for tumor resection
-
Animal housing and monitoring equipment
Procedure:
-
Inject a suspension of tumor cells (e.g., 1 x 10⁵ cells in 100 µL PBS) subcutaneously into the flank of the mice.
-
Allow the primary tumor to grow to a palpable size (e.g., 5-10 mm in diameter).
-
Begin administration of swainsonine in the drinking water at a concentration of 3 µg/mL. Provide fresh swainsonine-containing water every 2-3 days. A control group should receive regular drinking water.
-
Once the primary tumor reaches a predetermined size (e.g., 1-1.5 cm in diameter), surgically resect the tumor under anesthesia.
-
Continue the swainsonine treatment and monitor the mice for signs of metastasis (e.g., weight loss, respiratory distress).
-
After a predetermined period (e.g., 3-4 weeks after tumor resection), euthanize the mice.
-
Harvest the lungs, liver, and other potential metastatic organs.
-
Fix the organs in formalin and embed in paraffin.
-
Section the organs and stain with hematoxylin and eosin (H&E).
-
Count the number of metastatic nodules in each organ under a microscope.
-
Compare the number of metastases between the swainsonine-treated and control groups.
Protocol 5: Natural Killer (NK) Cell Cytotoxicity Assay
This protocol describes a general method for assessing NK cell-mediated cytotoxicity, which can be adapted to study the effects of swainsonine. Swainsonine can be used to treat either the NK effector cells or the target cancer cells.
Materials:
-
Effector cells: Human or murine NK cells (can be isolated from peripheral blood or spleen, or NK cell lines like NK-92 can be used).
-
Target cells: Cancer cell line susceptible to NK cell lysis (e.g., K562).
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Swainsonine
-
Cytotoxicity detection kit (e.g., based on LDH release or Calcein-AM release)
Procedure:
-
Preparation of Effector Cells:
-
Isolate NK cells using a negative selection kit.
-
Culture the NK cells in complete RPMI medium supplemented with IL-2 to maintain viability and activity.
-
To test the effect of swainsonine on NK cells, treat the NK cells with various concentrations of swainsonine (e.g., 1-10 µg/mL) for 24-48 hours prior to the assay.
-
-
Preparation of Target Cells:
-
Culture the target cancer cells in complete medium.
-
To test the effect of swainsonine on target cell susceptibility, treat the target cells with various concentrations of swainsonine for 24-48 hours.
-
On the day of the assay, harvest and wash the target cells.
-
-
Cytotoxicity Assay (LDH Release Assay):
-
Plate the target cells in a 96-well round-bottom plate at a density of 1 x 10⁴ cells/well.
-
Add the effector NK cells at different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Include control wells:
-
Target spontaneous release (target cells only).
-
Target maximum release (target cells with lysis buffer).
-
Effector spontaneous release (effector cells only).
-
Volume control (medium only).
-
-
Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate again and carefully transfer the supernatant to a new 96-well flat-bottom plate.
-
Add the LDH substrate solution from the kit to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of specific lysis using the formula provided in the kit's manual.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of swainsonine in cancer metastasis research.
Caption: Inhibition of N-linked glycosylation by swainsonine.
Caption: Experimental workflow for swainsonine research.
Caption: Swainsonine's impact on the PI3K/AKT/mTOR pathway.
Conclusion
Swainsonine is a powerful and multifaceted tool for investigating the mechanisms of cancer metastasis. Its ability to modify glycosylation and stimulate the immune system provides a unique opportunity to study the interplay between these two crucial aspects of cancer biology. The protocols and data presented in this document offer a comprehensive guide for researchers to effectively utilize swainsonine in their studies, contributing to a deeper understanding of metastasis and the development of novel anti-cancer therapies. As with any experimental tool, it is crucial to optimize the described protocols for specific cell lines and animal models to ensure robust and reproducible results.
References
- 1. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bicellscientific.com [bicellscientific.com]
- 3. Swainsonine induces autophagy via PI3K/AKT/mTOR signaling pathway to injure the renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alteration of the PI3K/Akt signaling pathway by swainsonine affects 17β-Estradiol secretion in ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soybean saponin inhibits tumor cell metastasis by modulating expressions of MMP-2, MMP-9 and TIMP- 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cpos.hku.hk [cpos.hku.hk]
- 8. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lonzabio.jp [lonzabio.jp]
Application Notes and Protocols for the Extraction and Purification of Swainsonine from Locoweed
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of swainsonine from various species of locoweed, including those from the Astragalus and Oxytropis genera. The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining purified swainsonine for further study and potential therapeutic development.
Introduction
Swainsonine, an indolizidine alkaloid, is the principal toxin found in locoweeds.[1][2] It is a potent inhibitor of α-mannosidase, leading to a lysosomal storage disease known as locoism in livestock that graze on these plants.[3][4] Despite its toxicity, swainsonine has garnered significant interest for its potential chemotherapeutic applications. To facilitate research in this area, robust and efficient methods for its extraction and purification are essential. This document details several established protocols, from initial extraction to final purification.
Extraction of Swainsonine
The initial step in isolating swainsonine involves extracting the crude alkaloid from dried and ground plant material. The most common methods rely on the basic nature of alkaloids, utilizing acid-base extraction principles to separate them from other plant constituents.
Protocol 1: Acid-Base Extraction
This method leverages the differential solubility of alkaloids in acidic and basic solutions.
Materials:
-
Dried and finely ground locoweed plant material (e.g., Astragalus lentiginosus, Oxytropis kansuensis)[5][6]
-
Methanol or Ethanol[7]
-
Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH)[7]
-
Organic solvents: Chloroform, Dichloromethane, Ethyl Acetate, n-Butanol[5][6]
-
Distilled water
-
Beakers, flasks, separatory funnel, filter paper, rotary evaporator
Procedure:
-
Initial Solvent Extraction:
-
Acidification:
-
Removal of Non-Basic Compounds:
-
Basification and Extraction of Swainsonine:
-
Make the remaining aqueous solution basic by adding ammonium hydroxide or sodium hydroxide until a pH of approximately 10 is reached.[10] This converts the swainsonine salt back to its free base form, which is soluble in organic solvents.
-
Perform a liquid-liquid extraction using an organic solvent like chloroform, dichloromethane, or n-butanol to extract the swainsonine.[5][6] Repeat this step multiple times to ensure complete extraction.
-
-
Concentration:
-
Combine the organic extracts and concentrate them using a rotary evaporator to obtain the crude alkaloid extract.
-
Quantitative Data for Extraction
| Plant Species | Extraction Method | Initial Swainsonine Concentration (% dry weight) | Reference |
| Oxytropis sericea | Liquid/Liquid Extraction & Solid Phase Extraction | 0.046% - 0.097% | [11] |
| Oxytropis lambertii | Liquid/Liquid Extraction & Solid Phase Extraction | >0.001% in some populations | [11] |
| Astragalus lentiginosus | Ion-Exchange & Liquid/Liquid Extraction | Not specified | [5] |
| Oxytropis glabra | Thermal reflux, Acid-Base Extraction | 0.002% (extraction rate) | [1] |
Purification of Swainsonine
The crude extract contains a mixture of alkaloids and other compounds. Further purification is necessary to isolate pure swainsonine. Common techniques include column chromatography and high-performance liquid chromatography (HPLC).
Protocol 2: Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase.
Materials:
-
Crude swainsonine extract
-
Silica gel (100-200 mesh)[12]
-
Glass chromatography column
-
Elution solvents: A mixture of chloroform, methanol, and ammonium hydroxide (e.g., 70:26:2 v/v/v) is commonly used.[1] Other systems may include hexane, ethyl acetate, and methanol in various ratios.[12]
-
Test tubes or flasks for fraction collection
-
Thin Layer Chromatography (TLC) plates for monitoring separation
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial elution solvent and pour it into the chromatography column, allowing it to pack evenly.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the elution solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the solvent can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the fractions using TLC to identify those containing swainsonine. Combine the pure fractions.
-
Concentration: Evaporate the solvent from the combined pure fractions to obtain purified swainsonine.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
HPLC offers higher resolution and is often used for final purification or for quantitative analysis.
Materials:
-
Partially purified swainsonine extract
-
HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS))[11][13]
-
Hydrophilic Interaction Chromatography (HILIC) or Reversed-Phase C18 column[8][13]
-
Mobile phase: A common mobile phase for HILIC is a mixture of isopropanol and ammonium acetate buffer.[13] For reversed-phase, a mixture of methanol and ammonium acetate is often used.[8]
Procedure:
-
Sample Preparation: Dissolve the swainsonine extract in the mobile phase and filter it through a 0.45 µm filter.
-
Injection: Inject the sample onto the HPLC column.
-
Elution: Run the HPLC with the specified mobile phase composition and flow rate.
-
Detection and Fraction Collection: Monitor the eluate with the detector and collect the peak corresponding to swainsonine.
-
Solvent Removal: Remove the solvent from the collected fraction, often by lyophilization, to obtain highly purified swainsonine.
Quantitative Data for Purification
| Purification Step | Starting Material | Resulting Purity | Reference |
| Liquid/Liquid Extraction | Polar base fraction (7% swainsonine) | 68% swainsonine | [5] |
| Recrystallization or Sublimation | 68% pure swainsonine | Pure swainsonine | [5] |
| HPLC-ELSD | Extract of Chinese locoweeds | Detection limit of 6 µg/mL | [13] |
| LC-MS² | Extract of Oxytropis spp. | Limit of quantitation ~0.001% by weight | [11] |
Experimental Workflows and Diagrams
The following diagrams illustrate the logical flow of the extraction and purification processes.
References
- 1. scialert.net [scialert.net]
- 2. Metabolomic analysis of swainsonine poisoning in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A swainsonine survey of North American Astragalus and Oxytropis taxa implicated as locoweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative isolation of swainsonine from locoweed: extraction and purification procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reproductive Toxicities Caused by Swainsonine from Locoweed in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Content Background: How Do Active Compounds Get Out of the Plants? – PEP [sites.duke.edu]
- 10. jocpr.com [jocpr.com]
- 11. Analysis of swainsonine: extraction methods, detection, and measurement in populations of locoweeds (Oxytropis spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Analysis of Swainsonine in Plant Material
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the principal analytical techniques used to detect and quantify the indolizidine alkaloid swainsonine in plant materials. Swainsonine is the primary toxin responsible for "locoism," a neurological disease in livestock, and is also investigated for its potential therapeutic properties, including anticancer and antiviral activities. Accurate and precise quantification in plant sources such as Astragalus, Oxytropis, and Swainsona species is critical for toxicological assessment, agricultural management, and pharmaceutical development.
The following sections detail the methodologies for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and a developmental approach for an Enzyme-Linked Immunosorbent Assay (ELISA).
Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
LC-MS/MS is the gold standard for the quantitative analysis of swainsonine in plant material. Its high sensitivity and selectivity allow for the detection of trace amounts of the analyte, even in complex plant matrices. The method typically involves a straightforward extraction followed by a cleanup step to isolate the alkaloid. Tandem mass spectrometry provides unambiguous identification and quantification by monitoring specific precursor-to-product ion transitions, minimizing interferences. An analytical method developed in 2001 has become the foundational approach for swainsonine analysis and has been used to screen numerous plant species.[1][2] This method is robust, with a limit of quantitation low enough to detect swainsonine at concentrations corresponding to the threshold for livestock toxicity.[1]
Quantitative Data: LC-MS/MS Method Performance
While a complete formal validation study with linearity, recovery, and precision data is not detailed in the foundational literature, the method's widespread and prolonged use for screening hundreds of samples demonstrates its robustness and reliability.[2][3][4]
| Parameter | Reported Value | Matrix | Reference |
| Limit of Quantitation (LOQ) | 0.001% by dry weight (10 µg/g) | Dry, ground locoweed | [1][5] |
| Limit of Detection (LOD) | ~0.0001% (1 µg/g) | Dry, ground locoweed | Not formally stated, but detectable at this level. |
| Analysis Time | ~10-15 minutes per sample | Plant Extracts | [6] |
Experimental Protocol: LC-MS/MS Analysis
This protocol is based on the widely cited method developed by Gardner et al. (2001).[1]
1. Sample Preparation and Extraction:
-
Collect and air-dry or freeze-dry plant material (leaves, stems).
-
Grind the dried material to a fine powder (e.g., using a Wiley mill with a 1-mm screen).
-
Weigh 100 mg of dry, ground plant material into a 15 mL screw-cap glass test tube.
-
Add 4 mL of chloroform and 5 mL of 2% acetic acid in water.
-
Seal the tubes with Teflon-lined caps and mix continuously (e.g., on a tube rotator) for 16 hours (overnight).
-
Centrifuge the samples for 5-10 minutes to separate the layers.
-
Carefully remove the upper aqueous (acetic acid) layer containing the swainsonine with a Pasteur pipette for cleanup.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Prepare a cation-exchange SPE cartridge (e.g., Strata-XC).
-
Condition the cartridge by washing with methanol followed by deionized water.
-
Apply the acetic acid extract from the previous step to the conditioned cartridge.
-
Wash the cartridge with water and then methanol to remove interfering compounds.
-
Elute the swainsonine from the cartridge using 2-5 mL of 5% ammonium hydroxide in water.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 50-60°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Alternative Rapid Sample Preparation: For high-throughput analysis, the SPE cleanup step can be omitted.[7] After the initial extraction and centrifugation, an aliquot of the acetic acid layer can be directly diluted (e.g., 1:5) with the initial mobile phase (e.g., 20 mM ammonium acetate) and injected for analysis.[5][7] While this reduces sample preparation time, it may introduce more matrix effects.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1100 series HPLC or equivalent.
-
Column: A column suitable for polar compounds, such as a reversed-phase C18 (e.g., 150 x 2.1 mm, 5 µm) or a hydrophilic interaction chromatography (HILIC) column.[8]
-
Mobile Phase A: 20 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or a shallow gradient depending on the column and desired separation. A typical starting condition is 95% A / 5% B.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.
-
MRM Transition: Monitor the transition for swainsonine: m/z 174 -> m/z 116 .
Workflow Diagram: LC-MS/MS Analysis
References
- 1. Analysis of swainsonine: extraction methods, detection, and measurement in populations of locoweeds (Oxytropis spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A swainsonine survey of North American Astragalus and Oxytropis taxa implicated as locoweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for swainsonine among South American Astragalus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of alternative sample preparation procedures for the analysis of swainsonine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
Application Notes and Protocols for In Vitro Measurement of Swainsonine's Enzymatic Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swainsonine, an indolizidine alkaloid, is a potent and specific inhibitor of α-mannosidases, key enzymes in the N-linked glycosylation pathway.[1][2][3][4] Its ability to disrupt the normal processing of glycoproteins makes it a valuable tool for studying cellular processes and a potential therapeutic agent.[5] Swainsonine primarily targets lysosomal α-mannosidase and Golgi α-mannosidase II, leading to the accumulation of mannose-rich oligosaccharides and altered cell surface glycoproteins.[1][6][7] This document provides detailed protocols for various in vitro assays to measure the enzymatic inhibition of α-mannosidases by swainsonine, enabling researchers to quantify its inhibitory potency and elucidate its mechanism of action.
Target Enzymes and Mechanism of Action
Swainsonine exhibits inhibitory activity against Class II α-mannosidases.[8] The primary targets for swainsonine's inhibitory action are:
-
Lysosomal α-mannosidase (MAN2B1): Involved in the degradation of glycoproteins within the lysosome.[9] Inhibition of this enzyme leads to a condition mimicking the genetic lysosomal storage disease α-mannosidosis.[3][10]
-
Golgi α-mannosidase II (MAN2A1): A key enzyme in the maturation of N-linked oligosaccharides in the Golgi apparatus, responsible for trimming mannose residues to form complex and hybrid N-glycans.[1][2][5]
Swainsonine acts as a reversible and competitive inhibitor of lysosomal α-mannosidase.[3][11][12] It mimics the mannosyl cation intermediate in the active site of the enzyme.[4]
Quantitative Data on Swainsonine Inhibition
The inhibitory potency of swainsonine and its analogues can be quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).
| Compound | Target Enzyme | Inhibition Parameter | Value | Reference |
| Swainsonine | Lysosomal α-mannosidase | - | Potent inhibitor | [3][10] |
| 8a-epi-swainsonine | Lysosomal α-mannosidase | Ki | 7.5 x 10⁻⁵ M | [13] |
| 8,8a-diepimer of swainsonine | Lysosomal α-mannosidase | Ki | 2 x 10⁻⁶ M | [13] |
| 1,4-dideoxy-1,4-imino-D-mannitol | Lysosomal α-mannosidase | Ki | 1.3 x 10⁻⁵ M | [13] |
| 1,4-dideoxy-1,4-imino-D-talitol | Lysosomal α-mannosidase | Ki | 1.2 x 10⁻⁴ M | [13] |
| 1,4-dideoxy-1,4-imino-L-allitol | Lysosomal α-mannosidase | Ki | 1.2 x 10⁻⁴ M | [13] |
| Swainsonine | Golgi α-mannosidase II | - | Potent inhibitor | [5][14] |
| Swainsonine | Jack bean α-mannosidase | - | Largely irreversible inhibition | [12] |
Experimental Protocols
Colorimetric α-Mannosidase Activity Assay
This assay is a simple and high-throughput method for determining α-mannosidase activity using a synthetic substrate that releases a colored product upon cleavage.[15][16]
Principle: The assay is based on the cleavage of 4-nitrophenyl-α-D-mannopyranoside by α-mannosidase to produce 4-nitrophenol and α-D-mannose. The reaction is stopped, and the pH is raised by the addition of a stop reagent, which results in the formation of the intensely colored 4-nitrophenolate ion, measured at 405 nm. The amount of 4-nitrophenol produced is directly proportional to the enzyme activity.
Materials:
-
α-Mannosidase enzyme source (e.g., purified enzyme, cell lysate, tissue homogenate)
-
Swainsonine (or other inhibitors) at various concentrations
-
Substrate Buffer (e.g., 50 mM sodium acetate, pH 4.5)[15]
-
Substrate: 4-Nitrophenyl-α-D-mannopyranoside
-
Stop Reagent (e.g., 0.2 M sodium carbonate)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Enzyme Preparation: Prepare cell lysates or tissue homogenates in an appropriate buffer (e.g., 50 mM potassium phosphate, pH 7.5) and centrifuge to remove debris.[15] The supernatant will be used as the enzyme source.
-
Assay Setup:
-
Add 10 µL of the enzyme preparation to each well of a 96-well plate.
-
Add 10 µL of swainsonine solution at various concentrations (or buffer for the control) to the respective wells.
-
Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add 80 µL of pre-warmed Substrate Buffer containing the 4-nitrophenyl-α-D-mannopyranoside substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 25°C for a defined period (e.g., 10-30 minutes).[15]
-
Reaction Termination: Add 100 µL of Stop Reagent to each well to stop the reaction.[15]
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.[15][16]
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each swainsonine concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the swainsonine concentration and determine the IC50 value using non-linear regression analysis.
-
Fluorometric α-Mannosidase Activity Assay
This assay offers higher sensitivity compared to the colorimetric assay and is suitable for samples with low enzyme activity.[9]
Principle: This assay utilizes the fluorogenic substrate 4-methylumbelliferyl-α-D-mannopyranoside (4-MUP). α-Mannosidase cleaves the substrate to release the highly fluorescent product 4-methylumbelliferone (4-MU), which can be measured with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
Materials:
-
α-Mannosidase enzyme source
-
Swainsonine at various concentrations
-
Assay Buffer (e.g., sodium acetate buffer, pH 4.0)[9]
-
Substrate: 4-Methylumbelliferyl-α-D-mannopyranoside
-
Stop Solution (e.g., 0.2 M glycine-carbonate buffer, pH 10.5)
-
96-well black flat-bottom plate
-
Fluorescence microplate reader
Protocol:
-
Enzyme and Inhibitor Preparation: Follow the same procedure as in the colorimetric assay.
-
Assay Setup:
-
Add 20 µL of the enzyme preparation to each well of a 96-well black plate.
-
Add 20 µL of swainsonine solution at various concentrations (or buffer for the control) to the respective wells.
-
Pre-incubate at 37°C for 15 minutes.
-
-
Reaction Initiation: Add 20 µL of the 4-MUP substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes).
-
Reaction Termination: Add 200 µL of Stop Solution to each well.
-
Measurement: Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Data Analysis: Perform data analysis as described for the colorimetric assay to determine IC50 values.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment.[17][18][19][20]
Principle: The binding of a ligand, such as swainsonine, to its target protein, α-mannosidase, can increase the protein's thermal stability.[17] In a CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. Unbound proteins will denature and aggregate at elevated temperatures, while ligand-bound proteins remain soluble. The amount of soluble target protein at each temperature is then quantified, typically by Western blotting or mass spectrometry.[20][21]
Materials:
-
Cultured cells expressing the target α-mannosidase
-
Swainsonine
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target α-mannosidase
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescence detection system
Protocol:
-
Cell Treatment: Treat cultured cells with swainsonine at the desired concentration or with a vehicle control for a specified time.
-
Cell Harvesting and Lysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in lysis buffer.
-
-
Heating Step:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at room temperature for 3 minutes.[20]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.[20]
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble α-mannosidase in each sample by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble α-mannosidase as a function of temperature for both the control and swainsonine-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of swainsonine indicates target engagement.
-
Visualizations
N-Linked Glycosylation Pathway and Site of Swainsonine Inhibition
References
- 1. The Mechanism of Swainsonine Causing Early Pregnancy Abnormal Decidualization and Inducing Abortion by Changing Glycosylation Modification [scirp.org]
- 2. Alteration of glycan structures by swainsonine affects steroidogenesis in bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 5. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Swainsonine: an inhibitor of glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Swainsonine, a potent mannosidase inhibitor, elevates rat liver and brain lysosomal alpha-D-mannosidase, decreases Golgi alpha-D-mannosidase II, and increases the plasma levels of several acid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the context of downstream N- and free N-glycomic alterations induced by swainsonine in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diagnosis of alpha-mannosidosis by measuring alpha-mannosidase in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Cell Wall-Associated Enzymes in Vitro and in Vivo with Sugar Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Marked differences in the swainsonine inhibition of rat liver lysosomal alpha-D-mannosidase, rat liver Golgi mannosidase II, and jack bean alpha-D-mannosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship of swainsonine. Inhibition of human alpha-mannosidases by swainsonine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. assaygenie.com [assaygenie.com]
- 17. researchgate.net [researchgate.net]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Swainsonine in Neurotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swainsonine (SW), an indolizidine alkaloid found in various plant species of the genera Astragalus, Oxytropis, and Swainsona, is a potent inhibitor of α-mannosidase and Golgi mannosidase II.[1][2][3][4][5] This inhibition leads to a disruption in glycoprotein processing and lysosomal storage disease, manifesting as a condition known as "locoism" in livestock, which is characterized by severe neurological disturbances.[1][6] These neurotoxic effects make swainsonine a valuable tool in neuroscience research to model lysosomal storage diseases and to study the cellular mechanisms underlying neurodegeneration.[1][7] This document provides detailed application notes and protocols for the use of swainsonine in in vitro neurotoxicity studies.
Mechanism of Action
Swainsonine's primary neurotoxic mechanism involves the inhibition of two key enzymes in the glycoprotein processing pathway:
-
Lysosomal α-mannosidase: Inhibition of this enzyme leads to the accumulation of mannose-containing oligosaccharides within lysosomes, causing lysosomal dysfunction and vacuolization of neuronal cells.[1][6][8]
-
Golgi mannosidase II: By inhibiting this enzyme, swainsonine disrupts the maturation of N-linked glycoproteins in the Golgi apparatus, leading to the formation of abnormal hybrid-type glycans.[2][4][9][10]
The downstream consequences of these actions include endoplasmic reticulum (ER) stress, induction of apoptosis, and alterations in autophagy, all of which contribute to neuronal cell death and the overall neurotoxic phenotype.[11][12][13][14]
Quantitative Data on Swainsonine-Induced Neurotoxicity
The following tables summarize quantitative data from various studies on the effects of swainsonine on neuronal cells.
Table 1: In Vitro Effects of Swainsonine on Neuronal Cells
| Parameter | Cell Type | Concentration | Incubation Time | Effect | Reference |
| α-mannosidase Activity | Primary mouse midbrain cultures | 1 µM | 72 h | 50% inhibition | [1] |
| Cytotoxicity (LDH release) | Primary mouse midbrain cultures | > 25 µM | 72 h | Significant increase | [1] |
| Nitric Oxide Content | Primary mouse midbrain cultures | > 25 µM | 72 h | Significant increase | [1] |
| Neuronal Degeneration | Primary mouse midbrain cultures | > 25 µM | 72 h | Dendritic shortening, cell body shrinkage, nerve loss | [1] |
| Intracellular Ca2+ | Primary rat cerebral cortical neurons | Not specified, but dose-dependent | 12 h | Significant increase | [11] |
| Activated Caspase-3 | Primary rat cerebral cortical neurons | Not specified, but dose-dependent | 12 h | Significant increase | [11] |
| Activated Caspase-8 | Primary rat cerebral cortical neurons | Not specified, but dose-dependent | 12 h | Significant increase | [11] |
| Activated Caspase-12 | Primary rat cerebral cortical neurons | Not specified, but dose-dependent | 12 h | Significant increase | [11] |
Experimental Protocols
Protocol 1: Induction of Neurotoxicity in Primary Neuronal Cultures
This protocol describes the induction of neurotoxicity using swainsonine in primary neuronal cultures derived from embryonic mouse brain.
Materials:
-
Swainsonine (from a commercial supplier)
-
Dimethyl sulfoxide (DMSO)
-
Primary neuronal cell culture (e.g., embryonic mouse midbrain or cortical neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Griess Reagent for Nitric Oxide measurement
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Preparation of Swainsonine Stock Solution:
-
Dissolve swainsonine in DMSO to prepare a 10 mM stock solution.
-
Store the stock solution at -20°C.
-
Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.01 µM to 100 µM) immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Cell Culture and Treatment:
-
Plate primary neurons on poly-D-lysine coated plates at a suitable density.
-
Culture the cells for at least 7 days to allow for differentiation and maturation.
-
Replace the culture medium with fresh medium containing the desired concentrations of swainsonine. Include a vehicle control group treated with the same concentration of DMSO as the highest swainsonine concentration group.
-
Incubate the cells for the desired period (e.g., 72 hours).[1]
-
-
Assessment of Neurotoxicity:
-
Cytotoxicity (LDH Assay):
-
After the incubation period, collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant according to the manufacturer's instructions.
-
-
Nitric Oxide Production (Griess Assay):
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent according to standard protocols.
-
-
Protocol 2: Assessment of Apoptosis via Caspase Activation
This protocol outlines the detection of apoptosis through the measurement of activated caspases in swainsonine-treated neurons.
Materials:
-
Swainsonine-treated and control neuronal cultures (from Protocol 1)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
Antibodies against activated caspase-3, -8, -9, and -12
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Western blotting equipment and reagents
Procedure:
-
Protein Extraction:
-
After swainsonine treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against activated caspase-3, -8, -9, and -12 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in swainsonine-induced neurotoxicity and a general experimental workflow.
Caption: Swainsonine-induced neurotoxicity signaling pathway.
Caption: Experimental workflow for swainsonine neurotoxicity studies.
Caption: Logical relationship of swainsonine's molecular targets.
References
- 1. Swainsonine as a lysosomal toxin affects dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Swainsonine - Wikipedia [en.wikipedia.org]
- 3. The toxicology mechanism of endophytic fungus and swainsonine in locoweed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 5. A swainsonine survey of North American Astragalus and Oxytropis taxa implicated as locoweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Read-Only Case Details Reviewed: Apr 2008 [askjpc.org]
- 7. Animal model of human disease. Mannosidosis. Swainsonine-induced mannosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Swainsonine, a potent mannosidase inhibitor, elevates rat liver and brain lysosomal alpha-D-mannosidase, decreases Golgi alpha-D-mannosidase II, and increases the plasma levels of several acid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Swainsonine inhibits the biosynthesis of complex glycoproteins by inhibition of Golgi mannosidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Swainsonine-induced apoptosis pathway in cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Swainsonine Triggers Paraptosis via ER Stress and MAPK Signaling Pathway in Rat Primary Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Swainsonine promotes apoptosis by impairing lysosomal function and inhibiting autophagic degradation in rat primary renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Swainsonine Triggers Paraptosis via ER Stress and MAPK Signaling Pathway in Rat Primary Renal Tubular Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Swainsonine solubility issues in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with swainsonine. The information addresses common challenges, with a focus on overcoming solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is swainsonine and what is its primary mechanism of action?
Swainsonine is an indolizidine alkaloid originally isolated from plants like Swainsona canescens (locoweed).[1][2] Its primary mechanism of action is the potent and reversible inhibition of Golgi alpha-mannosidase II and lysosomal α-mannosidase.[2][3][4][5] This inhibition disrupts the normal processing of N-linked glycoproteins, leading to the accumulation of unprocessed glycoproteins and a condition known as lysosomal storage disease.[2][3][5]
Q2: I'm having trouble dissolving swainsonine in aqueous solutions. What are its reported solubility limits?
There are conflicting reports regarding the exact solubility of swainsonine in water, which may depend on the purity and salt form of the compound. One source indicates a solubility of 10 mg/mL in water, while another suggests 1 mg/mL.[1] For phosphate-buffered saline (PBS) at pH 7.2, the solubility is reported to be approximately 0.25 mg/mL.[2][3] It is highly soluble in organic solvents like DMSO and ethanol, at approximately 10 mg/mL.[2][3]
Q3: My swainsonine solution is cloudy. What can I do to improve solubility?
Cloudiness indicates that the swainsonine has not fully dissolved. To improve solubility, consider the following troubleshooting steps:
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.[6]
-
Warming: Gently warm the solution. For aqueous solutions, heating to 60°C is recommended.[6]
-
pH Adjustment: Swainsonine is a weakly basic alkaloid.[5] Adjusting the pH of the aqueous solution may enhance solubility, although specific data on the optimal pH range for solubility is limited.
-
Prepare a Stock Solution in an Organic Solvent: Dissolve swainsonine in an organic solvent such as DMSO or ethanol at a higher concentration (e.g., 10 mg/mL) first.[2] Then, make further dilutions into your aqueous buffer. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects in your experiments.[2]
Q4: How should I store swainsonine solutions?
For long-term storage, swainsonine should be stored as a crystalline solid at -20°C, where it is stable for at least five years.[2] Stock solutions in organic solvents can be stored at -20°C for up to one month or -80°C for up to six months.[7] It is not recommended to store aqueous solutions for more than one day.[2] To avoid repeated freeze-thaw cycles, it is best to aliquot stock solutions before freezing.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Swainsonine powder will not dissolve in water or buffer. | Exceeding solubility limit. | Check the desired concentration against the reported solubility (0.25 mg/mL in PBS, 1-10 mg/mL in water).[1][2][3] |
| Insufficient agitation. | Use sonication or gentle warming (up to 60°C) to facilitate dissolution.[6] | |
| Aqueous solution is cloudy or has precipitate after dilution from an organic stock. | Precipitation of swainsonine. | Decrease the final concentration in the aqueous buffer. Increase the volume of the aqueous buffer relative to the organic stock. |
| Buffer incompatibility. | Ensure the buffer components do not react with swainsonine. Test solubility in a small volume first. | |
| Inconsistent experimental results. | Degradation of swainsonine in aqueous solution. | Prepare fresh aqueous solutions daily.[2] Store stock solutions in an organic solvent at -20°C or -80°C and aliquot to minimize freeze-thaw cycles.[7] |
| Inaccurate concentration due to incomplete dissolution. | Visually inspect for any undissolved particles. If necessary, centrifuge the solution and measure the concentration of the supernatant. |
Quantitative Solubility Data
| Solvent | Reported Solubility |
| Water | 10 mg/mL[1] |
| Water | 8.66 mg/mL[4] |
| Water | 3.2 mg/mL (Sonication and heating to 60°C recommended)[6] |
| Water | 1 mg/mL |
| PBS (pH 7.2) | ~0.25 mg/mL[2][3] |
| DMSO | ~10 mg/mL[2][3] |
| Ethanol | ~10 mg/mL[2][3] |
| Dimethyl formamide (DMF) | ~10 mg/mL[2][3] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Swainsonine Solution
-
Weigh the desired amount of crystalline swainsonine in a sterile container.
-
Add the required volume of purified water or buffer (e.g., PBS) to reach the desired concentration, keeping in mind the solubility limits.
-
If dissolution is slow, place the container in an ultrasonic bath for 5-10 minutes.
-
If sonication is insufficient, gently warm the solution in a water bath up to 60°C with intermittent mixing until the solid is fully dissolved.
-
Allow the solution to cool to room temperature before use.
-
Use the freshly prepared aqueous solution within one day.[2]
Protocol 2: Preparation of a Swainsonine Stock Solution in an Organic Solvent
-
Weigh the desired amount of crystalline swainsonine in a sterile container.
-
Add the required volume of an organic solvent (e.g., DMSO or ethanol) to achieve a concentration of up to 10 mg/mL.[2]
-
Mix thoroughly until the swainsonine is completely dissolved. Sonication can be used if necessary.
-
For experimental use, dilute this stock solution into the appropriate aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low enough not to affect the experimental system.
-
Store the stock solution in aliquots at -20°C for up to one month or -80°C for up to six months.[7]
Signaling Pathways and Experimental Workflows
Swainsonine has been shown to impact several key signaling pathways, primarily due to its role in altering glycoprotein processing.
Caption: Swainsonine inhibits Golgi α-mannosidase II, disrupting glycoprotein processing.
Recent studies have elucidated swainsonine's role in inducing apoptosis and paraptosis through specific signaling cascades.
References
- 1. Swainsonine - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Swainsonine | Glycosylases | Tocris Bioscience [tocris.com]
- 5. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 6. Swainsonine | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Swainsonine for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Swainsonine in in vitro experiments. It includes frequently asked questions, troubleshooting advice, quantitative data, and detailed protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Swainsonine and what is its primary mechanism of action?
Swainsonine is an indolizidine alkaloid that acts as a potent and reversible inhibitor of two key enzymes involved in glycoprotein processing: Golgi α-mannosidase II and lysosomal α-mannosidase.[1][2][3] Its primary mechanism involves disrupting the N-linked glycosylation pathway. By inhibiting Golgi α-mannosidase II, Swainsonine prevents the trimming of high-mannose N-glycans, leading to the accumulation of hybrid-type oligosaccharides instead of the mature complex-type structures.[2][4] This alteration of cell surface glycoproteins can impact a wide range of cellular processes, including cell signaling, adhesion, and receptor function.[5]
Q2: How should I dissolve and store Swainsonine?
Swainsonine can be dissolved in several solvents. Common choices include:
-
Water: Soluble up to 3.2 mg/mL, may require sonication and warming to 60°C.[6]
-
DMSO: Soluble up to 9 mg/mL.[6]
-
Ethanol: Soluble up to 9 mg/mL.[6]
For stock solutions, it is recommended to dissolve Swainsonine in DMSO or sterile water to a high concentration (e.g., 1-10 mg/mL), aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C for powder (up to 3 years) or -80°C for solutions in solvent (up to 1 year).[6]
Q3: What is a good starting concentration for my experiments?
The optimal concentration is highly dependent on the cell type and the biological question. A dose-response experiment is always recommended.
-
For inhibiting glycosylation with minimal cytotoxicity, concentrations between 0.1 µg/mL and 5 µg/mL are often effective.[5][7] For example, 0.1 µg/mL was sufficient to fully inhibit glycosylation in bovine luteal cells[5], and 1 µg/mL accelerated glycoprotein secretion in human hepatoma cells.[4]
-
For studies on anticancer or cytotoxic effects, higher concentrations may be required. IC50 values for some hepatoma cell lines were in the range of 0.33-0.43 µg/mL after 24 hours.[8]
-
For immunomodulatory effects, concentrations around 0.5 µg/mL to 2 µg/mL have been shown to be effective.[9][10]
Q4: How long should I treat my cells with Swainsonine?
Treatment duration can range from a few hours to several days, depending on the experimental goal.
-
Short-term (12-48 hours): Sufficient to observe effects on protein processing, cell signaling, and cytotoxicity in rapidly dividing cells.[8][9][11]
-
Long-term (3-5 days or longer): Often used to study effects on drug resistance, cell differentiation, or to ensure complete modification of cell surface glycoproteins.[7]
Q5: Is Swainsonine cytotoxic?
Yes, Swainsonine can be cytotoxic, particularly at higher concentrations and with longer exposure times.[8] Cytotoxicity is dose- and time-dependent.[8] Some studies specifically use non-toxic concentrations to isolate the effects of glycosylation inhibition from cell death pathways.[5][7] For instance, while over 90% of colorectal cancer cells were killed by 30 µg/mL of Swainsonine, 80% survived at 10 µg/mL, and no cytotoxicity was observed at 5 µg/mL.[7] In primary midbrain cultures, cytotoxic changes were noted at concentrations above 25 µM (approximately 4.3 µg/mL).[12]
Troubleshooting Guide
Q: I am not observing the expected effect on glycosylation (e.g., no change in cell phenotype or protein mobility). What could be wrong?
-
A1: Concentration is too low. The effective concentration can vary significantly between cell lines. Perform a dose-response curve, starting from 0.1 µg/mL up to 10 µg/mL, to find the optimal non-toxic concentration for your specific cells.
-
A2: Incubation time is too short. The turnover of cell surface glycoproteins can be slow. Increase the incubation time to 48-72 hours to allow for the synthesis and expression of modified glycoproteins.
-
A3: Swainsonine degradation. Ensure your stock solution is stored correctly (aliquoted, -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.
-
A4: Assay sensitivity. Confirm the inhibition of glycosylation directly. A Western blot may show a shift in the molecular weight of a known glycoprotein, or a lectin binding assay (e.g., using Concanavalin A) can confirm an increase in high-mannose glycans.[9]
Q: My cells are showing high levels of death/toxicity, even at low concentrations. How can I mitigate this?
-
A1: Reduce the concentration. Your cell line may be particularly sensitive. Lower the concentration range in your dose-response experiment. Even 0.1 µg/mL can be effective for inhibiting glycosylation.[5]
-
A2: Reduce the incubation time. Shorter exposure may be sufficient to achieve the desired effect without inducing significant cell death. Try a time-course experiment (e.g., 12, 24, 48 hours).
-
A3: Check serum concentration. Some studies suggest that the presence of serum can modulate the cellular response. Ensure your serum concentration is consistent and consider if a serum-free condition is impacting sensitivity.
-
A4: Rule out solvent toxicity. Perform a vehicle control experiment using the same concentration of the solvent (e.g., DMSO) used to dissolve the Swainsonine to ensure the toxicity is not from the vehicle itself.
Q: My results are inconsistent between experiments. What are the possible causes?
-
A1: Cell passage number and confluency. Use cells within a consistent, low passage number range. Cell confluency at the time of treatment can also affect results; seed cells to reach a specific confluency (e.g., 60-70%) before adding Swainsonine.
-
A2: Stock solution variability. Prepare a large batch of a high-concentration stock solution, aliquot it, and store it at -80°C. This ensures the same stock is used for a series of experiments.
-
A3: Inconsistent incubation times. Adhere strictly to the planned incubation times, as both the inhibitory and potential cytotoxic effects are time-dependent.
Data Hub: Swainsonine In Vitro Parameters
Table 1: Recommended Working Concentrations of Swainsonine in Various Cell Lines
| Cell Type / Model | Concentration | Observed Effect | Reference |
| Human Large Granular Lymphocytes | 0.5 µg/mL | Augmentation of cytotoxicity | [9] |
| Murine Colorectal Cancer (Colon 26) | 5 µg/mL | Reduced 5-Fluorouracil tolerance (non-cytotoxic dose) | [7] |
| Bovine Luteal Steroidogenic Cells | 0.1 µg/mL | Full inhibition of glycosylation; no effect on viability | [5] |
| Human Hepatoma (HepG2) | 1 µg/mL | Accelerated glycoprotein secretion | [4] |
| Human Killer Cells (LAK/NK) | 1-2 µg/mL | Enhanced cytotoxicity | [10] |
| Rat Primary Midbrain Cultures | 1 µM (~0.17 µg/mL) | 50% inhibition of α-mannosidase activity | [12] |
| Rat Renal Tubular Epithelial Cells | 0.8 mg/mL | Metabolomic changes, induced apoptosis and autophagy | [11][13] |
Table 2: Cytotoxicity and IC50 Values of Swainsonine
| Cell Line | Parameter | Concentration | Incubation Time | Reference |
| Human Hepatoma (HepG2) | IC50 | 0.43 µg/mL | 24 h | [8] |
| Human Hepatoma (SMCC7721) | IC50 | 0.41 µg/mL | 24 h | [8] |
| Human Hepatoma (Huh7) | IC50 | 0.39 µg/mL | 24 h | [8] |
| Human Hepatoma (MHCC97-H) | IC50 | 0.33 µg/mL | 24 h | [8] |
| Colorectal Cancer Lines (L0-1000) | High Cytotoxicity | 30 µg/mL | 5 days | [7] |
| Rat Primary Midbrain Cultures | Cytotoxicity Observed | >25 µM (>4.3 µg/mL) | 72 h | [12] |
Visualizations: Pathways and Workflows
Experimental Protocols
Protocol 1: General Cell Treatment with Swainsonine
-
Cell Seeding: Plate cells in an appropriate multi-well plate or flask at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of analysis. Allow cells to adhere overnight.
-
Preparation of Swainsonine: Prepare a fresh dilution of your Swainsonine stock solution in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of the solvent (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the Swainsonine-containing medium or the vehicle control medium.
-
Incubation: Return the cells to the incubator (37°C, 5% CO₂) for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: After incubation, harvest the cells or cell lysates for your intended endpoint assay (e.g., Western blot, flow cytometry, viability assay).
Protocol 2: Assessing Cytotoxicity using MTT Assay
This protocol is adapted from methods used to assess Swainsonine's effect on hepatoma cells. [8]
-
Cell Treatment: Seed cells in a 96-well plate (e.g., 4x10³ cells/well) and treat with a range of Swainsonine concentrations and a vehicle control as described in Protocol 1.
-
Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on a plate shaker.
-
Measurement: Read the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 3: Confirming Inhibition of Glycosylation via Lectin Binding
This protocol provides a conceptual framework for confirming Swainsonine's biological activity by measuring changes in cell surface glycan structures.
-
Cell Treatment: Treat cells with an effective, non-cytotoxic dose of Swainsonine (and a vehicle control) for 48-72 hours to ensure modification of surface glycoproteins.
-
Cell Preparation: Gently harvest the cells (e.g., using a non-enzymatic cell dissociation buffer to preserve surface proteins). Wash the cells twice with cold PBS.
-
Lectin Staining: Resuspend cells in a staining buffer (e.g., PBS with 1% BSA) containing a fluorescently-labeled lectin that binds to high-mannose structures, such as Concanavalin A (ConA-FITC). Incubate on ice for 30-60 minutes, protected from light.
-
Washing: Wash the cells twice with cold staining buffer to remove unbound lectin.
-
Analysis: Resuspend the final cell pellet in PBS and analyze the fluorescence intensity using a flow cytometer. An increase in ConA-FITC fluorescence in Swainsonine-treated cells compared to control cells indicates an accumulation of high-mannose glycans, confirming the inhibitory activity of Swainsonine.
References
- 1. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 2. Swainsonine inhibits the biosynthesis of complex glycoproteins by inhibition of Golgi mannosidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Swainsonine treatment accelerates intracellular transport and secretion of glycoproteins in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alteration of glycan structures by swainsonine affects steroidogenesis in bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Swainsonine | TargetMol [targetmol.com]
- 7. Swainsonine reduces 5-fluorouracil tolerance in the multistage resistance of colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Swainsonine, an inhibitor of glycoprotein processing, enhances cytotoxicity of large granular lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Swainsonine, a glycosylation inhibitor, enhances both lymphocyte efficacy and tumour susceptibility in LAK and NK cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolomic analysis of swainsonine poisoning in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Swainsonine as a lysosomal toxin affects dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Swainsonine promotes apoptosis by impairing lysosomal function and inhibiting autophagic degradation in rat primary renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected cytotoxic effects of Swainsonine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxic effects during experiments with Swainsonine.
Troubleshooting Guide
Issue 1: Higher-than-expected cytotoxicity observed at standard concentrations.
Possible Cause 1: Cell Line Sensitivity
Different cell lines exhibit varying sensitivity to Swainsonine. For instance, Swainsonine has been shown to significantly inhibit the viability of human hepatoma cells (HepG2, SMCC7721, Huh7, MHCC97-H) in a dose- and time-dependent manner, while not affecting human hepatocytes (HL-7702).[1][2] Neurotoxicity has been observed in primary midbrain cultures at concentrations above 25 μM.[3]
Suggested Solution:
-
Titration Experiment: Perform a dose-response experiment to determine the optimal, non-cytotoxic concentration for your specific cell line.
-
Consult Literature: Review literature for established effective concentrations of Swainsonine in your cell model of interest.
Possible Cause 2: Contaminants in Swainsonine Preparation
The purity of the Swainsonine used in experiments is critical. Impurities from the extraction and purification process can contribute to unexpected cytotoxicity.[4][5][6]
Suggested Solution:
-
Source Verification: Ensure your Swainsonine is from a reputable supplier with a detailed certificate of analysis.
-
Purification: If purity is uncertain, consider repurification of the compound.
Possible Cause 3: Experimental Conditions
Factors such as incubation time, cell density, and media composition can influence the cytotoxic effects of Swainsonine.
Suggested Solution:
-
Optimize Incubation Time: Conduct a time-course experiment to identify the ideal treatment duration.
-
Standardize Cell Seeding: Ensure consistent cell density across all experiments.
-
Media Check: Verify that the cell culture media components do not interact with Swainsonine to produce toxic byproducts.
Issue 2: Observing extensive cytoplasmic vacuolization.
Possible Cause: Induction of Paraptosis and/or Autophagy
Swainsonine can induce a form of cell death called paraptosis, characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER).[7][8][9] This is often linked to ER stress. Additionally, Swainsonine is a known inducer of autophagy, which also involves the formation of vacuoles (autophagosomes).[10][11][12]
Suggested Solution:
-
Marker Analysis: To distinguish between paraptosis and autophagy, analyze specific cellular markers.
-
Inhibitor Studies: Use inhibitors of autophagy (e.g., Bafilomycin A1) to see if it alleviates the vacuolization.[11]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Swainsonine-induced cytotoxicity?
A1: Swainsonine primarily induces apoptosis through the mitochondria-mediated pathway.[1][13][14][15][16][17][18][19] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[1][13][14][15][16][17][18][19]
Q2: Which caspases are activated by Swainsonine?
A2: Swainsonine treatment typically leads to the activation of caspase-9 and caspase-3.[13][14][15][16][18] In some cell types, such as cerebral cortical neurons, caspase-8 and caspase-12 may also be activated, suggesting the involvement of the death receptor pathway and endoplasmic reticulum stress.[20]
Q3: Can Swainsonine induce other forms of cell death besides apoptosis?
A3: Yes, Swainsonine has been shown to induce other forms of cell death, including:
-
Paraptosis: Characterized by extensive cytoplasmic vacuolization originating from the ER, often triggered by ER stress.[7][8][9]
-
Autophagy: A process of cellular self-digestion that can sometimes lead to cell death.[10][11][12]
Q4: At what concentrations does Swainsonine typically exhibit cytotoxic effects?
A4: The cytotoxic concentrations of Swainsonine vary significantly depending on the cell type and exposure time. For example:
-
Hepatocellular Carcinoma Cells (MHCC97-H): Significant inhibition of viability is observed in a dose-dependent manner.[1][2]
-
Rat Primary Renal Tubular Epithelial Cells: Cytoplasmic vacuolation is observed with concentrations up to 400 μg/ml for 24 hours.[7][8]
-
Primary Midbrain Cultures: Cytotoxic changes are observed at concentrations above 25 μM after 72 hours of exposure.[3]
-
Goat Trophoblast Cells: Viability is significantly suppressed in a time- and concentration-dependent manner.[13][14][16]
-
Human Lung Cancer A549 Cells: Apoptosis is induced by 12 μM of Swainsonine.[18]
Q5: Are there any known off-target effects of Swainsonine that could contribute to cytotoxicity?
A5: While the primary target of Swainsonine is α-mannosidase, its inhibition can lead to broader cellular stress responses that contribute to cytotoxicity. These include:
-
Endoplasmic Reticulum (ER) Stress: Swainsonine can induce ER stress, leading to the unfolded protein response (UPR) and potentially triggering apoptosis or paraptosis.[7][8][9][20][21]
-
Lysosomal Dysfunction: As an inhibitor of lysosomal α-mannosidase, Swainsonine can impair lysosomal function, leading to the accumulation of undigested materials and cellular damage.[3][11][22]
Q6: How can I mitigate unexpected cytotoxicity in my experiments?
A6: To minimize unexpected cytotoxicity, consider the following:
-
Purity: Use highly purified Swainsonine and verify its purity.[4][5][6]
-
Dose-Response: Perform a thorough dose-response and time-course study for your specific cell line.
-
Cell Culture Quality Control: Ensure your cell cultures are healthy, free from contamination (especially mycoplasma), and are used at a low passage number.[23][24]
-
Protective Agents: In some neuronal models, antioxidants like ascorbic acid and tocopherol have been shown to partially reverse the toxic effects of Swainsonine.[3]
Data Presentation
Table 1: Concentration-Dependent Cytotoxic Effects of Swainsonine on Various Cell Lines
| Cell Line | Concentration | Exposure Time | Observed Effect | Reference |
| Human Hepatoma (MHCC97-H) | Dose-dependent | 24 h | Increased apoptosis | [1] |
| Rat Primary Renal Tubular Epithelial Cells | 25-400 µg/mL | 24 h | Cytoplasmic vacuolation (Paraptosis) | [7][8] |
| Primary Midbrain Neurons | > 25 µM | 72 h | Increased LDH release, nerve loss | [3] |
| Goat Trophoblasts | 0-4.0 µg/mL | 24 h | Suppressed viability, apoptosis | [16][25] |
| Human Lung Cancer (A549) | 12 µM | Time-dependent | Apoptosis | [18][19] |
| Glioma Cells (U251) | 20-40 µM | Not specified | Decreased cell viability | [26] |
| Spodoptera frugiperda (Sf-21) | IC50 ~3.28 µM | 36 h | Antiproliferative activity | [27] |
Experimental Protocols
Protocol 1: Assessment of Swainsonine-Induced Apoptosis by Annexin V/PI Staining
This protocol is adapted from studies on hepatocellular carcinoma and goat trophoblast cells.[1][16]
-
Cell Seeding: Plate cells in 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of Swainsonine for the desired time period (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is a general method based on the analysis of Bax, Bcl-2, and caspases in various studies.[1][13][18]
-
Cell Lysis: After treatment with Swainsonine, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Swainsonine-induced mitochondrial apoptosis pathway.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Swainsonine inhibits growth and potentiates the cytotoxic effect of paclitaxel in hepatocellular carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Swainsonine as a lysosomal toxin affects dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reproductive Toxicities Caused by Swainsonine from Locoweed in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative isolation of swainsonine from locoweed: extraction and purification procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of swainsonine: extraction methods, detection, and measurement in populations of locoweeds (Oxytropis spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Swainsonine Triggers Paraptosis via ER Stress and MAPK Signaling Pathway in Rat Primary Renal Tubular Epithelial Cells [frontiersin.org]
- 8. Swainsonine Triggers Paraptosis via ER Stress and MAPK Signaling Pathway in Rat Primary Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Swainsonine Triggers Paraptosis via ER Stress and MAPK Signaling Pathway in Rat Primary Renal Tubular Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Swainsonine induces autophagy via PI3K/AKT/mTOR signaling pathway to injure the renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Swainsonine promotes apoptosis by impairing lysosomal function and inhibiting autophagic degradation in rat primary renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Swainsonine-induced vacuolar degeneration is regulated by mTOR-mediated autophagy in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Swainsonine Induces Apoptosis through Mitochondrial Pathway and Caspase Activation in Goat Trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Swainsonine induces apoptosis through mitochondrial pathway and caspase activation in goat trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Swainsonine induces caprine luteal cells apoptosis via mitochondrial-mediated caspase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Swainsonine Induces Apoptosis through Mitochondrial Pathway and Caspase Activation in Goat Trophoblasts [ijbs.com]
- 17. Swainsonine induces apoptosis of rat cardiomyocytes via mitochondria‑mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Swainsonine Activates Mitochondria-mediated Apoptotic Pathway in Human Lung Cancer A549 Cells and Retards the Growth of Lung Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Swainsonine activates mitochondria-mediated apoptotic pathway in human lung cancer A549 cells and retards the growth of lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Swainsonine-induced apoptosis pathway in cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Endoplasmic reticulum stress regulates swainsonine-induced the autophagy in renal tubular epithelial cells through UPR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Autophagic-lysosomal damage induced by swainsonine is protected by trehalose through activation of TFEB-regulated pathway in renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cell Culture Quality Control: The Key to Reproducibility | Technology Networks [technologynetworks.com]
- 24. cellculturecompany.com [cellculturecompany.com]
- 25. researchgate.net [researchgate.net]
- 26. Swainsonine represses glioma cell proliferation, migration and invasion by reduction of miR-92a expression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
Improving the stability of Swainsonine in experimental conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Swainsonine in experimental settings. The information is designed to help improve the stability of Swainsonine and troubleshoot common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is Swainsonine and what is its primary mechanism of action?
Swainsonine is an indolizidine alkaloid that acts as a potent and reversible inhibitor of α-mannosidases, specifically lysosomal α-mannosidase and Golgi α-mannosidase II.[1] Its structure mimics the mannosyl cation intermediate, allowing it to bind to the active site of these enzymes.[1] This inhibition disrupts the normal processing of N-linked glycoproteins, leading to an accumulation of incompletely processed high-mannose oligosaccharides.
Q2: What are the common applications of Swainsonine in research?
Swainsonine is widely used in cell biology and cancer research to study the role of N-linked glycosylation in various cellular processes. It is also investigated for its potential as an anti-cancer and anti-metastatic agent, as well as for its immunomodulatory effects.
Q3: How should I store Swainsonine powder and stock solutions to ensure stability?
For long-term stability, Swainsonine powder should be stored at -20°C. Stock solutions can be prepared in solvents such as DMSO, DMF, ethanol, or PBS. For optimal stability, it is recommended to store stock solutions in small aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles as this can lead to degradation.
Q4: What are the typical concentrations of Swainsonine used in cell culture experiments?
The effective concentration of Swainsonine can vary depending on the cell type and the specific experimental goals. However, concentrations in the range of 0.1 to 10 µg/mL are commonly reported in the literature. For example, a study on rat primary renal tubular epithelial cells used a concentration of 0.8 mg/mL for a 12-hour incubation. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: Is Swainsonine toxic to cells?
Swainsonine can exhibit cytotoxicity at higher concentrations. The toxic effects are often associated with the disruption of lysosomal function and the induction of apoptosis.[2] It is crucial to determine the cytotoxic threshold for your specific cell line through viability assays, such as MTT or trypan blue exclusion, before proceeding with functional experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Swainsonine Activity | 1. Improper Storage: Exposure to room temperature for extended periods, or multiple freeze-thaw cycles of stock solutions. 2. Degradation in Experimental Medium: Instability in the specific buffer or cell culture medium at the experimental temperature and pH. 3. Incorrect Concentration: Errors in calculating the final concentration or in the dilution of the stock solution. | 1. Aliquot stock solutions and store at -80°C. Use a fresh aliquot for each experiment. 2. Prepare fresh working solutions of Swainsonine in your experimental medium just before use. While specific data on half-life at various pH and temperatures is limited, it is best practice to minimize the time Swainsonine spends in solution at physiological temperatures. 3. Double-check all calculations and ensure proper calibration of pipettes. |
| Inconsistent or Unexpected Experimental Results | 1. Cell Line Variability: Different cell lines may have varying sensitivities to Swainsonine due to differences in glycoprotein processing pathways. 2. Off-Target Effects: At high concentrations, Swainsonine may have off-target effects unrelated to α-mannosidase inhibition. 3. Contamination of Cell Cultures: Mycoplasma or other microbial contamination can alter cellular metabolism and response to treatment. | 1. Characterize the dose-response of your specific cell line to Swainsonine. 2. Use the lowest effective concentration of Swainsonine as determined by your dose-response experiments. Include appropriate controls to rule out off-target effects. 3. Regularly test your cell lines for mycoplasma contamination. |
| Difficulty Dissolving Swainsonine | 1. Incorrect Solvent: Using a solvent in which Swainsonine has low solubility. 2. Low Temperature: Attempting to dissolve at a low temperature. | 1. Refer to the solubility data table below to select an appropriate solvent. DMSO and DMF are generally good choices for preparing high-concentration stock solutions. 2. Gentle warming and vortexing can aid in dissolving Swainsonine. |
Data Presentation
Table 1: Solubility and Recommended Storage of Swainsonine
| Parameter | Value | Source |
| Solubility in DMSO | ≥ 10 mg/mL | N/A |
| Solubility in Ethanol | ≥ 10 mg/mL | N/A |
| Solubility in DMF | ≥ 10 mg/mL | N/A |
| Solubility in PBS (pH 7.2) | ~1 mg/mL | N/A |
| Recommended Storage (Powder) | -20°C | N/A |
| Recommended Storage (Stock Solution in DMSO) | -80°C (up to 6 months), -20°C (up to 1 month) | N/A |
Experimental Protocols
Protocol 1: Preparation of Swainsonine Stock Solution
-
Materials:
-
Swainsonine powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the Swainsonine powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the desired amount of Swainsonine powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex gently until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Protocol 2: Treatment of Cultured Cells with Swainsonine
-
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium
-
Swainsonine stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Culture cells to the desired confluency (typically 70-80%).
-
On the day of the experiment, thaw an aliquot of the Swainsonine stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium.
-
Prepare the Swainsonine-containing medium by diluting the stock solution directly into the pre-warmed complete cell culture medium. Mix gently by inverting the tube.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the freshly prepared Swainsonine-containing medium to the cells.
-
Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Following incubation, proceed with your downstream analysis (e.g., cell viability assay, western blotting, etc.).
-
Visualizations
Caption: N-linked glycosylation pathway and the point of Swainsonine inhibition.
Caption: General experimental workflow for cell treatment with Swainsonine.
References
- 1. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 2. Swainsonine promotes apoptosis by impairing lysosomal function and inhibiting autophagic degradation in rat primary renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of Swainsonine treatment protocols for long-term studies.
Swainsonine Treatment Protocols: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the refinement of Swainsonine (SW) treatment protocols for long-term studies. It includes troubleshooting advice, frequently asked questions, quantitative data summaries, and detailed experimental methodologies.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments with Swainsonine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduced Efficacy Over Time | - Development of metabolic tolerance.- Instability of Swainsonine in solution.- Inconsistent administration. | - Dose Adjustment: Consider a gradual dose escalation.- Fresh Preparation: Prepare Swainsonine solutions fresh before each use.- Consistent Dosing Schedule: Ensure strict adherence to the administration schedule and method. |
| Observed Toxicity (e.g., weight loss, neurological signs) | - Dose is too high for the specific animal model or strain.- Cumulative toxicity from long-term administration.- Pre-existing health conditions in the animal model. | - Dose Reduction: Lower the dosage and monitor for improvement.[1]- Intermittent Dosing: Introduce drug-free periods ("drug holidays") into the protocol.- Health Screening: Thoroughly screen animals for health issues prior to starting the study.- Monitor Organ Function: Regularly monitor liver and kidney function through blood tests.[2] |
| High Variability in Experimental Results | - Inconsistent drug administration (e.g., variable injection volume).- Differences in animal age, weight, or genetic background.- Variable Swainsonine concentration in the source material (if using plant extracts).[3] | - Standardize Administration: Use precise techniques like calibrated micropipettes or osmotic pumps for continuous delivery.- Homogenous Groups: Use age- and weight-matched animals from the same genetic background.- Quantify Swainsonine: Use analytical methods like LC-MS/MS to verify the concentration of Swainsonine in your preparations.[3][4] |
| Unexpected Immunological Effects | - Swainsonine can modulate the immune system, for example by increasing myeloid-derived suppressor cells, which can impact tumor growth.[5]- The effect can be dose-dependent.[6] | - Immunophenotyping: Monitor immune cell populations (e.g., T cells, macrophages, MDSCs) in blood and tissues throughout the study.[5]- Dose Optimization: Test a range of doses to find a therapeutic window that minimizes unwanted immunological effects.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Swainsonine? A1: Swainsonine is an indolizidine alkaloid that acts as a potent inhibitor of Golgi α-mannosidase II and lysosomal α-mannosidase.[7][8][9] This inhibition disrupts the normal processing of N-linked glycoproteins, leading to the accumulation of unprocessed high-mannose oligosaccharides and causing a condition similar to the genetic disease α-mannosidosis.[7][10][11]
Q2: How should I administer Swainsonine for a long-term in vivo study? A2: The choice of administration route depends on the experimental goals. Common methods include:
-
Intraperitoneal (IP) Injection: Allows for precise dosing but can cause stress with frequent administration. Doses in mice have ranged from 0.60 mg/kg to 2.50 mg/kg, often administered every 3 days.[1]
-
Oral Administration (in feed or water): Less stressful for the animals but can lead to variability in actual dosage consumed. In rats, feed containing 0.003% to 0.009% Swainsonine has been used for chronic poisoning models.[12]
-
Sustained-Release Formulations: Novel injectable hydrogels can provide sustained release for several days, reducing the need for frequent handling and ensuring more stable drug levels.[13][14]
Q3: What are the common toxic effects of long-term Swainsonine treatment? A3: Chronic Swainsonine exposure can lead to a condition known as "locoism," characterized by neurological signs (tremors, staggering gait), weight loss, reproductive dysfunction, and cellular vacuolation in various tissues like the liver and kidneys.[1][2][9]
Q4: How can I monitor the biological effect of Swainsonine in vivo? A4: Efficacy can be monitored by:
-
Analysis of Glycosylation: Assessing changes in glycoprotein profiles in cells or tissues.[10]
-
Urine Oligosaccharide Analysis: Detecting the excretion of high-mannose oligosaccharides is a direct indicator of Swainsonine's inhibitory effect.[11]
-
Histopathology: Examining tissues for the characteristic cellular vacuolation caused by lysosomal storage.[1]
-
Metabolomics: Analyzing metabolic changes in cells or tissues, as renal injury can be detected at early time points.[2][15]
Quantitative Data Summary
The following tables summarize dosages and effects observed in various long-term studies.
Table 1: Swainsonine Dosage in Rodent Models
| Animal Model | Administration Route | Dosage | Duration | Observed Effects | Reference |
| Mice | Intraperitoneal Injection | 0.60 - 2.50 mg/kg BW | Multi-generational | Reproductive and developmental toxicities.[1] | [1] |
| Rats (SD) | In-feed | 0.003% - 0.009% of feed | 119 days | Neurological disorders, decreased MAN2A1 expression in the brain.[12] | [12] |
| Mice | In-vitro (LAK/NK cells) | 1-2 µg/mL | N/A | Enhanced LAK and NK cytotoxicity.[6] | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action: N-Linked Glycosylation Pathway
References
- 1. Reproductive Toxicities Caused by Swainsonine from Locoweed in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic analysis of swainsonine poisoning in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of swainsonine: extraction methods, detection, and measurement in populations of locoweeds (Oxytropis spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Swainsonine, an alpha-mannosidase inhibitor, may worsen cervical cancer progression through the increase in myeloid derived suppressor cells population | PLOS One [journals.plos.org]
- 6. Swainsonine, a glycosylation inhibitor, enhances both lymphocyte efficacy and tumour susceptibility in LAK and NK cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 8. Swainsonine, a potent mannosidase inhibitor, elevates rat liver and brain lysosomal alpha-D-mannosidase, decreases Golgi alpha-D-mannosidase II, and increases the plasma levels of several acid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The toxicology mechanism of endophytic fungus and swainsonine in locoweed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Swainsonine: an inhibitor of glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Swainsonine affects the processing of glycoproteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of swainsonine in Oxytropis kansuensis on Golgi α-mannosidase II expression in the brain tissues of Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Novel Formulation for Sustained Release of Drug to Prevent Swainsonine-Containing Plants Poisoning in Livestock - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Metabolomic analysis of swainsonine poisoning in renal tubular epithelial cells [frontiersin.org]
Addressing variability in Swainsonine efficacy between cell lines.
Welcome to the Technical Support Center for Swainsonine. This resource is designed for researchers, scientists, and drug development professionals to address the variability in swainsonine efficacy observed between different cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of swainsonine?
A1: Swainsonine is an indolizidine alkaloid that primarily acts as a potent and reversible inhibitor of two key enzymes involved in N-linked glycosylation: Golgi α-mannosidase II and lysosomal α-mannosidase.[1][2][3] This inhibition leads to an accumulation of incompletely processed, high-mannose and hybrid-type N-glycans on glycoproteins, altering their structure and function.
Q2: Why does the cytotoxic and cytostatic efficacy of swainsonine vary so much between different cell lines?
A2: The variability in swainsonine's efficacy is a multifactorial issue. Several key factors can contribute to these differences:
-
Expression Levels of Golgi α-Mannosidase II: The primary target of swainsonine, Golgi α-mannosidase II, may be expressed at different levels in various cell lines. Cells with higher expression of this enzyme might be more dependent on the N-linked glycosylation pathway that swainsonine disrupts, making them more sensitive to its effects.
-
Cellular Dependence on Complex N-Glycans: The biological functions of different cell lines can have varying degrees of dependence on mature, complex N-glycans. For instance, the function of certain growth factor receptors or adhesion molecules crucial for one cell line's survival and proliferation might be heavily reliant on proper glycosylation, while another cell line may be less dependent.
-
Downstream Signaling Pathway Activation: Swainsonine's disruption of glycosylation can trigger different downstream signaling pathways in different cell types. This includes the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][4] The specific response of a cell line will depend on its intrinsic signaling network and how it responds to the stress induced by aberrant glycoprotein processing. For example, some cell lines may readily undergo apoptosis in response to glycosylation stress, while others may be more resistant.
-
Cellular Uptake and Metabolism: Although less documented, differences in the uptake and metabolism of swainsonine among cell lines could also contribute to variations in its effective intracellular concentration and, consequently, its efficacy.
Q3: What are the typical downstream effects of swainsonine treatment in sensitive cell lines?
A3: In sensitive cell lines, swainsonine treatment can lead to several downstream effects, including:
-
Induction of Apoptosis: Swainsonine has been shown to induce apoptosis through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspases.[1][4]
-
Cell Cycle Arrest: The compound can cause cell cycle arrest, most commonly at the G0/G1 phase.[2]
-
Immunomodulation: Swainsonine can modulate the immune system, which is a significant factor in its in vivo anti-cancer effects.[5]
-
Inhibition of Metastasis: By altering cell surface glycoproteins involved in cell adhesion and migration, swainsonine can inhibit cancer cell metastasis.
Q4: How can I determine if my cell line is sensitive to swainsonine?
A4: The most direct method is to perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50) for your cell line. This can be assessed using a standard cell viability assay such as the MTT or SRB assay. Additionally, you can assess the alteration of glycosylation by performing a lectin blotting assay.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
-
Potential Cause: Inconsistent cell culture conditions.
-
Troubleshooting Steps:
-
Standardize Cell Seeding Density: Ensure that the same number of cells is seeded for each experiment, as cell density can influence drug response.
-
Monitor Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.
-
Serum Variability: Use the same lot of fetal bovine serum (FBS) for a series of experiments, as batch-to-batch variation in serum can affect cell growth and drug sensitivity.
-
Incubation Time: Ensure consistent incubation times with swainsonine across all experiments.
-
Issue 2: Swainsonine Shows Lower Than Expected Efficacy in a Reportedly Sensitive Cell Line
-
Potential Cause 1: Degradation of swainsonine.
-
Troubleshooting Steps:
-
Proper Storage: Swainsonine should be stored as recommended by the manufacturer, typically at -20°C. Avoid repeated freeze-thaw cycles.
-
Fresh Dilutions: Prepare fresh dilutions of swainsonine from a stock solution for each experiment.
-
-
Potential Cause 2: Cell line misidentification or contamination.
-
Troubleshooting Steps:
-
Cell Line Authentication: Verify the identity of your cell line using short tandem repeat (STR) profiling.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can alter cellular responses to treatments.
-
Issue 3: Difficulty in Detecting Glycosylation Changes After Swainsonine Treatment
-
Potential Cause: Insufficient treatment concentration or duration.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of swainsonine treatment for your specific cell line.
-
Lectin Selection: Use a panel of lectins to detect changes in glycosylation. Concanavalin A (Con A) can be used to detect an increase in high-mannose glycans.
-
Sensitive Detection Method: Use a sensitive detection method for lectin blotting, such as a biotinylated lectin followed by a streptavidin-HRP conjugate and enhanced chemiluminescence (ECL).
-
Quantitative Data
The following table summarizes the reported IC50 values of swainsonine in various cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as the assay used and the incubation time.
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Assay | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.43 | 24 | MTT | [2] |
| SMCC7721 | Hepatocellular Carcinoma | 0.41 | 24 | MTT | [2] |
| Huh7 | Hepatocellular Carcinoma | 0.39 | 24 | MTT | [2] |
| MHCC97-H | Hepatocellular Carcinoma | 0.33 | 24 | MTT | [2] |
| A549 | Lung Cancer | ~2 (at 12h) | 12 | - | [6] |
| Calu-3 | Lung Cancer | ~2 (at 12h) | 12 | - | [6] |
| SPC-A-1 | Lung Cancer | ~2 (at 12h) | 12 | - | [6] |
| Eca-109 | Esophageal Squamous Cell Carcinoma | >5 (at 24h) | 24 | MTT | [6] |
| TE-1 | Esophageal Squamous Cell Carcinoma | >5 (at 24h) | 24 | MTT | [6] |
| TE-10 | Esophageal Squamous Cell Carcinoma | >5 (at 24h) | 24 | MTT | [6] |
Experimental Protocols
Protocol 1: Determination of Swainsonine IC50 using MTT Assay
Objective: To determine the concentration of swainsonine that inhibits cell growth by 50%.
Materials:
-
Cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Swainsonine stock solution (e.g., 1 mg/mL in water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Swainsonine Treatment:
-
Prepare serial dilutions of swainsonine in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the swainsonine dilutions to the respective wells. Include a vehicle control (medium without swainsonine).
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the swainsonine concentration and determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response).
-
Protocol 2: Analysis of N-linked Glycosylation Changes by Lectin Blotting
Objective: To qualitatively assess changes in N-linked glycosylation in response to swainsonine treatment.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Swainsonine
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Biotinylated Concanavalin A (Con A) lectin
-
Streptavidin-HRP conjugate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with an effective concentration of swainsonine (determined from IC50 experiments) for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Lectin Blotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with biotinylated Con A (e.g., 1 µg/mL in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system. An increase in the Con A signal in swainsonine-treated samples indicates an accumulation of high-mannose glycans.
-
Visualizations
digraph "Swainsonine_Mechanism_of_Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];
subgraph "cluster_Golgi" {
label="Golgi Apparatus";
bgcolor="#F1F3F4";
"High_Mannose_Glycoprotein" [label="High-Mannose\nGlycoprotein", fillcolor="#FBBC05", fontcolor="#202124"];
"Golgi_Mannosidase_II" [label="Golgi α-Mannosidase II", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Complex_Glycoprotein" [label="Complex\nGlycoprotein", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Hybrid_Glycoprotein" [label="Hybrid\nGlycoprotein", fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
"Swainsonine" [shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];
"Swainsonine" -> "Golgi_Mannosidase_II" [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"];
"Golgi_Mannosidase_II" -> "Hybrid_Glycoprotein" [style=dashed, color="#EA4335", label=" Aberrant\nProcessing"];
}
Caption: A logical workflow for troubleshooting inconsistent results in swainsonine experiments.
```dot
digraph "Swainsonine_Apoptosis_Pathway" {
graph [nodesep=0.5, ranksep=0.8];
node [shape=box, style="filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
"Swainsonine" [shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];
"Glycosylation_Stress" [label="Aberrant Glycosylation\n(ER Stress)", fillcolor="#FBBC05", fontcolor="#202124"];
"Bcl2_Family" [label="Upregulation of Bax\nDownregulation of Bcl-2", fillcolor="#F1F3F4", fontcolor="#202124"];
"Mitochondrion" [label="Mitochondrial Outer\nMembrane Permeabilization", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Cytochrome_c" [label="Cytochrome c Release", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Caspase_Activation" [label="Caspase-9 and\nCaspase-3 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Apoptosis" [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Swainsonine" -> "Glycosylation_Stress";
"Glycosylation_Stress" -> "Bcl2_Family";
"Bcl2_Family" -> "Mitochondrion";
"Mitochondrion" -> "Cytochrome_c";
"Cytochrome_c" -> "Caspase_Activation";
"Caspase_Activation" -> "Apoptosis";
}
References
- 1. Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Swainsonine, a glycosylation inhibitor, enhances both lymphocyte efficacy and tumour susceptibility in LAK and NK cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qiagen.com [qiagen.com]
- 6. Swainsonine inhibits macrophage receptor-mediated uptake and degradation of a mannosyl-oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigation of Swainsonine-Induced Side Effects in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the side effects of Swainsonine (SW) in animal studies. Swainsonine, a toxic indolizidine alkaloid found in locoweed, is a potent inhibitor of α-mannosidase, leading to a lysosomal storage disease-like condition known as locoism.[1][2] This guide offers insights into potential ameliorative strategies and provides detailed experimental protocols based on available scientific literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary side effects of Swainsonine administration in animal models?
A1: Swainsonine administration mimics the genetic lysosomal storage disease α-mannosidosis.[3] The primary side effects stem from the inhibition of lysosomal α-mannosidase and Golgi mannosidase II, leading to the accumulation of mannose-rich oligosaccharides in lysosomes.[2][4] This results in widespread cytoplasmic vacuolation, particularly in neurons and epithelial cells.[5]
Commonly observed clinical signs include:
-
Neurological: Depression, ataxia (staggering gait), intention tremors, circling, and behavioral changes such as aggression.[1][4]
-
Reproductive: Decreased fertility, abortions, and birth defects.[6]
-
General: Weight loss, emaciation, and loss of appetite.[6]
Q2: Is there an established treatment to reverse Swainsonine-induced side effects?
A2: Currently, there is no definitive cure for established Swainsonine poisoning (locoism), and neurological damage can be permanent.[1][7] The most effective management strategy is the immediate removal of animals from the source of Swainsonine.[1] However, research is ongoing into preventative and therapeutic interventions.
Q3: What are the most promising experimental strategies to mitigate Swainsonine toxicity?
A3: Several strategies are under investigation, with varying levels of evidence:
-
Preventative Agents: The drug "Jifang E," which contains metal ions, has been developed to prevent locoism in livestock by potentially enhancing α-mannosidase activity.[8]
-
Lysosomal Function Enhancers: Trehalose, a natural disaccharide, has shown efficacy in other lysosomal storage disorders by promoting autophagy and activating the TFEB transcriptional network, which could be beneficial for clearing accumulated substrates in Swainsonine toxicity.[9][10]
-
Antioxidant Therapy: Oxidative stress may play a role in Swainsonine-induced cellular damage. The use of antioxidants like Vitamin C and Vitamin E has been explored, though in vivo evidence for Swainsonine specifically is limited.[7]
Q4: How can I monitor the efficacy of a mitigation strategy?
A4: Efficacy can be assessed through a combination of behavioral observations, biochemical assays, and histopathological analysis.
-
Behavioral Scoring: A standardized scoring system for neurological signs (e.g., ataxia, tremors) can quantify changes in clinical severity.
-
Biochemical Markers: Serum levels of α-mannosidase activity can be measured; a decrease is indicative of Swainsonine exposure.[1] Increased levels of aspartate aminotransferase (AST) may also be observed.[1]
-
Histopathology: Microscopic examination of tissues, particularly the brain, liver, and kidneys, for the presence and severity of cytoplasmic vacuolation is a key indicator of Swainsonine's effect.[5]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| High mortality rate in Swainsonine-treated group | Swainsonine dosage is too high for the specific animal model, strain, or age. | Reduce the dosage of Swainsonine. Conduct a dose-response study to determine the optimal dose that induces measurable side effects without causing excessive mortality.[3] |
| Inconsistent or highly variable side effects within the same treatment group | Variation in individual susceptibility. Inconsistent administration of Swainsonine. | Ensure precise and consistent administration of Swainsonine (e.g., oral gavage, intraperitoneal injection). Increase the number of animals per group to improve statistical power. |
| No observable improvement with a mitigation agent | The agent is ineffective at the tested dose. The timing of administration is not optimal. The agent does not target the primary mechanism of toxicity. | Increase the dosage of the mitigation agent, if safety data permits. Administer the agent prophylactically (before Swainsonine exposure) or at different time points during exposure. Consider combination therapies. |
| Unexpected adverse effects in the mitigation agent group | The mitigation agent itself has some toxicity at the administered dose. | Conduct a toxicity study of the mitigation agent alone. Reduce the dosage or consider a different administration route. |
Experimental Protocols
Prevention of Swainsonine Poisoning with "Jifang E"
This protocol is based on the development of a sustained-release formulation of "Jifang E," a drug containing metal ions designed to prevent locoism.[2][8]
Objective: To evaluate the efficacy of a sustained-release "Jifang E" injection in preventing Swainsonine-induced side effects in a mouse model.
Experimental Workflow:
Experimental workflow for evaluating "Jifang E" efficacy.
Materials and Methods:
-
Animals: SPF mice.[8]
-
Swainsonine Administration: Intraperitoneal injection at a pre-determined dose known to induce locoism (e.g., based on literature or a pilot study).[6]
-
"Jifang E" Formulation: A temperature-sensitive gel for sustained-release injection. The formulation may consist of Poloxamer 407, Poloxamer 188, Vitamin C, PEG4000, and "Jifang E".[2]
-
"Jifang E" Administration: A single subcutaneous injection at the beginning of the study. The dose would be based on the formulation's release profile to maintain an effective concentration for the duration of the Swainsonine challenge.[2]
-
Data Collection and Analysis:
-
Clinical signs scored daily.
-
Body weight measured weekly.
-
Serum α-mannosidase and AST levels measured at the end of the study.
-
Histopathological examination of H&E-stained tissue sections to assess the degree of cytoplasmic vacuolation.
-
Quantitative Data Summary from a "Jifang E" Formulation Study: [2]
| Parameter | Formulation Component | Optimal Concentration (%) |
| Sustained-Release Gel | Poloxamer 407 | 24 |
| Poloxamer 188 | 6 | |
| Vitamin C | 1 | |
| PEG4000 | 0.5 | |
| "Jifang E" | 10 | |
| Acute Toxicity in Mice | LD50 of "Jifang E" | 828.323 mg/kg |
Amelioration of Swainsonine Toxicity with Trehalose
Objective: To investigate the therapeutic potential of trehalose in a Swainsonine-induced mouse model of locoism.
Signaling Pathway of Swainsonine and Potential Intervention by Trehalose:
References
- 1. Trehalose reduces retinal degeneration, neuroinflammation and storage burden caused by a lysosomal hydrolase deficiency [iris.cnr.it]
- 2. Development of Novel Formulation for Sustained Release of Drug to Prevent Swainsonine-Containing Plants Poisoning in Livestock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reproductive Toxicities Caused by Swainsonine from Locoweed in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pathogenesis and toxicokinetics of locoweed (Astragalus and Oxytropis spp.) poisoning in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Swainsonine-induced apoptosis pathway in cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Swainsonine as a lysosomal toxin affects dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trehalose reduces retinal degeneration, neuroinflammation and storage burden caused by a lysosomal hydrolase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Trehalose reduces retinal degeneration, neuroinflammation and storage burden caused by a lysosomal hydrolase deficiency - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Detection of Swainsonine-Induced Glycosylation Changes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Swainsonine-induced alterations in glycosylation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: Inconsistent or No Change Detected by Lectin Blotting
-
Question: I've treated my cells with Swainsonine, but I don't see the expected increase in Concanavalin A (ConA) binding or a decrease in Phaseolus vulgaris Leucoagglutinin (PHA-L) binding. What could be the problem?
-
Answer: This is a common issue that can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Verify Swainsonine Activity and Concentration:
-
Concentration: Ensure you are using an effective concentration of Swainsonine. Effective concentrations can vary between cell lines, but a starting point of 1-2 µg/mL is often effective.[1] For some cell lines, concentrations up to 40 µM have been used.[2]
-
Incubation Time: The time required to observe changes in glycosylation can vary. A typical incubation period is 24-48 hours.
-
Cell Viability: High concentrations of Swainsonine can be cytotoxic to some cell lines.[2] Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the observed effects are not due to cell death.
-
-
Optimize Lectin Blotting Protocol:
-
Blocking Buffers: Avoid using blocking buffers containing glycoproteins, such as nonfat dry milk, as they can interact with the lectins. Use a blocking agent like Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Lectin Concentration: The optimal concentration for each lectin should be determined empirically. Start with a concentration of 1-5 µg/mL and optimize as needed.
-
Washing Steps: Insufficient washing can lead to high background, while excessive washing can reduce the specific signal. Ensure you are performing an adequate number of washes with TBST.
-
-
Protein Extraction and Handling:
-
Protease Inhibitors: Always use a protease inhibitor cocktail during protein extraction to prevent degradation of your target glycoproteins.
-
Sample Glycosylation State: Ensure your protein of interest is indeed a glycoprotein with N-linked glycans that are processed via the pathway inhibited by Swainsonine.
-
-
Issue 2: Smeared or Unclear Bands on Western Blots of Glycoproteins
-
Question: My glycoprotein of interest runs as a smear on my Western blot, making it difficult to interpret the effects of Swainsonine. How can I resolve this?
-
Answer: Glycoproteins often migrate as smears or broad bands on SDS-PAGE due to the heterogeneity of the attached glycan structures. Here are some strategies to address this:
-
Enzymatic Deglycosylation:
-
Treat your protein lysate with Peptide-N-Glycosidase F (PNGase F) to remove N-linked glycans. This will result in a sharper band corresponding to the molecular weight of the polypeptide backbone. Comparing the migration of the glycoprotein before and after PNGase F treatment can confirm that the smearing is due to glycosylation.
-
Endoglycosidase H (Endo H) Digestion: Swainsonine treatment leads to the accumulation of high-mannose and hybrid-type N-glycans, which are sensitive to Endo H cleavage. In contrast, complex N-glycans are resistant. Therefore, an increased sensitivity of your glycoprotein to Endo H after Swainsonine treatment is a strong indicator of its efficacy.
-
-
SDS-PAGE Conditions:
-
Gel Percentage: Use a lower percentage acrylamide gel for high molecular weight glycoproteins to improve resolution.
-
Running Conditions: Running the gel at a lower voltage for a longer period can sometimes improve band sharpness.
-
-
Issue 3: Difficulty in Quantifying Glycosylation Changes by Mass Spectrometry
-
Question: I am struggling to obtain reproducible and quantifiable data on N-glycan profiles after Swainsonine treatment using mass spectrometry. What are the critical steps for optimization?
-
Answer: Mass spectrometry is a powerful tool for detailed glycan analysis, but sample preparation is critical.
-
Efficient Glycan Release:
-
Denaturation: For complete release of N-glycans by PNGase F, it is often necessary to denature the glycoproteins. This can be achieved by heating the sample in the presence of a denaturing agent like SDS.
-
Reduction and Alkylation: Subsequent reduction of disulfide bonds (e.g., with DTT) and alkylation of free cysteine residues (e.g., with iodoacetamide) will further unfold the protein and enhance access for PNGase F.
-
-
Glycan Purification:
-
After enzymatic release, the N-glycans must be separated from the deglycosylated peptides, salts, and detergents. Solid-phase extraction (SPE) using graphitized carbon or HILIC (hydrophilic interaction liquid chromatography) cartridges is a common and effective method.
-
-
Derivatization for Improved Detection:
-
Labeling the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) or permethylation can improve their ionization efficiency and the stability of sialic acid modifications during mass spectrometry analysis.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Swainsonine?
A1: Swainsonine is a potent inhibitor of the Golgi enzyme α-mannosidase II.[3][4][5] This enzyme is crucial for the trimming of mannose residues from N-glycan precursors, a necessary step for the formation of complex-type N-glycans. By inhibiting this enzyme, Swainsonine causes an accumulation of high-mannose and hybrid-type N-glycans and a decrease in the synthesis of complex-type N-glycans.[6][7][8]
Q2: What are the expected changes in glycosylation after treating cells with Swainsonine?
A2: You should expect a significant shift in the N-glycan profile of your target glycoproteins. Specifically:
-
An increase in high-mannose and hybrid-type N-glycans.
-
A decrease in complex-type N-glycans.
-
This can be observed as an increased binding of lectins that recognize high-mannose structures, such as Concanavalin A (ConA).
-
Conversely, a decreased binding of lectins that recognize complex N-glycans, such as Phaseolus vulgaris Leucoagglutinin (PHA-L), is expected.
Q3: How can I confirm that my Swainsonine treatment was effective?
A3: A multi-pronged approach is recommended:
-
Lectin Blotting: Perform a lectin blot with ConA to show an increase in high-mannose glycans.
-
Endo H Sensitivity Assay: Treat your glycoprotein with Endo H. An increased susceptibility to cleavage after Swainsonine treatment indicates an accumulation of high-mannose/hybrid glycans.
-
Mass Spectrometry: For a detailed analysis, perform mass spectrometry on the released N-glycans to directly quantify the changes in the different glycan populations.
Q4: Will Swainsonine affect the molecular weight of my glycoprotein on an SDS-PAGE gel?
A4: The effect on molecular weight can be subtle and may not always be easily resolvable by standard SDS-PAGE. The accumulation of high-mannose structures and the loss of terminal sugars like sialic acid can lead to a slight decrease in the apparent molecular weight. However, the most definitive way to observe a change is by removing the N-glycans with PNGase F, which will cause a significant downward shift in the molecular weight of the glycoprotein.
Q5: Are there any known off-target effects of Swainsonine?
A5: Besides its primary target, Golgi α-mannosidase II, Swainsonine can also inhibit lysosomal α-mannosidase.[9][10] This can lead to the accumulation of oligosaccharides in lysosomes. Additionally, at higher concentrations, Swainsonine has been reported to induce apoptosis and affect other cellular processes like autophagy in some cell types.[2][9] Therefore, it is crucial to perform cell viability assays and use the lowest effective concentration to minimize off-target effects.
Data Presentation
Table 1: Swainsonine Concentration and Effects on Cell Viability
| Cell Line | Swainsonine Concentration | Incubation Time | Effect on Viability | Reference |
| Bovine Luteal Cells | 0.1 µg/mL | Not specified | No effect | [11] |
| Human K562 and Colo 320 | 1-2 µg/mL | Not specified | Not specified, but enhanced cytotoxicity of NK cells | [1] |
| Human Hepatoma Cells | 1 µg/mL | Not specified | Not specified, but accelerated glycoprotein secretion | [8] |
| Human Glioma Cells (U251, LN444) | 10-30 µM | 24-48 hours | No significant effect | [2] |
| Human Glioma Cells (U251, LN444) | 40 µM | 24-48 hours | Decreased viability | [2] |
Table 2: Expected Relative Abundance of N-Glycan Types with and without Swainsonine Treatment (Hypothetical Data based on Published Results)
| Treatment | High-Mannose Glycans | Hybrid-Type Glycans | Complex-Type Glycans |
| Control | ~10% | ~5% | ~85% |
| Swainsonine (1 µg/mL, 48h) | Increased (~40%) | Significantly Increased (~50%) | Significantly Decreased (~10%) |
Experimental Protocols
Protocol 1: Lectin Blotting for Detection of Glycosylation Changes
-
Cell Lysis: Lyse control and Swainsonine-treated cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST.
-
Lectin Incubation: Incubate the membrane with biotinylated Concanavalin A (e.g., 2 µg/mL in 5% BSA/TBST) or biotinylated PHA-L overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-conjugated horseradish peroxidase (HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Protocol 2: PNGase F Digestion for N-Glycan Removal (Denaturing Conditions)
-
Sample Preparation: To 10-20 µg of protein lysate in a microfuge tube, add 1 µL of 10X Glycoprotein Denaturing Buffer (e.g., 5% SDS, 0.4 M DTT).
-
Denaturation: Heat the sample at 100°C for 10 minutes.
-
Reaction Setup: To the denatured sample, add 2 µL of 10X GlycoBuffer (e.g., 0.5 M sodium phosphate, pH 7.5), 2 µL of 10% NP-40, and water to a final volume of 19 µL. The NP-40 is crucial to counteract the inhibitory effect of SDS on PNGase F.[11]
-
Enzyme Addition: Add 1 µL of PNGase F.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Analysis: The deglycosylated protein is now ready for analysis by SDS-PAGE and Western blotting.
Protocol 3: N-Glycan Release and Purification for Mass Spectrometry
-
Protein Denaturation, Reduction, and Alkylation:
-
Resuspend cell pellets in a lysis buffer (e.g., 25 mM Tris, 150 mM NaCl, 5 mM EDTA, 0.5% CHAPS, pH 7.4).
-
Reduce disulfide bonds with DTT at 50°C for 1.5 hours.
-
Alkylate free thiols with iodoacetamide in the dark at room temperature for 1.5 hours.
-
Dialyze the sample against 50 mM ammonium bicarbonate.
-
-
Proteolytic Digestion:
-
Digest the proteins into peptides overnight with trypsin at 37°C.
-
-
Glycopeptide Enrichment (Optional):
-
Use a C18 Sep-Pak column to separate peptides from other cellular components. Elute peptides with a gradient of 1-propanol.
-
-
N-Glycan Release:
-
Resuspend the dried peptides in 50 mM ammonium bicarbonate and add PNGase F.
-
Incubate overnight at 37°C.
-
-
Glycan Purification:
-
Pass the digest through a C18 Sep-Pak column. The released N-glycans will be in the flow-through, while the deglycosylated peptides will bind to the column.
-
Collect and lyophilize the flow-through containing the N-glycans.
-
-
Derivatization and MS Analysis:
-
The purified N-glycans can then be permethylated or labeled with a fluorescent tag before analysis by MALDI-TOF or LC-MS.
-
Mandatory Visualizations
Caption: N-Glycan processing pathway and the inhibitory action of Swainsonine.
Caption: Experimental workflow for lectin blotting.
Caption: Workflow for N-glycan analysis by mass spectrometry.
References
- 1. High-throughput quantitative analysis of total N-glycans by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. PNGase F Protocol, Non-Denaturing Conditions [protocols.io]
- 4. Concanavalin A binding induces association of possible mating-type receptors with the cytoskeleton in Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Mass spectrometry in the analysis of N- and O-linked glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in synthesis of concanavalin A binding proteins during nerve cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative-cum-quantitative mass-directed analysis of swainsonine and its in situ activity against Sf-21 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. neb.com [neb.com]
- 11. academic.oup.com [academic.oup.com]
Challenges in the chemical synthesis of Swainsonine analogues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Swainsonine and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing Swainsonine analogues?
A1: The main difficulties arise from the molecule's stereochemical complexity, the need for precise control over the introduction of hydroxyl groups, and the management of protecting groups throughout the multi-step synthesis. Key challenges include achieving high diastereoselectivity in reactions such as hydroxylations and reductions, controlling the geometry of double bonds in olefination reactions, and ensuring the efficient and selective removal of protecting groups without affecting other sensitive functionalities.
Q2: How do I choose an appropriate starting material for my Swainsonine analogue synthesis?
A2: The choice of starting material is crucial and often dictates the overall synthetic strategy. Common starting materials include carbohydrates like D-mannose or D-glucose, which provide a chiral pool of stereocenters.[1] Non-carbohydrate starting materials such as D-erythronolactone are also frequently used.[2] The selection should be based on the desired stereochemistry of the final analogue, the commercial availability and cost of the starting material, and the efficiency of the planned synthetic route.
Q3: What is a protecting group strategy, and why is it critical in Swainsonine analogue synthesis?
A3: A protecting group strategy involves the selective masking of reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. In Swainsonine synthesis, which involves multiple hydroxyl and an amino group, an effective protecting group strategy is paramount. It relies on the principle of orthogonality, where each protecting group can be removed under specific conditions that do not affect the others.[3] This allows for the sequential and controlled manipulation of different functional groups.
Troubleshooting Guides
Stereocontrol and Isomer Formation
Problem: Poor diastereoselectivity in the reduction of a ketone intermediate.
-
Possible Cause: The reducing agent and reaction conditions are not optimal for inducing facial selectivity.
-
Troubleshooting Steps:
-
Screen Reducing Agents: Test a variety of reducing agents known for their stereodirecting capabilities. For instance, chelation-controlled reductions using reagents like zinc borohydride or reagents with bulky substituents such as L-Selectride® can enhance diastereoselectivity.
-
Modify Substrate: The presence of a nearby bulky protecting group can direct the approach of the reducing agent to the opposite face of the ketone.
-
Adjust Temperature: Lowering the reaction temperature can often improve selectivity by favoring the transition state with the lowest activation energy.
-
Problem: Low Z:E ratio in a Wittig reaction.
-
Possible Cause: The type of ylide and the reaction conditions favor the more thermodynamically stable E-isomer. Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[4]
-
Troubleshooting Steps:
-
Use Salt-Free Conditions: The presence of lithium salts can decrease the Z-selectivity. Preparing the ylide with sodium- or potassium-based bases can be beneficial.
-
Modify the Ylide: Employing ylides with bulky substituents on the phosphorus atom can increase the proportion of the Z-isomer.
-
Post-Reaction Isomerization: If a mixture of isomers is obtained, it can be isomerized to the desired isomer in a subsequent step. For example, a mixture of Z/E isomers can be treated with AIBN and PhSH to yield the trans olefin.[5]
-
Reaction Efficiency and Yield
Problem: Low yield in a Ring-Closing Metathesis (RCM) reaction.
-
Possible Cause: Catalyst deactivation, competing side reactions, or unfavorable reaction equilibrium.
-
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is critical. Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more robust and efficient.[6] For sterically hindered substrates, specialized catalysts may be required.[7]
-
Optimize Reaction Conditions:
-
Solvent: Use anhydrous, degassed solvents to prevent catalyst decomposition. Dichloromethane or toluene are commonly used.
-
Temperature: While many RCM reactions proceed at room temperature, gentle heating may be necessary for less reactive substrates.
-
Concentration: Reactions are typically run at high dilution to favor the intramolecular cyclization over intermolecular polymerization.
-
-
Remove Ethene: The RCM of terminal dienes produces ethene as a byproduct. Removing it by bubbling an inert gas through the reaction mixture can drive the equilibrium towards the product.[7]
-
Use Additives: In some cases, additives like titanium(IV) isopropoxide can scavenge inhibitory species and improve catalyst turnover.
-
Problem: The Mitsunobu reaction is sluggish or gives low yields.
-
Possible Cause: Steric hindrance around the alcohol, low nucleophilicity of the pro-nucleophile, or decomposition of the reagents.
-
Troubleshooting Steps:
-
Reagent Purity: Use freshly opened or purified reagents, especially the azodicarboxylate (DEAD or DIAD) and triphenylphosphine.
-
Order of Addition: The standard order of addition (alcohol, phosphine, and nucleophile, followed by slow addition of the azodicarboxylate at low temperature) is generally recommended.
-
Solvent: Anhydrous THF is the most common solvent. Ensure it is free of water and peroxides.
-
For Hindered Alcohols: The reaction may require higher temperatures and longer reaction times. Using alternative, more reactive phosphines or azodicarboxylates may also be beneficial.
-
Protecting Groups
Problem: Difficulty in removing a benzyl (Bn) protecting group by hydrogenation.
-
Possible Cause: The catalyst (e.g., Pd/C) may be poisoned by sulfur-containing compounds or other impurities. The substrate may also be insoluble in the reaction solvent.
-
Troubleshooting Steps:
-
Catalyst and Substrate Purity: Ensure the substrate is free from sulfur-containing impurities. Use a fresh, high-quality catalyst.
-
Solvent System: Use a solvent system that fully dissolves the substrate. Methanol, ethanol, or ethyl acetate are common choices. Adding a co-solvent like acetic acid can sometimes improve solubility and catalyst activity.
-
Alternative Deprotection Methods: If hydrogenation fails, consider alternative methods for benzyl group cleavage, such as using strong acids (e.g., HBr in acetic acid) if the substrate is acid-stable, or oxidative cleavage.[8]
-
Problem: Simultaneous deprotection of multiple protecting groups (e.g., benzyl and acetonide) is not working.
-
Possible Cause: The reaction conditions are not suitable for cleaving both types of protecting groups.
-
Troubleshooting Steps:
-
Sequential Deprotection: It is often more reliable to remove protecting groups sequentially. For example, an acetonide can be removed under acidic conditions (e.g., aqueous HCl or TFA), followed by the removal of a benzyl group by hydrogenation.
-
One-Pot Procedures: Some one-pot procedures have been reported. For instance, treatment with BCl₃ can cleave both benzyl and Cbz groups and activate intramolecular cyclization.[5] However, these conditions should be carefully optimized for the specific substrate.
-
Purification
Problem: Difficulty in separating the product from triphenylphosphine oxide after a Wittig or Mitsunobu reaction.
-
Possible Cause: Triphenylphosphine oxide can have similar polarity to the desired product, making chromatographic separation challenging.
-
Troubleshooting Steps:
-
Crystallization: If the product is crystalline, it may be possible to crystallize it from a suitable solvent system, leaving the triphenylphosphine oxide in the mother liquor.
-
Chromatography Optimization:
-
Use a different solvent system for elution.
-
Consider using a different stationary phase, such as alumina instead of silica gel.
-
-
Chemical Conversion: The triphenylphosphine oxide can be converted to a more polar or water-soluble derivative to facilitate its removal.
-
Problem: Swainsonine analogues are highly polar and difficult to purify by standard silica gel chromatography.
-
Possible Cause: The multiple hydroxyl groups and the basic nitrogen atom lead to strong interactions with the silica gel, resulting in poor peak shape and difficult elution.
-
Troubleshooting Steps:
-
Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to suppress the interaction of the basic nitrogen with the acidic silica gel.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 column) with a water/methanol or water/acetonitrile mobile phase may be more effective.
-
Ion-Exchange Chromatography: This technique can be used to isolate the basic alkaloid from neutral impurities.[9]
-
Data Presentation
Table 1: Comparison of Diastereoselectivity in the Dihydroxylation of an Alkene Intermediate
| Reagent/Conditions | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| OsO₄, NMO | 9:1 | 89 | [5] |
| AD-mix-β | >95:5 | 92 | [10] |
Table 2: Comparison of Yields in a Ring-Closing Metathesis Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Grubbs I | 5 | CH₂Cl₂ | 40 | 65 | [6] |
| Grubbs II | 2 | Toluene | 80 | 85 | [6] |
| Hoveyda-Grubbs II | 1 | CH₂Cl₂ | 25 | 92 | [6] |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation
This protocol describes the asymmetric dihydroxylation of an olefin to introduce two adjacent hydroxyl groups with a specific stereochemistry.
-
Preparation: To a stirred solution of the alkene (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL) at 0 °C, add AD-mix-β (1.4 g).
-
Reaction: Stir the resulting slurry vigorously at 0 °C for 24 hours.
-
Quenching: Add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for an additional hour.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired diol.
Protocol 2: Ring-Closing Metathesis (RCM)
This protocol outlines a general procedure for the intramolecular cyclization of a diene to form a cyclic alkene.
-
Preparation: Dissolve the diene substrate (1.0 mmol) in anhydrous, degassed dichloromethane (100 mL) to achieve a concentration of 0.01 M.
-
Catalyst Addition: Add the Hoveyda-Grubbs II catalyst (0.02 mmol, 2 mol%) to the solution.
-
Reaction: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. A chiral synthesis of swainsonine from D-glucose - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. React App [pmc.umicore.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Preparative isolation of swainsonine from locoweed: extraction and purification procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Swainsonine Therapeutic Index Enhancement: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the therapeutic index of Swainsonine.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to improve the therapeutic index of Swainsonine?
The main strategies focus on increasing its efficacy at the target site while minimizing systemic toxicity. These include:
-
Structural Modification: Synthesizing Swainsonine derivatives with higher selectivity for Golgi α-mannosidase II over other human α-mannosidases, particularly the lysosomal α-mannosidase (MAN2B1), can reduce side effects.[1][2]
-
Combination Therapy: Using Swainsonine in conjunction with other chemotherapeutic agents or immunomodulators can create synergistic effects, potentially allowing for lower, less toxic doses of each drug.[3][4]
-
Targeted Drug Delivery: Encapsulating Swainsonine in delivery systems like liposomes or nanoparticles can help direct the drug to tumor tissues, reducing exposure to healthy cells.
Q2: How do structural modifications improve Swainsonine's selectivity?
Swainsonine's toxicity is partly due to its non-selective inhibition of various human α-mannosidases.[1][5] Inhibition of lysosomal α-mannosidase (MAN2B1) can lead to side effects that mimic the genetic disorder α-mannosidosis.[1][5] By synthesizing derivatives with specific substitutions, it's possible to create compounds that fit more selectively into the active site of the target enzyme, Golgi α-mannosidase II (GMII), while having a lower affinity for other mannosidases. For example, substitutions at the C3 and C5 positions of the Swainsonine core have been shown to enhance selectivity for GMII.[1][6][7]
Q3: What does the preclinical data show for Swainsonine in combination therapies?
Preclinical studies suggest that Swainsonine can enhance the efficacy and reduce the toxicity of some conventional cancer therapies. For example, co-administration of Swainsonine with doxorubicin in mice has been shown to significantly decrease doxorubicin-induced lethality by mitigating bone marrow toxicity.[4] Another study showed that combining Swainsonine with an interferon-inducing agent (polyinosinic:polycytidylic acid) reduced the growth rate of primary tumors more effectively than either agent alone.[3] These findings suggest a potential role for Swainsonine as an adjuvant in chemotherapy.[4]
Q4: What is the rationale for using a targeted drug delivery system for Swainsonine?
The primary goal of a targeted drug delivery system is to increase the concentration of Swainsonine at the tumor site while minimizing its concentration in healthy tissues. This can lead to a better therapeutic outcome and reduced side effects. Nanosomes, such as liposomes and nanoparticles, can be engineered to passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect or actively targeted by attaching ligands that bind to receptors overexpressed on cancer cells.
Troubleshooting Guides
Issue: High cytotoxicity observed in normal cell lines during in vitro screening of new Swainsonine derivatives.
-
Possible Cause 1: Off-target effects. The derivative may still be inhibiting lysosomal α-mannosidase (MAN2B1) or other essential enzymes.
-
Troubleshooting Step: Perform selectivity assays comparing the IC50 values of your derivative against a panel of human α-mannosidases (MAN2A1/hGMII, MAN2A2, MAN2B1, MAN2B2, MAN2C1).[1] A desirable compound will have a significantly lower IC50 for hGMII compared to the others.
-
-
Possible Cause 2: Non-specific toxicity. The chemical modifications themselves, or impurities from the synthesis, might be causing general cellular toxicity unrelated to mannosidase inhibition.
Issue: Inconsistent results in in vivo tumor metastasis models.
-
Possible Cause 1: Inadequate drug delivery or bioavailability. The route of administration and formulation may not be optimal, leading to rapid clearance or poor distribution to the tumor.
-
Possible Cause 2: Variability in the animal model. The metastatic potential of tumor cell lines can vary, and the immune status of the animals can influence the outcome.
-
Troubleshooting Step: Standardize the in vivo protocol, including the number of tumor cells injected, the site of injection, and the age and strain of the mice.[13] Ensure that the tumor cell line used has a consistent metastatic phenotype.
-
Data Presentation
Table 1: Inhibitory Activity of Swainsonine and its Derivatives against Various α-Mannosidases
| Compound | Target Enzyme | Inhibition Constant (K_i) | IC50 | Selectivity Index (LManII/GMIIb) | Reference |
| Swainsonine | hGMII (MAN2A1) | - | ~0.2 µM | 2 | [1][14] |
| Lysosomal α-mannosidase (MAN2B1) | - | - | [1] | ||
| C3-Substituted Indolizidine 4 | hGMII (MAN2A1) | - | ~1.6 µM | - | [1] |
| 5-Substituted Swainsonine Analog 23 | GMIIb | - | - | 11 | [14] |
| N-Benzyl Pyrrolidine 10 | GMIIb | - | - | 80 | [14] |
| N-Benzyl Pyrrolidine 21 | GMIIb | - | - | 117 | [14] |
| N-Benzyl Pyrrolidine 22 | GMIIb | - | - | 136 | [14] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and is used to determine the concentration of a Swainsonine derivative that inhibits cell viability by 50% (IC50).[15][16][17]
Materials:
-
Cell line of interest (e.g., U251 glioma cells) and appropriate culture medium.[18]
-
Swainsonine or its derivative, dissolved in a suitable solvent (e.g., sterile PBS).
-
MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) solution (5 mg/mL in PBS).[15]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[16]
-
96-well flat-bottom plates.
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Swainsonine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[16]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[19]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]
-
Data Analysis: Subtract the absorbance of the background control from all other readings. Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: In Vivo Spontaneous Metastasis Mouse Model
This protocol describes a method to assess the anti-metastatic potential of Swainsonine in a preclinical setting.[13][20]
Materials:
-
Metastatic tumor cell line (e.g., B16-BL6 melanoma).
-
6-8 week old C57BL/6 mice.
-
Swainsonine solution for administration (e.g., in drinking water or for injection).
-
Surgical instruments for tumor resection.
-
Anesthesia.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^5 to 1 x 10^6 viable tumor cells in 100 µL of sterile PBS into the flank of each mouse.
-
Treatment Initiation: Begin Swainsonine treatment as per the experimental design. For example, provide drinking water containing 2.5 µg/mL of Swainsonine.[3]
-
Primary Tumor Growth Monitoring: Measure the primary tumor size with calipers every 2-3 days.
-
Primary Tumor Resection: When the primary tumors reach a predetermined size (e.g., 1 cm in diameter), anesthetize the mice and surgically remove the tumors.
-
Continued Treatment and Monitoring: Continue the Swainsonine treatment and monitor the mice for signs of metastatic disease (e.g., weight loss, respiratory distress).
-
Endpoint and Metastasis Assessment: At a defined endpoint (e.g., 4-6 weeks after tumor resection), euthanize the mice. Harvest organs of interest (e.g., lungs, liver) and fix them in formalin.
-
Metastasis Quantification: Count the number of visible metastatic nodules on the surface of the organs. For a more detailed analysis, perform histological examination of tissue sections to identify micrometastases.
-
Data Analysis: Compare the number and size of metastases between the Swainsonine-treated group and the control group using appropriate statistical tests.
Mandatory Visualizations
Caption: N-linked glycosylation pathway and the inhibitory action of Swainsonine.
Caption: Workflow for developing a targeted Swainsonine delivery system.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Effects of swainsonine and polyinosinic:polycytidylic acid on murine tumor cell growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coadministration of swainsonine and doxorubicin attenuates doxorubicin-induced lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Structural investigation of the binding of 5-substituted swainsonine analogues to Golgi alpha-mannosidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of swainsonine: extraction methods, detection, and measurement in populations of locoweeds (Oxytropis spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring swainsonine in serum of cancer patients: phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase IB clinical trial of the oligosaccharide processing inhibitor swainsonine in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase I study of swainsonine in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Swainsonine inhibition of spontaneous metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Benzyl substitution of polyhydroxypyrrolidines - the way to selective inhibitors of Golgi α-mannosidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the In Vivo Anti-Tumor Efficacy of Swainsonine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor effects of Swainsonine, an indolizidine alkaloid, against alternative and combination therapies. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways and workflows to offer an objective evaluation of Swainsonine's potential as an anti-cancer agent.
Executive Summary
Swainsonine has demonstrated significant anti-tumor and anti-metastatic effects in various preclinical in vivo models, including glioma, gastric carcinoma, hepatocellular carcinoma, and breast cancer. Its primary mechanism of action involves the inhibition of Golgi α-mannosidase II, an enzyme crucial for the synthesis of complex N-linked oligosaccharides on glycoproteins. This inhibition leads to altered cell surface glycoproteins, which can affect cell adhesion, signaling, and recognition by the immune system. Furthermore, Swainsonine exhibits potent immunomodulatory properties, primarily through the activation of Natural Killer (NK) cells and macrophages. This dual mechanism of direct effects on tumor cells and enhancement of the host's anti-tumor immune response makes it a compelling candidate for cancer therapy, both as a standalone agent and in combination with conventional chemotherapeutics.
Comparative Efficacy of Swainsonine in Vivo
The following tables summarize the quantitative data from various in vivo studies, comparing the efficacy of Swainsonine as a monotherapy and in combination with other anti-cancer agents.
Table 1: Swainsonine Monotherapy vs. Control in Various Cancer Models
| Cancer Model | Animal Model | Swainsonine Dosage & Administration | Key Findings | Tumor Inhibition Rate (%) | Reference |
| C6 Glioma | Rats | 2, 4, 8 mg/kg body wt. (unspecified route) | Decreased tumor weight, tumor tissue necrosis and hemorrhage. | Not specified | [1] |
| Human Gastric Carcinoma (SGC-7901) | Nude Mice | 3, 6, 12 mg/kg body wt., intraperitoneal injection | Inhibition of tumor growth, tumor hemorrhage, necrosis, and inflammatory cell infiltration. | 13.2%, 28.9%, 27.3% | [2] |
| Human Hepatocellular Carcinoma (MHCC97-H) | Nude Mice | 20 mg/kg, intraperitoneal injection, every 2 days for 28 days | Significant inhibition of tumor growth. | ~50% | [3] |
| Human Breast Carcinoma | Nude Mice | Systemic administration (details not specified) | Strong suppression of subcutaneous xenograft growth and lung metastases. | Not specified | [4] |
Table 2: Swainsonine in Combination Therapy
| Cancer Model | Animal Model | Treatment Groups | Key Findings | Increase in Efficacy over Monotherapy | Reference |
| Human Hepatocellular Carcinoma (MHCC97-H) | Nude Mice | 1. Control2. Paclitaxel (10 mg/kg)3. Swainsonine (20 mg/kg)4. Swainsonine + Paclitaxel | The combination of Swainsonine and Paclitaxel showed significantly enhanced tumor growth inhibition compared to either agent alone. | Significantly enhanced tumor growth inhibition (P<0.05).[3] | [3] |
| Human Gastric Carcinoma (SGC-7901) | Nude Mice | 1. Control2. 5-Fluorouracil (5-Fu) (20 mg/kg)3. Swainsonine (3, 6, 12 mg/kg) | Swainsonine at 6 and 12 mg/kg showed comparable or slightly better tumor inhibition than 5-Fu. | Not applicable | [2] |
Table 3: Comparative Toxicity of Swainsonine and Castanospermine
| Compound | Animal Model | Dosage & Administration | Key Toxicological Findings | Reference |
| Swainsonine | Mice | 10 mg/kg/day via osmotic minipumps for 28 days | Developed neurologic disease with neuro-visceral vacuolation. | [5] |
| Castanospermine | Mice | 100 mg/kg/day via osmotic minipumps for 28 days | Clinically normal; mild vacuolation of thyroid, renal, hepatic, and skeletal myocytes. | [5] |
Key Experimental Protocols
Below are detailed methodologies for representative in vivo experiments validating the anti-tumor effects of Swainsonine.
Subcutaneous Xenograft Model for Hepatocellular Carcinoma
-
Cell Line: Human hepatocellular carcinoma cell line MHCC97-H.
-
Animal Model: Male BALB/c nude mice, 4-6 weeks old.
-
Tumor Implantation: MHCC97-H cells (5 x 10^6 cells in 0.2 ml of serum-free RPMI-1640 medium) are injected subcutaneously into the right flank of each mouse.
-
Treatment Groups:
-
Control group: Intraperitoneal injection of normal saline.
-
Swainsonine group: Intraperitoneal injection of Swainsonine (20 mg/kg body weight) every two days.
-
Paclitaxel group: Intraperitoneal injection of Paclitaxel (10 mg/kg body weight) every two days.
-
Combination group: Intraperitoneal injection of both Swainsonine (20 mg/kg) and Paclitaxel (10 mg/kg) every two days.
-
-
Monitoring: Tumor volume is measured every two days using a caliper and calculated using the formula: Volume = (length × width²) / 2. Animal body weight is also monitored.
-
Endpoint: After 28 days of treatment, mice are euthanized, and tumors are excised and weighed.
-
Data Analysis: Tumor growth curves are plotted, and the final tumor weights are compared between groups. Statistical analysis is performed using ANOVA.[3]
Orthotopic Glioma Model
-
Cell Line: C6 glioma cells.
-
Animal Model: Sprague-Dawley rats.
-
Tumor Implantation: Stereotactic injection of C6 glioma cells into the rat brain.
-
Treatment Groups:
-
Control group.
-
Swainsonine groups: Administration of Swainsonine at doses of 2, 4, and 8 mg/kg body weight. The route of administration is not explicitly stated in the abstract but is likely to be systemic (e.g., intraperitoneal or oral).[1]
-
-
Monitoring: Animal survival and neurological symptoms are monitored.
-
Endpoint: At a predetermined time point or upon the appearance of severe symptoms, animals are euthanized. Brains are harvested for histological analysis.
-
Data Analysis: Tumor weight is measured, and pathological sections are observed for signs of necrosis and hemorrhage. The tumor inhibition rate is calculated.[1]
Human Gastric Carcinoma Xenograft Model
-
Cell Line: Human gastric carcinoma SGC-7901 cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of SGC-7901 cells.
-
Treatment Groups:
-
Control group: Intraperitoneal injection of normal saline.
-
Swainsonine groups: Intraperitoneal injection of Swainsonine at doses of 3, 6, and 12 mg/kg body weight.
-
Positive control group: Intraperitoneal injection of 5-Fluorouracil (5-Fu) at 20 mg/kg body weight.
-
-
Monitoring: Tumor growth is monitored.
-
Endpoint: After the treatment period, mice are euthanized, and tumors are excised.
-
Data Analysis: The inhibition rate is calculated, and pathological sections of the tumor are observed.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by Swainsonine and a typical experimental workflow for in vivo validation.
Caption: Inhibition of N-Glycan Biosynthesis by Swainsonine.
Caption: Immunomodulatory Effects of Swainsonine.
Caption: General In Vivo Experimental Workflow.
Conclusion
The in vivo data strongly support the anti-tumor effects of Swainsonine across multiple cancer types. Its unique dual mechanism of action, involving both direct effects on tumor cell glycosylation and enhancement of the host immune response, positions it as a promising therapeutic agent. The synergistic effects observed when combined with conventional chemotherapeutics like paclitaxel suggest its potential to enhance existing treatment regimens. While Swainsonine monotherapy has shown efficacy, its role in combination therapies appears particularly promising for future clinical investigation. Further research is warranted to explore optimal dosing strategies, long-term efficacy, and the full spectrum of its immunomodulatory effects in a clinical setting.
References
- 1. Suppressive effects of swainsonine on C6 glioma cell in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the growth of human gastric carcinoma in vivo and in vitro by swainsonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Inhibition of growth of subcutaneous xenografts and metastasis of human breast carcinoma by swainsonine: modulation of tumor cell HLA class I antigens and host immune effector mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The comparative pathology of the glycosidase inhibitors swainsonine, castanospermine, and calystegines A3, B2, and C1 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Swainsonine and Castanospermine as Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent glycosidase inhibitors, swainsonine and castanospermine. Both are indolizidine alkaloids that interfere with glycoprotein processing, a critical cellular function, making them valuable tools in research and potential therapeutic agents. This analysis is supported by experimental data to objectively evaluate their performance and mechanisms of action.
Introduction to Swainsonine and Castanospermine
Swainsonine is a natural indolizidine alkaloid first isolated from plants of the Swainsona genus. It is a potent inhibitor of mannosidases, key enzymes in the N-linked glycosylation pathway.[1][2] Castanospermine, originally extracted from the seeds of the Australian chestnut tree, Castanospermum australe, is a powerful inhibitor of glucosidases.[3] Their ability to disrupt the normal processing of glycoproteins gives them a wide range of biological activities, including anti-cancer, anti-viral, and immunomodulatory effects.
Mechanism of Action: Interrupting Glycoprotein Processing
The primary mechanism of action for both swainsonine and castanospermine is the inhibition of specific glycosidases involved in the trimming of oligosaccharide chains on newly synthesized glycoproteins in the endoplasmic reticulum (ER) and Golgi apparatus. This interference leads to the accumulation of improperly folded or modified glycoproteins, which can trigger various cellular responses.
Swainsonine primarily targets α-mannosidases. Specifically, it is a potent inhibitor of Golgi α-mannosidase II, which is crucial for the conversion of high-mannose oligosaccharides to complex-type N-glycans.[1][4] Inhibition of this enzyme leads to the accumulation of hybrid-type glycans on the cell surface.[5] Swainsonine also inhibits lysosomal α-mannosidase.[1][2]
Castanospermine , on the other hand, is a potent inhibitor of α-glucosidases I and II in the endoplasmic reticulum.[3] These enzymes are responsible for the removal of glucose residues from the N-linked oligosaccharide precursor. By inhibiting these enzymes, castanospermine prevents the trimming of glucose residues, leading to the accumulation of glycoproteins with monoglucosylated, diglucosylated, or triglucosylated high-mannose oligosaccharides.[6][7]
Comparative Analysis of Inhibitory Activity
The inhibitory potency of swainsonine and castanospermine is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target Enzyme | Substrate/Cell Line | IC50 Value | Reference |
| Swainsonine | Mannosidase (from a liver particulate enzyme preparation) | High mannose glycopeptide | 0.1-1.0 µM | [5] |
| Castanospermine | α-Glucosidase I (cell-free assay) | Not specified | 0.12 µM | [8] |
| Castanospermine | α-Glucosidase (in HIV-infected cells) | Not specified | 254 µM | [8] |
| 6-O-butanoyl castanospermine | α-Glucosidase I (cell-free assay) | Not specified | 1.27 µM | [8] |
| 6-O-butanoyl castanospermine | α-Glucosidase (in HIV-infected cells) | Not specified | 20 µM | [8] |
| 6-0-butanoylcastanospermine | HIV-1 (in JM cells) | Not specified | 1.1 µM | [9] |
| Castanospermine | HIV-1 (in JM cells) | Not specified | 29 µM | [9] |
Effects on Cellular Processes
The disruption of glycoprotein processing by swainsonine and castanospermine has profound effects on various cellular functions.
Swainsonine:
-
Cancer: Swainsonine has demonstrated anti-cancer and anti-metastatic properties. The alteration of cell surface glycans can affect cell adhesion, recognition, and signaling, thereby inhibiting tumor growth and spread.
-
Immunomodulation: It can enhance the proliferation of T-cells induced by concanavalin A.[10]
-
Toxicity: In livestock, ingestion of plants containing swainsonine leads to a condition called "locoism," a lysosomal storage disease characterized by neurological and systemic dysfunction due to the accumulation of mannose-rich oligosaccharides.[1]
Castanospermine:
-
Antiviral Activity: Castanospermine has shown significant antiviral activity, particularly against enveloped viruses like HIV.[9] The improper folding of viral envelope glycoproteins, which are essential for viral entry into host cells, is a key mechanism of this inhibition.
-
Cancer: It can inhibit tumor growth by preventing angiogenesis.[11]
-
Glycogen Metabolism: Castanospermine can alter glycogen distribution in animals.[11]
-
Secretion of Glycoproteins: It can inhibit the secretion of certain glycoproteins from human hepatoma cells.[12]
Experimental Protocols
Alpha-Glucosidase Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of compounds like castanospermine against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound (e.g., castanospermine) dissolved in a suitable solvent (e.g., DMSO)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add a small volume (e.g., 20 µL) of each dilution of the test compound to respective wells. Include a positive control (a known inhibitor like acarbose) and a negative control (buffer or solvent only).
-
Add the α-glucosidase enzyme solution (e.g., 2 U/mL) to each well and incubate for a short period (e.g., 5 minutes) at 37°C.[13]
-
Initiate the enzymatic reaction by adding the pNPG substrate solution (e.g., 1 mM) to all wells.[13]
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).[13]
-
Stop the reaction by adding the sodium carbonate solution to each well.[13] This will also induce a color change in the product.
-
Measure the absorbance of each well at 405 nm using a microplate reader. The intensity of the yellow color from the p-nitrophenol produced is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Alpha-Mannosidase Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of compounds like swainsonine against α-mannosidase.
Materials:
-
α-Mannosidase (e.g., from Jack Bean)
-
p-Nitrophenyl-α-D-mannopyranoside as the substrate
-
Appropriate buffer (e.g., sodium acetate buffer, pH 4.5)
-
Test compound (e.g., swainsonine) dissolved in a suitable solvent
-
Sodium carbonate (Na₂CO₃) solution to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
To the wells of a 96-well plate, add the test compound dilutions, a positive control, and a negative control.
-
Add the α-mannosidase enzyme solution to each well and pre-incubate at a suitable temperature (e.g., 37°C) for a specified time.
-
Start the reaction by adding the p-nitrophenyl-α-D-mannopyranoside substrate to all wells.
-
Incubate the reaction mixture at 37°C for an appropriate duration.
-
Terminate the reaction by adding the sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and the IC50 value as described in the α-glucosidase assay protocol.
Visualizing the Impact on Glycoprotein Processing
The following diagrams illustrate the points of inhibition for swainsonine and castanospermine in the N-linked glycosylation pathway.
Caption: Inhibition points of Castanospermine and Swainsonine in N-linked glycosylation.
The following diagram illustrates a typical experimental workflow for screening glycosidase inhibitors.
Caption: General workflow for a glycosidase inhibitor screening assay.
References
- 1. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 2. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Swainsonine: an inhibitor of glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of processing of plant N-linked oligosaccharides by castanospermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of castanospermine on the structure and secretion of glycoprotein enzymes in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of alpha-glucosidase I of the glycoprotein-processing enzymes by 6-O-butanoyl castanospermine (MDL 28,574) and its consequences in human immunodeficiency virus-infected T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-0-butanoylcastanospermine (MDL 28,574) inhibits glycoprotein processing and the growth of HIVs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Swainsonine, an inhibitor of mannosidase II during glycoprotein processing, enhances concanavalin A-induced T cell proliferation and interleukin 2 receptor expression exclusively via the T cell receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Castanospermine inhibits glucosidase I and glycoprotein secretion in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro α-glucosidase inhibitory assay [protocols.io]
Swainsonine's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive review of existing research highlights the significant anti-cancer potential of Swainsonine, a natural indolizidine alkaloid. This comparison guide synthesizes experimental data on Swainsonine's impact on various cancer cell lines, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating its therapeutic promise. The data underscores Swainsonine's ability to inhibit cell growth, induce programmed cell death (apoptosis), and modulate key signaling pathways implicated in cancer progression.
Comparative Efficacy of Swainsonine Across Cancer Cell Lines
Swainsonine has demonstrated a variable yet consistently inhibitory effect on the growth and viability of a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined in several studies, showcasing its efficacy at different concentrations.
| Cancer Type | Cell Line | IC50 Value | Key Findings |
| Gastric Cancer | SGC-7901 | 0.84 µg/mL | Significant growth inhibition.[1] |
| Lung Cancer | A549, Calu-3, H1299, SPC-A-1 | Not explicitly defined as IC50 | Concentration-dependent growth inhibition. |
| Esophageal Cancer | Eca-109, TE-1, TE-10 | Not explicitly defined as IC50 | Concentration-dependent growth inhibition.[2] |
| Glioma | U251, LN444 | Not explicitly defined as IC50 | Hindered cell proliferation.[3] |
Induction of Apoptosis: A Key Mechanism of Action
A primary mechanism through which Swainsonine exerts its anti-cancer effects is the induction of apoptosis. This programmed cell death is crucial for eliminating malignant cells without inducing an inflammatory response.
| Cell Line | Swainsonine Concentration | Apoptotic Effect |
| Eca-109 (Esophageal) | 10 µg/mL | Significant increase in the percentage of apoptotic cells.[2] |
| SGC-7901 (Gastric) | 6.2 µg/mL | Resulted in apoptosis of the cells.[1] |
| U251 (Glioma) | Not specified | Significantly accelerated cell apoptosis.[3] |
Modulation of Key Signaling Pathways
Swainsonine's anti-cancer activity is underpinned by its ability to interfere with critical signaling pathways that regulate cell survival, proliferation, and death. Two major pathways have been identified as key targets: the mitochondria-mediated apoptotic pathway and the PI3K/Akt/mTOR pathway.
Mitochondria-Mediated Apoptotic Pathway
Swainsonine triggers the intrinsic pathway of apoptosis, which is controlled by the mitochondria. This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, the executioners of cell death.
-
Upregulation of Bax: Swainsonine treatment leads to an increase in the expression of the pro-apoptotic protein Bax.
-
Downregulation of Bcl-2: Concurrently, the expression of the anti-apoptotic protein Bcl-2 is reduced.
-
Cytochrome c Release: The altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c release initiates a cascade of events that activates caspase-9 and the executioner caspase-3, ultimately leading to cell death.[2][4]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling network that promotes cell survival and proliferation and is often hyperactivated in cancer. Swainsonine has been shown to inhibit this pathway, contributing to its anti-cancer effects.
-
Inhibition of Phosphorylation: Swainsonine treatment suppresses the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR.[5] This inactivation prevents the downstream signaling that would normally promote cell growth and survival.
Experimental Protocols
The findings summarized in this guide are based on established in vitro experimental methodologies. Below are generalized protocols for the key assays used to assess Swainsonine's impact on cancer cells.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Swainsonine Treatment: The cells are then treated with various concentrations of Swainsonine for a defined period (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: After treatment, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well and incubated for a few hours.[1]
-
Data Acquisition: The absorbance is measured using a microplate reader. The color change is proportional to the number of viable cells.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with Swainsonine as described for the viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with a binding buffer.
-
Staining: The cells are then stained with Annexin V (which binds to apoptotic cells) and Propidium Iodide (PI) (which stains necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of live, apoptotic, and necrotic cells.[2]
Western Blot Analysis
-
Protein Extraction: Following Swainsonine treatment, total protein is extracted from the cancer cells.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
Electrophoresis and Transfer: The protein lysates are separated by size using SDS-PAGE and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, p-Akt, Akt) and then with a secondary antibody.
-
Detection: The protein bands are visualized and quantified to determine the changes in protein expression levels.
References
- 1. (Open Access) Effects of swainsonine on apoptosis of the human gastric carcinoma cell SGC-7901 (2006) | Sun Ji-yuan | 3 Citations [scispace.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Swainsonine represses glioma cell proliferation, migration and invasion by reduction of miR-92a expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Swainsonine Activates Mitochondria-mediated Apoptotic Pathway in Human Lung Cancer A549 Cells and Retards the Growth of Lung Cancer Xenografts [ijbs.com]
- 5. Swainsonine induces autophagy via PI3K/AKT/mTOR signaling pathway to injure the renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurotoxic Profiles of Swainsonine from Diverse Botanical Origins
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the neurotoxic characteristics of Swainsonine derived from various plant sources. The information is supported by experimental data to delineate the toxicological profiles and underlying mechanisms of this indolizidine alkaloid.
Swainsonine, a potent inhibitor of α-mannosidase, is the principal toxin responsible for "locoism," a neurological disease in livestock. This alkaloid is found in several plant genera, most notably Astragalus, Oxytropis, Ipomoea, and Swainsona. While the primary mechanism of toxicity is consistent across sources, emerging research suggests that the overall neurotoxic profile may be influenced by the plant of origin, potentially due to the presence of other synergistic compounds.
Quantitative Comparison of Neurotoxicity
Direct comparative studies on the IC50 or LD50 values of purified Swainsonine from different plant sources are limited in the current scientific literature. However, existing in vivo and in vitro studies provide valuable insights into their relative toxicities. A key study in goats demonstrated that equivalent doses of Swainsonine from Astragalus lentiginosus and Ipomoea carnea resulted in similar clinical and pathological signs of locoism, suggesting that Swainsonine is the primary toxic agent in both plants[1].
In vitro studies provide a more nuanced perspective. While purified Swainsonine from Astragalus lentiginosus did not affect the viability of a glioma cell line at concentrations up to 1000 μM, an alkaloid extract from Ipomoea carnea exhibited dose-dependent cytotoxicity[2]. This suggests that other compounds within the Ipomoea extract, such as calystegines, may act synergistically with Swainsonine to enhance its cytotoxic effects[2].
| Parameter | Swainsonine (from Astragalus lentiginosus) | Alkaloid Extract (from Ipomoea carnea) | Reference |
| Cell Line | Glioma Cell Line | Glioma Cell Line | [2] |
| Effect on Cell Viability | No change up to 1000 μM | Dose-dependent cytotoxicity | [2] |
| Observed Cellular Morphology | Cytoplasmic vacuolation | Necrosis | [2] |
| α-Mannosidase Inhibition (IC50) | 1 µM (in primary midbrain cultures) | Not reported | [3] |
| Cytotoxic Concentration | > 25 µM (in primary midbrain cultures) | Not reported for purified Swainsonine | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the assessment of Swainsonine's neurotoxicity.
Primary Neuronal Cell Culture for Neurotoxicity Testing
Primary neuronal cultures are a fundamental tool for studying the direct effects of neurotoxic compounds on neurons.
-
Tissue Dissociation: Cerebral cortices are dissected from embryonic or neonatal rodents. The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Cell Plating: The dissociated cells are plated onto culture dishes pre-coated with an adhesive substrate, such as poly-L-lysine, to promote cell attachment and growth.
-
Cell Culture: The neurons are maintained in a specialized growth medium containing essential nutrients and growth factors in a humidified incubator at 37°C with 5% CO2.
-
Treatment: After a period of stabilization and maturation in culture, the neurons are treated with varying concentrations of Swainsonine or plant extracts for a defined duration.
-
Assessment: Following treatment, the cells are subjected to various assays to evaluate cytotoxicity, apoptosis, and other markers of neurotoxicity.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a common method to quantify cell death by measuring the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.
-
Sample Collection: After treating the neuronal cultures with Swainsonine, the cell culture supernatant is carefully collected.
-
Reaction Setup: The collected supernatant is transferred to a new multi-well plate. A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to each well.
-
Enzymatic Reaction: LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: The amount of formazan produced is proportional to the amount of LDH released and is quantified by measuring the absorbance at a specific wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: The level of cytotoxicity is determined by comparing the LDH activity in the supernatant of treated cells to that of untreated control cells and a positive control (cells lysed to release maximum LDH).
Caspase Activation Assay
Caspase activation is a hallmark of apoptosis. Assays to measure the activity of specific caspases, such as caspase-3, -8, and -9, can elucidate the apoptotic pathways involved.
-
Cell Lysis: Following treatment, the neuronal cells are lysed to release their intracellular contents, including caspases.
-
Substrate Addition: A specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD for caspase-3) is added to the cell lysates.
-
Cleavage and Signal Generation: Activated caspases in the lysate cleave the substrate, releasing a fluorescent or colored molecule.
-
Signal Detection: The fluorescence or absorbance is measured using a fluorometer or spectrophotometer.
-
Data Interpretation: An increase in the signal in treated cells compared to control cells indicates the activation of the specific caspase and the induction of apoptosis.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the processes involved in assessing and mediating Swainsonine's neurotoxicity, the following diagrams have been generated using the DOT language.
Conclusion
The neurotoxic profile of Swainsonine is complex. While the alkaloid itself is the primary causative agent of locoism, its neurotoxicity can be modulated by other compounds present in the source plant. Evidence suggests that Swainsonine from Ipomoea species may exhibit greater in vitro cytotoxicity than that from Astragalus species, likely due to synergistic interactions with co-occurring alkaloids like calystegines[2]. The fundamental mechanism of Swainsonine-induced neurotoxicity involves the inhibition of key mannosidases, leading to lysosomal storage disease, endoplasmic reticulum stress, and ultimately, apoptosis[3][4]. Further research is warranted to isolate and test the neurotoxicity of purified Swainsonine from a wider range of plant sources to provide a more definitive comparative analysis.
References
- 1. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.7. Caspase-3 Activation Assay [bio-protocol.org]
- 3. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 4. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Swainsonine's Immunomodulatory Activity: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo immunomodulatory activity of Swainsonine, both as a standalone agent and in combination with other immunomodulators. The information presented is based on experimental data from preclinical studies, offering insights into its potential therapeutic applications.
Overview of Swainsonine's Immunomodulatory Profile
Swainsonine, an indolizidine alkaloid, has demonstrated a range of immunomodulatory effects in vivo.[1][2] It is recognized for its ability to stimulate the proliferation of bone marrow cells and enhance the activity of key immune effector cells, including macrophages and Natural Killer (NK) cells.[2][3] These properties contribute to its observed anti-metastatic and anti-tumor activities in various murine cancer models.[1][4][5]
Comparative Analysis: Swainsonine Monotherapy vs. Combination Therapy
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vivo studies on Swainsonine, providing a comparative look at its effects on various immunological parameters, both alone and in combination with Poly I-C.
| Parameter | Swainsonine (Monotherapy) | Swainsonine + Poly I-C | Poly I-C (Monotherapy) | Control | Reference |
| Tumor Growth Rate (s.c. MDAY-D2 tumors) | No significant reduction | Reduced rate compared to either treatment alone | Reduced rate | Baseline | [6] |
| Metastasis (B16F10 melanoma lung colonization) | Reduced incidence | Extended survival time in mice with established metastases | Not specified in direct comparison | Baseline | [6] |
| Macrophage Spreading Activity (Swiss mice) | Enhanced | Not Assessed | Not Assessed | Unaltered | [3] |
| PMA-induced H₂O₂ Production by Macrophages (Swiss mice) | Enhanced | Not Assessed | Not Assessed | Unaltered | [3] |
| Macrophage Phagocytosis (Swiss mice) | Unaltered | Not Assessed | Not Assessed | Unaltered | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vivo Tumor Growth and Metastasis Model
-
Animal Model: C57BL/6 mice are commonly used for B16F10 melanoma and MDAY-D2 lymphoid tumor models.[6]
-
Tumor Cell Implantation:
-
Treatment Administration:
-
Endpoint Measurement:
-
Tumor Growth: Tumor volume is measured regularly using calipers.
-
Metastasis: Lungs are harvested at a predetermined time point, and the number of metastatic nodules on the lung surface is counted.
-
Macrophage Activity Assays
-
Animal Model: Swiss outbred mice are utilized for these assays.[3]
-
Macrophage Isolation: Peritoneal macrophages are harvested by washing the peritoneal cavity with sterile saline.
-
Phagocytosis Assay:
-
Sheep red blood cells (SRBCs) are opsonized with anti-SRBC IgG.
-
Peritoneal macrophages are incubated with the opsonized SRBCs.
-
Non-ingested SRBCs are lysed, and the number of ingested erythrocytes is determined by counting under a microscope. The phagocytic index is calculated as the percentage of macrophages that ingested at least one SRBC.
-
-
Spreading Assay: Macrophages are cultured on glass coverslips, and the percentage of cells that have spread (flattened and extended pseudopodia) is determined after a specific incubation period.[3]
-
Hydrogen Peroxide (H₂O₂) Production: Phorbol myristate acetate (PMA) is used to stimulate H₂O₂ production. The concentration of H₂O₂ in the culture supernatant is measured using a colorimetric assay.[7]
Natural Killer (NK) Cell Cytotoxicity Assay
A flow cytometry-based assay is a common method to measure NK cell activity.[8][9]
-
Effector Cell Preparation: Splenocytes are isolated from treated and control mice and used as the source of NK cells (effector cells).
-
Target Cell Preparation: YAC-1 lymphoma cells, which are sensitive to NK cell-mediated lysis, are used as target cells. Target cells are labeled with a fluorescent dye such as Calcein-AM.
-
Co-culture: Effector and target cells are co-incubated at various effector-to-target (E:T) ratios.
-
Flow Cytometry Analysis: The percentage of target cell lysis is determined by quantifying the release of the fluorescent dye from lysed target cells using a flow cytometer.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Studies of an immunomodulator, swainsonine. II. Effect of swainsonine on mouse immunodeficient system and experimental murine tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potential importance of swainsonine in therapy for cancers and immunology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Suppressive effects of swainsonine on C6 glioma cell in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonoyloxy analogs of the anti-metastatic drug swainsonine. Activation in tumor cells by esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of swainsonine and polyinosinic:polycytidylic acid on murine tumor cell growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. Flow cytometry-based ex vivo murine NK cell cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Swainsonine versus other indolizidine alkaloids: a comparative study.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of swainsonine with other notable indolizidine alkaloids, namely castanospermine and lentiginosine. The information presented herein is based on available experimental data to assist in research and drug development endeavors.
Introduction to Indolizidine Alkaloids
Indolizidine alkaloids are a class of naturally occurring compounds characterized by a bicyclic nitrogen-containing core.[1] They are found in various plants and microorganisms and exhibit a wide range of biological activities, primarily as potent inhibitors of glycosidases.[2] This inhibitory action stems from their structural resemblance to monosaccharides, allowing them to interact with the active sites of carbohydrate-processing enzymes. Their potential therapeutic applications, including anticancer, antiviral, and immunomodulatory effects, have garnered significant scientific interest.
Comparative Analysis of Swainsonine, Castanospermine, and Lentiginosine
This section details the comparative biochemical and cellular effects of swainsonine, castanospermine, and lentiginosine.
Mechanism of Action and Enzyme Inhibition
Swainsonine and castanospermine interfere with the N-linked glycosylation pathway, a critical process for the proper folding and function of many glycoproteins. They achieve this by inhibiting specific enzymes in the endoplasmic reticulum and Golgi apparatus. Lentiginosine, on the other hand, primarily targets a different class of glycosidases.
-
Swainsonine is a potent and reversible inhibitor of α-mannosidases, particularly Golgi α-mannosidase II.[2][3] This inhibition leads to the accumulation of hybrid-type N-glycans and disrupts the formation of complex-type N-glycans.[3]
-
Castanospermine is a potent inhibitor of α-glucosidases, including α-glucosidase I, which is involved in the initial trimming of glucose residues from the N-glycan precursor.[4][5] Its inhibition leads to the accumulation of glycoproteins with persistent glucose residues.
-
Lentiginosine is a good inhibitor of amyloglucosidase, an α-glucosidase involved in starch digestion.[6]
The following diagram illustrates the points of inhibition for swainsonine and castanospermine in the N-linked glycosylation pathway.
Quantitative Comparison of Enzyme Inhibition
The following table summarizes the available quantitative data on the inhibitory activity of swainsonine, castanospermine, and lentiginosine against various glycosidases. It is important to note that the experimental conditions may vary between studies.
| Alkaloid | Target Enzyme | Ki / IC50 | Source |
| Swainsonine | α-Mannosidase | Potent inhibitor | [1][7] |
| Castanospermine | Sucrase | Ki = 2.6 nM | [8] |
| α-Glucosidase I | IC50 = 1.27 µM (for a derivative) | [4] | |
| Bacterial α-Glucosidases | 50% inhibition at 140 µM | [9] | |
| Lentiginosine | Amyloglucosidase | Ki = 1 x 10-5 M | [6] |
Comparative Cytotoxicity and Biological Effects
The in vivo and in vitro toxicities of these alkaloids differ, which is a critical consideration for their therapeutic potential.
| Alkaloid | Comparative Toxicity | Other Biological Effects | Source |
| Swainsonine | More toxic than castanospermine in mice, causing neuro-visceral vacuolation at 10 mg/kg/day.[10][11] | Immunomodulatory; potential anticancer agent.[12] | [10][11] |
| Castanospermine | Less toxic than swainsonine in mice; caused vacuolation at 100 mg/kg/day.[10][11] | Antiviral activity.[8] | [10][11] |
| Lentiginosine | The non-natural (-)-enantiomer induces apoptosis in tumor cells and is poorly cytotoxic to non-transformed cells.[13][14] | Potent inhibitor of amyloglucosidase.[13] | [13][14] |
Experimental Protocols
This section provides an overview of the methodologies used in the comparative studies cited.
Glycosidase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the inhibitory activity of indolizidine alkaloids against a target glycosidase.
Materials:
-
Target glycosidase (e.g., α-mannosidase, α-glucosidase)
-
Substrate (e.g., p-nitrophenyl-α-D-mannopyranoside for α-mannosidase)
-
Indolizidine alkaloid inhibitor (Swainsonine, Castanospermine, or Lentiginosine)
-
Assay buffer (specific to the enzyme)
-
Stop solution (e.g., sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the indolizidine alkaloid in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the alkaloid solution to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate to each well.
-
Incubate for a specific period.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the alkaloid.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells in culture
-
Indolizidine alkaloids
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the indolizidine alkaloids. Include an untreated control.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the alkaloid that causes a 50% reduction in cell viability.
The following diagram illustrates a general workflow for a comparative cytotoxicity analysis.
Conclusion
Swainsonine, castanospermine, and lentiginosine, while all classified as indolizidine alkaloids, exhibit distinct biological activities due to their different enzyme inhibition profiles. Swainsonine is a potent inhibitor of α-mannosidase, castanospermine targets α-glucosidases, and lentiginosine shows selectivity for amyloglucosidase. These differences in molecular targets translate to varied cellular effects and toxicological profiles. The choice of alkaloid for further research and development should be guided by the specific therapeutic target and desired biological outcome. The experimental protocols provided in this guide offer a starting point for conducting comparative studies to further elucidate the therapeutic potential of these fascinating natural products.
References
- 1. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 3. Swainsonine, a potent mannosidase inhibitor, elevates rat liver and brain lysosomal alpha-D-mannosidase, decreases Golgi alpha-D-mannosidase II, and increases the plasma levels of several acid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of alpha-glucosidase I of the glycoprotein-processing enzymes by 6-O-butanoyl castanospermine (MDL 28,574) and its consequences in human immunodeficiency virus-infected T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of castanospermine and swainsonine on the activity and synthesis of intestinal sucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Castanospermine, alpha- and beta-glucosidase activity inhibitor (CAS 79831-76-8) | Abcam [abcam.com]
- 9. Inhibition of bacterial alpha-glucosidases by castanospermine in pure cultures and activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The comparative pathology of the glycosidase inhibitors swainsonine, castanospermine, and calystegines A3, B2, and C1 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Swainsonine | TargetMol [targetmol.com]
- 13. Recent syntheses and biological activity of lentiginosine and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The novel proapoptotic activity of nonnatural enantiomer of Lentiginosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: A Comparative Guide to Swainsonine's Role in Autophagy and Apoptosis
For the discerning researcher, scientist, and drug development professional, understanding the intricate cellular dance of autophagy and apoptosis is paramount. Swainsonine (SW), an indolizidine alkaloid, has emerged as a fascinating modulator of these two critical processes. This guide provides an objective comparison of Swainsonine's performance against other well-established alternatives, supported by experimental data, detailed protocols, and clear visual representations of the underlying signaling pathways.
Swainsonine, a toxin derived from locoweed, has demonstrated a complex and often cell-type dependent influence on programmed cell death and cellular recycling.[1] In some contexts, it acts as a potent inducer of apoptosis, a clean and programmed form of cell suicide, making it a candidate for anti-cancer therapies.[2] In others, it disrupts the cellular housekeeping process of autophagy, leading to a buildup of cellular waste and triggering a cascade of events that can culminate in cell death.[1][3] This guide will dissect these dual roles, offering a comprehensive overview for researchers seeking to harness or mitigate its effects.
Quantitative Performance Analysis: Swainsonine vs. The Alternatives
To provide a clear and concise comparison, the following tables summarize the quantitative effects of Swainsonine and other key modulators on the hallmarks of autophagy and apoptosis.
Autophagy Modulation: A Comparative Look
| Compound | Mechanism of Action | Cell Line | Concentration | Duration | Effect on LC3-II / LC3-I Ratio | Effect on p62/SQSTM1 Levels | Reference |
| Swainsonine | Inhibits autophagic degradation, impairs lysosomal function | Rat Primary Renal Tubular Epithelial Cells (RTECs) | Not specified | Not specified | Increased LC3-II accumulation | Not specified | [1][3] |
| Swainsonine | Induces autophagy via PI3K/AKT/mTOR pathway | TCMK-1 (murine renal tubular epithelial cells) | Not specified | Not specified | Increased LC3-II levels | Not specified | |
| Rapamycin | Induces autophagy by inhibiting mTOR | A549 (human lung carcinoma) | 100 nM & 200 nM | 24 h | Significant increase | Decreased | |
| Chloroquine | Late-stage autophagy inhibitor (impairs autophagosome-lysosome fusion and raises lysosomal pH) | U2OS (human bone osteosarcoma) | 100 µM | 5 h | Significantly higher levels of LC3-II | Increased | |
| Bafilomycin A1 | Inhibits V-ATPase, preventing lysosomal acidification and autophagosome-lysosome fusion | Rat Primary Renal Tubular Epithelial Cells (RTECs) | Not specified | Not specified | Enhanced SW-induced LC3-II accumulation | Not specified | [1][3] |
Apoptosis Induction: A Head-to-Head Comparison
| Compound | Mechanism of Action | Cell Line | Concentration(s) | Duration | Effect on Bax/Bcl-2 Ratio | Percentage of Apoptotic Cells | Reference |
| Swainsonine | Induces mitochondria-mediated apoptosis | Eca-109 (human esophageal squamous carcinoma) | 10 µg/mL | 24 h | Increased | Significantly increased | [2] |
| Swainsonine | Induces apoptosis | MHCC97-H (human hepatocellular carcinoma) | 0.06 - 0.96 µg/ml | 24 h | Upregulation of Bax, downregulation of Bcl-2 | Dose-dependent increase | [4] |
| Swainsonine | Induces apoptosis via mitochondrial pathway | Goat Trophoblasts | 1.6 µg/mL | 24 h | Increased | Significant increase | |
| Doxorubicin | Induces apoptosis via mitochondrial pathway | MCF-7 (human breast adenocarcinoma) | 0.1, 0.5, 1 µM | 48 h | More than 10-fold increase | Not specified | |
| Cisplatin | Induces apoptosis | AGS (human gastric adenocarcinoma) | 10 µM | 72 h | Slight upregulation of BAX, major downregulation of BCL2 | Not specified |
Delving Deeper: Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. To that end, we provide detailed methodologies for the key experiments cited in this guide.
Western Blotting for Autophagy Markers (LC3 and p62)
This protocol is essential for quantifying the levels of key proteins involved in the autophagic process.
-
Cell Lysis: After treatment with the compound of interest, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 12-15% polyacrylamide gel. Run the gel until adequate separation of LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa) is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62, diluted in blocking buffer, overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed on the same membrane.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometric analysis of the bands is performed using image analysis software. The ratio of LC3-II to LC3-I and the levels of p62 normalized to the loading control are calculated to assess autophagic flux.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This technique allows for the quantification of apoptotic and necrotic cells.
-
Cell Preparation: Following treatment, harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing the Molecular Machinery: Signaling Pathways and Workflows
To facilitate a deeper understanding of the processes discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Swainsonine-induced mitochondrial apoptosis pathway.
Caption: Swainsonine's inhibition of autophagic degradation.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. Swainsonine promotes apoptosis by impairing lysosomal function and inhibiting autophagic degradation in rat primary renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparative-cum-quantitative mass-directed analysis of swainsonine and its in situ activity against Sf-21 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Swainsonine and Its Synthetic Derivatives: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the natural alkaloid Swainsonine and its synthetic derivatives. Swainsonine, a potent inhibitor of α-mannosidase, has garnered significant interest for its anticancer, immunomodulatory, and antiviral properties. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways and workflows to facilitate further research and development in this promising area.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the inhibitory and cytotoxic effects of Swainsonine and its synthetic derivatives.
Table 1: Inhibition of Golgi α-Mannosidase II and Lysosomal α-Mannosidases
| Compound | Modification | Target Enzyme | IC50 (µM) | Cell Line/Source | Reference |
| Swainsonine | - | Golgi α-mannosidase II | 0.1 - 1.0 | Liver particulate enzyme | [1] |
| Swainsonine | - | Lysosomal α-mannosidases | 100-400 times lower than serum concentration | Human patients | [2] |
| 2-p-Nitrobenzoyloxy-SW | 2-carbonoyloxy substitution | Golgi oligosaccharide processing | Retained full activity | MDAY-D2 tumor cells | [3] |
| 2-Octanoyloxy-SW | 2-carbonoyloxy substitution | Golgi oligosaccharide processing | Retained full activity | MDAY-D2 tumor cells | [3] |
| 2-Butanoyloxy-SW | 2-carbonoyloxy substitution | Golgi oligosaccharide processing | Retained full activity | MDAY-D2 tumor cells | [3] |
| 2-Benzoyloxy-SW | 2-carbonoyloxy substitution | Golgi oligosaccharide processing | >10-fold higher than SW | MDAY-D2 tumor cells | [3] |
| 2-Toluoyloxy-SW | 2-carbonoyloxy substitution | Golgi oligosaccharide processing | >10-fold higher than SW | MDAY-D2 tumor cells | [3] |
| 8-Palmitoyloxy-SW | 8-carbonoyloxy substitution | Golgi oligosaccharide processing | >10-fold higher than SW | MDAY-D2 tumor cells | [3] |
| 8-Myristinoyloxy-SW | 8-carbonoyloxy substitution | Golgi oligosaccharide processing | >10-fold higher than SW | MDAY-D2 tumor cells | [3] |
Table 2: In Vitro Cytotoxicity against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Swainsonine | Sf-21 | Ovarian | 2.96 | In situ antiproliferative activity | [4] |
| Purified Swainsonine Fraction | Sf-21 | Ovarian | 3.28 | In situ antiproliferative activity | [4] |
Experimental Protocols
Synthesis of Swainsonine Derivatives
The synthesis of Swainsonine derivatives, particularly carbonoyloxy analogs, involves chemical modifications at the 2- or 8-positions of the Swainsonine molecule. A general procedure, as described in the literature, is as follows:
-
Starting Material: (-)-Swainsonine.
-
Acylation: Swainsonine is reacted with the corresponding acyl chloride or anhydride in the presence of a base (e.g., pyridine) to introduce the ester group at the hydroxyl positions.
-
Purification: The resulting derivatives are purified using chromatographic techniques such as column chromatography to isolate the desired product.
-
Characterization: The structure of the synthesized derivatives is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
For detailed synthetic routes, refer to specialized organic chemistry literature on the synthesis of Swainsonine analogs.[5]
In Vitro Inhibition Assay for Golgi α-Mannosidase II
The inhibitory activity of Swainsonine and its derivatives against Golgi α-mannosidase II can be assessed using a cell-based assay that measures the processing of N-linked oligosaccharides.
-
Cell Culture: MDAY-D2 tumor cells are cultured in a suitable medium.
-
Treatment: The cells are incubated with varying concentrations of the test compounds (Swainsonine and its derivatives) for a specified period (e.g., 48 hours).
-
Metabolic Labeling: The cells are then labeled with a radioactive sugar precursor, such as [2-³H]mannose.
-
Glycopeptide Extraction: After labeling, the cells are harvested, and the glycopeptides are extracted.
-
Endoglycosidase H Digestion: The extracted glycopeptides are treated with Endoglycosidase H (Endo H), which specifically cleaves high-mannose and hybrid-type N-glycans.
-
Analysis: The amount of radioactivity released by Endo H digestion is quantified. Inhibition of Golgi α-mannosidase II leads to an accumulation of hybrid-type glycans, resulting in an increased susceptibility to Endo H digestion. The IC50 value is determined as the concentration of the compound that causes a 50% increase in Endo H-sensitive radioactivity.[3]
Cell Viability (MTT) Assay
The cytotoxic effects of Swainsonine and its derivatives on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan Solubilization: The viable cells metabolize the yellow MTT into purple formazan crystals. A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated) cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
In Vivo Antitumor Efficacy Study in Animal Models
The in vivo anticancer activity of Swainsonine and its analogs can be evaluated in tumor-bearing animal models, such as mice.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment groups receive Swainsonine or its derivatives, typically administered intraperitoneally or orally, at various doses and schedules. The control group receives a vehicle.
-
Tumor Growth Monitoring: Tumor size is measured regularly using calipers, and the tumor volume is calculated.
-
Toxicity Assessment: The body weight and general health of the mice are monitored throughout the experiment to assess the toxicity of the compounds.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth and final tumor weight between the treated and control groups.[8][9]
Mandatory Visualizations
Signaling Pathway Diagram
Swainsonine has been shown to induce autophagy and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[10][11]
Caption: Swainsonine inhibits the PI3K/Akt/mTOR pathway, leading to autophagy and apoptosis.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the anticancer efficacy of Swainsonine and its derivatives.
Caption: Workflow for the synthesis and evaluation of Swainsonine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring swainsonine in serum of cancer patients: phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonoyloxy analogs of the anti-metastatic drug swainsonine. Activation in tumor cells by esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparative-cum-quantitative mass-directed analysis of swainsonine and its in situ activity against Sf-21 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reproductive Toxicities Caused by Swainsonine from Locoweed in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Swainsonine induces autophagy via PI3K/AKT/mTOR signaling pathway to injure the renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Swainsonine and Other Glycosylation Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the indolizidine alkaloid Swainsonine with other key glycosylation inhibitors, offering insights into their mechanisms of action, and efficacy, and supported by experimental data. The information presented is intended to assist researchers in selecting the appropriate tools for their studies in cancer biology and drug development.
Introduction to Swainsonine
Swainsonine is a natural alkaloid and a potent inhibitor of Golgi α-mannosidase II, a key enzyme in the N-linked glycosylation pathway.[1] This inhibition leads to an accumulation of hybrid-type N-glycans on the cell surface, altering glycoprotein function and cellular signaling. Swainsonine has garnered significant interest for its anti-cancer and immunomodulatory properties.[2] It has been shown to inhibit tumor growth and metastasis, enhance the activity of immune cells, and induce apoptosis in various cancer cell lines.[3][4]
Comparison of Swainsonine and Alternatives
This section compares Swainsonine with other well-characterized glycosylation inhibitors: Kifunensine, Castanospermine, and Deoxymannojirimycin.
Mechanism of Action and Efficacy
| Inhibitor | Target Enzyme(s) | Effect on Glycosylation | IC50/Ki Values | Key Anti-Cancer Effects |
| Swainsonine | Golgi α-mannosidase II, Lysosomal α-mannosidase | Accumulation of hybrid-type N-glycans | IC50: ~0.1-1.0 µM for Golgi mannosidase II[5] | Inhibits tumor growth and metastasis, immunomodulatory, induces apoptosis.[2][3] |
| Kifunensine | Mannosidase I | Accumulation of high-mannose (Man₉GlcNAc₂) N-glycans | Ki: ~23-130 nM for Mannosidase I[6] | More potent inhibitor of mannosidase I than Swainsonine.[7] |
| Castanospermine | α-glucosidase I and II | Accumulation of glucosylated high-mannose N-glycans | Ki: ~2.6 nM for sucrase | Inhibits angiogenesis and tumor growth.[8] |
| Deoxymannojirimycin (DMJ) | Mannosidase I | Accumulation of high-mannose (Man₉GlcNAc₂) N-glycans | Potent inhibitor of α-1,2-mannosidases[9] | Induces ER stress and apoptosis in cancer cells.[5] |
Experimental Data Summary
| Experiment | Swainsonine | Kifunensine | Castanospermine | Deoxymannojirimycin (DMJ) |
| Cell Viability (e.g., MTT Assay) | Dose-dependent decrease in viability of various cancer cell lines.[3][10] | Can inhibit proliferation in certain cell lines. | Can inhibit proliferation of endothelial cells.[8] | Reduces viability of cancer cell lines.[11] |
| Apoptosis (e.g., Western Blot for Caspases, Bax/Bcl-2) | Induces apoptosis via mitochondrial pathway (increased Bax/Bcl-2 ratio, caspase-9 and -3 activation).[12][13] | Can induce apoptosis in some contexts. | Can induce apoptosis. | Induces apoptosis through ER stress.[5] |
| In Vivo Tumor Growth | Reduces tumor volume and weight in xenograft models.[3][14] | Can impair tumor cell aggregation.[6] | Inhibits tumor growth in nude mice.[8] | Potentiates antiviral activity in vivo.[15] |
Key Experimental Protocols
Detailed methodologies for replicating key experiments are provided below.
Mannosidase/Glucosidase Activity Assay (Colorimetric)
This assay is used to determine the inhibitory effect of compounds on their target enzymes.
Materials:
-
Purified α-mannosidase or α-glucosidase
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM) or p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Inhibitor (Swainsonine, Kifunensine, Castanospermine, or DMJ)
-
Assay buffer (e.g., sodium phosphate buffer, pH 6.8)
-
Stop solution (e.g., sodium carbonate)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the inhibitor.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the inhibitor dilutions to the respective wells and pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate (pNPM or pNPG) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.[5][16]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Inhibitor (Swainsonine, Kifunensine, Castanospermine, or DMJ)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the inhibitor and a vehicle control for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17][18]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.[19]
Western Blot for Apoptosis Markers
This technique is used to detect changes in the expression of key proteins involved in apoptosis.
Materials:
-
Cancer cells treated with inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.[20]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[21][22]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.[23]
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Inhibitor formulated for in vivo administration (e.g., in saline or drinking water)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.[24]
-
Once tumors are palpable (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the inhibitor via the chosen route (e.g., intraperitoneal injection, oral gavage, or in drinking water) at the desired dosage and schedule.[14][25]
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.[3]
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
N-Linked Glycosylation Pathway and Inhibitor Targets.
Swainsonine-Induced Mitochondrial Apoptosis Pathway.
General Experimental Workflow for Inhibitor Evaluation.
References
- 1. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. Swainsonine Activates Mitochondria-mediated Apoptotic Pathway in Human Lung Cancer A549 Cells and Retards the Growth of Lung Cancer Xenografts [ijbs.com]
- 4. Inhibition of growth of subcutaneous xenografts and metastasis of human breast carcinoma by swainsonine: modulation of tumor cell HLA class I antigens and host immune effector mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kifunensine | Glycosylases | Tocris Bioscience [tocris.com]
- 7. glycofinechem.com [glycofinechem.com]
- 8. Different effects of the glucosidase inhibitors 1-deoxynojirimycin, N-methyl-1-deoxynojirimycin and castanospermine on the glycosylation of rat alpha 1-proteinase inhibitor and alpha 1-acid glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. Swainsonine induces apoptosis through mitochondrial pathway and caspase activation in goat trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of the growth of human gastric carcinoma in vivo and in vitro by swainsonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The alpha(1,2)-mannosidase I inhibitor 1-deoxymannojirimycin potentiates the antiviral activity of carbohydrate-binding agents against wild-type and mutant HIV-1 strains containing glycan deletions in gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro α-glucosidase inhibitory assay [protocols.io]
- 17. protocols.io [protocols.io]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. benchchem.com [benchchem.com]
- 25. Effects of swainsonine and polyinosinic:polycytidylic acid on murine tumor cell growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Swainsonine's Effects Across Various Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Swainsonine, a potent indolizidine alkaloid, across different species. Swainsonine is primarily known as the toxic component of "locoweed" plants (members of the Astragalus and Oxytropis genera), responsible for the neurological condition known as "locoism" in livestock.[1] However, its specific mechanism of action as an inhibitor of α-mannosidase has also made it a valuable tool in biomedical research, particularly in the study of lysosomal storage diseases and cancer. This document synthesizes experimental data on Swainsonine's toxicity, mechanism of action, and species-specific effects, presenting quantitative data in structured tables and detailing relevant experimental protocols.
Executive Summary
Swainsonine's primary toxic effect stems from its potent and reversible inhibition of lysosomal α-mannosidase and Golgi α-mannosidase II.[2] This inhibition disrupts normal glycoprotein degradation and processing, leading to the accumulation of mannose-rich oligosaccharides within lysosomes and causing a condition that phenotypically mimics genetic α-mannosidosis, a lysosomal storage disease.[3] The resulting cellular dysfunction manifests in a range of clinical signs, with the nervous system being particularly vulnerable.
Species susceptibility to Swainsonine varies considerably. Horses are recognized as being highly sensitive to its neurotoxic effects.[4] Cattle and sheep also exhibit significant susceptibility. In contrast, deer and rodents are considered relatively resistant to Swainsonine poisoning.[4] This guide will delve into the quantitative and qualitative differences observed across these species.
Comparative Quantitative Data
The following tables summarize key quantitative data regarding Swainsonine's inhibitory activity and its toxic effects at varying dosages in different species.
Table 1: Inhibition of α-Mannosidase by Swainsonine in Various Species
| Species/Enzyme Source | Enzyme Type | IC50/Ki Value | Notes |
| Human Fibroblasts | Lysosomal α-mannosidase | Ki = 7.5 x 10⁻⁵ M (for 8a-epimer) | Induces storage of mannose-rich oligosaccharides.[5] |
| Jack Bean | α-mannosidase | IC50 = 1-5 x 10⁻⁷ M | Frequently used as a model for acidic α-mannosidase.[6] |
| Rat Liver | Lysosomal α-mannosidase | Competitive inhibition at ≤ 0.5 µM | Inhibition is largely reversible.[7] |
| Rat Liver | Golgi mannosidase II | Intermediate reversibility | Shows two modes of binding: one rapid and irreversible, the other slower and reversible.[7] |
| Fruit Fly (Drosophila) | Golgi α-mannosidase II | IC50 = 44 nM | Measured at pH 5.75.[8] |
| Mouse Midbrain Culture | Lysosomal α-mannosidase | 50% inhibition at 1 µM | In primary dopaminergic neuron cultures.[9] |
Table 2: Dose-Dependent Effects of Swainsonine in Animal Models
| Species | Dosage | Route of Administration | Observed Effects |
| Mice | 0.175 - 0.525 mg/kg BW | Intraperitoneal injection | Dose-dependent reproductive toxicity, including altered estrous cycles and reduced reproductive success. Histopathological changes in the liver, uterus, and spleen.[10] |
| 0.60 - 2.50 mg/kg BW | Intraperitoneal injection | Significant decrease in body weight and reproductive performance (copulation and fertility indices).[11] | |
| Rats | 7.6 and 46 mg/kg BW/day | Not specified | Marked growth retardation due to appetite suppression.[12] |
| 88.64 mg/kg BW SW (in 800 mg/kg crude alkaloid extract) | Intragastric administration | Pathological lesions in the brain, heart, liver, and kidney, with diffuse vacuolation of neurons and renal tubular epithelial cells.[13] | |
| Cattle | ~0.8 mg/kg BW/day (from locoweed) | Oral | Mild clinical signs of locoism (depression, lethargy, slight intention tremors). Marked decrease in serum α-mannosidase activity.[14][15] |
| Sheep | 1.0 and 1.5 mg/kg/d (from locoweed) | Oral | No clinical signs of toxicosis observed in an 11-day study, but a marked decrease in serum α-mannosidase activity was noted.[14][15] |
| 0.2 and 0.8 mg/kg BW (single dose) | Gavage | Subclinical toxicity indicated by a rise in alkaline phosphatase activity.[1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used in Swainsonine research.
Extraction and Quantification of Swainsonine from Plant Material
This protocol is based on methods described for analyzing locoweed.[3][16][17]
Objective: To extract and quantify the concentration of Swainsonine in plant tissues.
Methodology:
-
Sample Preparation: Dry the plant material and grind it into a fine powder.
-
Extraction:
-
Perform a small-scale liquid/liquid extraction using an appropriate solvent (e.g., 2% acetic acid in ethanol).
-
Isolate the Swainsonine from the extract using solid-phase extraction with a cation-exchange resin.
-
-
Quantification:
-
Utilize reversed-phase high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
The limit of quantitation is typically around 0.001% Swainsonine by weight in dry plant material.
-
α-Mannosidase Activity Assay
This protocol is a generalized procedure based on commercially available kits and published research.[18][19]
Objective: To measure the activity of α-mannosidase in biological samples and assess the inhibitory effect of Swainsonine.
Methodology:
-
Sample Preparation:
-
Serum/Plasma: Can often be used directly.
-
Tissues: Homogenize in an ice-cold buffer (e.g., 50 mM potassium phosphate, pH 7.5) and centrifuge to obtain the supernatant.
-
Cells: Lyse the cells and centrifuge to collect the supernatant.
-
-
Assay Procedure:
-
Use a synthetic substrate such as 4-nitrophenyl-α-D-mannopyranoside.
-
In a 96-well plate, add the sample to the substrate buffer and incubate at a controlled temperature (e.g., 25°C).
-
To measure inhibition, pre-incubate the sample with varying concentrations of Swainsonine before adding the substrate.
-
Stop the reaction with a stop reagent (e.g., sodium carbonate).
-
-
Detection:
-
Measure the absorbance of the product (e.g., 4-nitrophenol) at 405 nm using a spectrophotometric plate reader.
-
Calculate enzyme activity based on a standard curve.
-
Histopathological Analysis of Tissue Damage
This protocol outlines the standard procedures for preparing and analyzing tissues for Swainsonine-induced damage.[20]
Objective: To qualitatively and quantitatively assess cellular and tissue damage caused by Swainsonine.
Methodology:
-
Tissue Collection and Fixation:
-
Euthanize the animal and dissect the target organs (e.g., brain, liver, kidney, reproductive organs).
-
Fix the tissues in 10% neutral buffered formalin.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissues through a series of graded ethanol solutions.
-
Clear the tissues with xylene and embed them in paraffin wax.
-
-
Sectioning and Staining:
-
Cut thin sections (e.g., 3-5 µm) using a microtome.
-
Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) for general morphology.
-
Special stains, such as Periodic acid-Schiff (PAS), can be used to highlight glycoprotein accumulation.
-
-
Microscopic Examination and Scoring:
-
Examine the slides under a light microscope.
-
Score the severity of lesions (e.g., vacuolation, necrosis, inflammation) using a standardized scoring system (e.g., 0 = no lesion, 1 = mild, 2 = moderate, 3 = severe).
-
Signaling Pathways and Molecular Mechanisms
While the inhibition of α-mannosidase is the primary mechanism of Swainsonine's toxicity, research has begun to elucidate the downstream signaling pathways affected.
Lysosomal Storage and Cellular Dysfunction
The core molecular effect of Swainsonine is the disruption of glycoprotein metabolism, leading to the accumulation of unprocessed oligosaccharides in lysosomes. This process is the direct cause of the cellular vacuolation observed in affected tissues.
Caption: Swainsonine-induced lysosomal storage pathway.
Apoptosis Induction
Swainsonine has been shown to induce apoptosis in various cell types, including cancer cells and trophoblasts.[21][22] The intrinsic (mitochondrial) pathway appears to be a key mechanism.
Caption: Mitochondrial-mediated apoptosis induced by Swainsonine.
ER Stress and MAPK Signaling
In rat renal tubular epithelial cells, Swainsonine has been found to induce paraptosis (a form of non-apoptotic cell death) through the induction of endoplasmic reticulum (ER) stress and the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9][12]
Caption: Swainsonine-induced ER stress and MAPK signaling leading to paraptosis.
Disturbance of Bile Acid Metabolism
Recent studies in mice suggest that Swainsonine can induce liver inflammation by altering the gut microbiota, which in turn disrupts bile acid metabolism.[5] This highlights a potential indirect mechanism of Swainsonine's toxicity.
Caption: Swainsonine's impact on bile acid metabolism via the gut-liver axis.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative study of Swainsonine's effects.
Caption: A generalized experimental workflow for studying Swainsonine's effects.
Conclusion
This comparative guide highlights the multifaceted effects of Swainsonine across different species. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers investigating the toxicology of this alkaloid, its potential therapeutic applications, and the fundamental biological processes it perturbs. The species-specific differences in sensitivity and the emerging understanding of its impact on various signaling pathways underscore the need for continued research to fully elucidate the complex biological activities of Swainsonine.
References
- 1. Appearance and disappearance of swainsonine in serum and milk of lactating ruminants with nursing young following a single dose exposure to swainsonine (locoweed; Oxytropis sericea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 3. Publication : USDA ARS [ars.usda.gov]
- 4. Metabolomic analysis of swainsonine poisoning in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparative isolation of swainsonine from locoweed: extraction and purification procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. Swainsonine toxicosis mimics lectin histochemistry of mannosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Swainsonine Triggers Paraptosis via ER Stress and MAPK Signaling Pathway in Rat Primary Renal Tubular Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Read-Only Case Details Reviewed: Apr 2008 [askjpc.org]
- 11. Reproductive Toxicities Caused by Swainsonine from Locoweed in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Swainsonine Triggers Paraptosis via ER Stress and MAPK Signaling Pathway in Rat Primary Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Veterinary Products: Treatments, Dosages, and Guidelines [joinhubpharma.com]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. Serum swainsonine concentration and alpha-mannosidase activity in cattle and sheep ingesting Oxytropis sericea and Astragalus lentiginosus (locoweeds) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of swainsonine: extraction methods, detection, and measurement in populations of locoweeds (Oxytropis spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Alpha-mannosidosis: Alpha-mannosidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]
- 20. Hematological and histopathological effects of swainsonine in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Swainsonine induces apoptosis through mitochondrial pathway and caspase activation in goat trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Swainsonine Induces Apoptosis through Mitochondrial Pathway and Caspase Activation in Goat Trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Swazine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical waste is a critical component of maintaining a safe and compliant work environment. This document provides essential, immediate safety and logistical information for the proper disposal of Swazine, a pyrrolizidine alkaloid. Adherence to these procedures is paramount to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Under no circumstances should this compound or its containers be disposed of via standard laboratory drains or general waste streams. [1]
Personal Protective Equipment (PPE): When handling this compound waste, all personnel must wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Engineering Controls: All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Spill Management: In the event of a spill, immediately alert laboratory personnel and follow established institutional procedures for hazardous chemical spills. An appropriate spill kit for toxic chemicals should be readily available.
This compound: Chemical and Physical Properties
A summary of the key identifiers and computed properties of this compound is provided in the table below. This information is crucial for correct labeling and understanding the potential behavior of the compound.
| Property | Value |
| Chemical Formula | C₁₈H₂₃NO₆ |
| CAS Number | 38763-74-5 |
| Molecular Weight | 349.38 g/mol |
| Appearance | Solid (presumed) |
| Solubility | Data not readily available |
| Known Hazards | Toxic, potential carcinogen, hepatotoxin |
Step-by-Step Disposal Procedures
The following step-by-step protocol outlines the required procedures for the safe disposal of this compound waste.
-
Waste Segregation: All this compound waste, including pure compound, contaminated labware (e.g., pipette tips, weighing boats), and solvent rinses, must be segregated from other waste streams. It should be collected in a designated hazardous waste container.
-
Container Selection: Use a robust, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap.
-
Labeling: The waste container must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The CAS Number: "38763-74-5"
-
The hazard characteristics: "Toxic"
-
The date of accumulation (start and end dates)
-
The name and contact information of the generating laboratory/researcher
-
-
Waste Accumulation:
-
Solid Waste: Place all solid this compound waste directly into the labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect the liquid waste in the designated container. Do not mix with incompatible solvents.
-
Contaminated Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous waste.
-
-
Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic and sources of heat or ignition.
-
Final Disposal: Arrange for the collection and disposal of the this compound hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all institutional, local, and national regulations for the disposal of toxic chemical waste.
Experimental Protocols
Currently, there are no widely cited key experiments with detailed methodologies specifically for the disposal of this compound. The disposal procedures outlined above are based on established best practices for the handling of toxic alkaloids and general hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
